Tyr-Uroguanylin (mouse, rat)
Beschreibung
The exact mass of the compound Tyr-Uroguanylin (mouse, rat) (H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH) is 1731.6248658 g/mol and the complexity rating of the compound is 3560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tyr-Uroguanylin (mouse, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyr-Uroguanylin (mouse, rat) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1R,4S,7S,10S,13S,16R,19S,22S,25S,32S)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H105N17O27S4/c1-10-30(6)52-67(110)78-40(21-46(71)90)61(104)83-51(29(4)5)66(109)73-31(7)55(98)80-43-25-115-114-24-42(81-58(101)38(16-18-49(94)95)75-60(103)41(22-50(96)97)79-68(111)54(33(9)88)85-56(99)36(70)20-34-11-13-35(89)14-12-34)62(105)76-37(15-17-48(92)93)57(100)77-39(19-28(2)3)59(102)82-44(63(106)84-52)26-116-117-27-45(69(112)113)74-47(91)23-72-65(108)53(32(8)87)86-64(43)107/h11-14,28-33,36-45,51-54,87-89H,10,15-27,70H2,1-9H3,(H2,71,90)(H,72,108)(H,73,109)(H,74,91)(H,75,103)(H,76,105)(H,77,100)(H,78,110)(H,79,111)(H,80,98)(H,81,101)(H,82,102)(H,83,104)(H,84,106)(H,85,99)(H,86,107)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32+,33+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45?,51-,52-,53-,54-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPAZOCVWKWHQY-WRDWYYEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCC(NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H105N17O27S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1732.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tyr-Uroguanylin (Mouse, Rat): A Technical Guide to Its Discovery, History, and Core Experimental Methodologies
Introduction
Uroguanylin (B126073) is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestine and kidneys. It belongs to the guanylin (B122020) family of peptides, which are endogenous ligands for the guanylate cyclase C (GC-C) receptor. The discovery of uroguanylin and its subsequent characterization in rodent models have been pivotal in understanding intestinal physiology and have paved the way for the development of novel therapeutics for gastrointestinal disorders.
This technical guide provides an in-depth overview of the discovery and history of uroguanylin in mice and rats. It is important to note that "Tyr-Uroguanylin" refers to a synthetic analog of uroguanylin with a tyrosine residue added, typically at the N-terminus. This modification is primarily for research purposes, such as facilitating radioiodination for use in receptor binding assays and radioimmunoassays, rather than being a distinct naturally occurring peptide with its own discovery timeline. Therefore, this guide focuses on the foundational science of native uroguanylin, which is essential for understanding the application and significance of its synthetic derivatives like Tyr-Uroguanylin.
Discovery and History of Uroguanylin in Rodents
The journey to understanding uroguanylin began with research into the mechanisms of secretory diarrhea caused by heat-stable enterotoxins (STs) from bacteria like Escherichia coli. These toxins were found to activate intestinal guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent fluid secretion. This prompted a search for endogenous ligands that might regulate the same receptor.
Guanylin was the first such peptide to be isolated from rat jejunum.[1][2] Shortly after, a second, related peptide was purified from opossum urine and named uroguanylin.[1][2] Subsequent research led to the cloning of the cDNA for rat uroguanylin from a rat jejunum cDNA library. The precursor protein was found to be 106 amino acids long, with a 15-amino acid active peptide.[1]
The mouse uroguanylin gene, designated Guca2b, was later cloned and found to be structurally similar to the guanylin gene (Guca2a), suggesting they arose from a gene duplication event.[3] These genes are tightly linked on mouse chromosome 4.[3] Studies in knockout mice have been instrumental in elucidating the physiological roles of uroguanylin, including its involvement in salt excretion and blood pressure regulation.[4]
Molecular Biology and Tissue Expression
Uroguanylin is expressed in various tissues in mice and rats, with the highest concentrations typically found in the gastrointestinal tract. The expression pattern of uroguanylin is distinct from that of guanylin, suggesting complementary roles for these two peptides.
| Tissue | Species | Expression Level/Localization | Reference |
| Small Intestine | Mouse | High, particularly in the proximal small intestine and villi. | [3][5][6] |
| Rat | High, particularly in the jejunum. | [1] | |
| Colon | Mouse | Lower than small intestine, but present. | [3] |
| Rat | Present. | [6] | |
| Stomach | Rat | Present in epithelial cells. | [6] |
| Kidney | Mouse | Present, with highest expression in the proximal tubules. | [5][7] |
| Rat | Present. | [1] | |
| Pancreas | Rat | Present. | [1] |
| Lung | Rat | Present. | [1] |
Signaling Pathway
Uroguanylin exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor, a transmembrane protein located on the apical surface of intestinal epithelial cells.[8] This binding stimulates the intracellular catalytic domain of the receptor to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][9]
Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[10] This leads to the secretion of chloride ions into the intestinal lumen, followed by the osmotic movement of water, resulting in fluid secretion.[10][11] Concurrently, the increased cGMP inhibits the Na+/H+ exchanger, reducing sodium absorption.[10]
In the kidney, uroguanylin also promotes the excretion of sodium and water, contributing to the regulation of blood pressure.[4] While the GC-C receptor is involved, there is also evidence for GC-C-independent signaling pathways in the kidney.[4]
Uroguanylin signaling pathway in an intestinal epithelial cell.
Experimental Protocols
Analysis of Uroguanylin mRNA Expression by Northern Blot
This protocol provides a general method for detecting and quantifying uroguanylin mRNA in various tissues from mice or rats.
Methodology:
-
Tissue Collection and RNA Extraction: Tissues of interest (e.g., segments of the intestine, kidney) are harvested from mice or rats and immediately frozen in liquid nitrogen. Total RNA is then extracted using a standard method such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis to visualize intact ribosomal RNA bands.
-
Probe Preparation: A cDNA probe specific for mouse or rat uroguanylin is generated. This can be done by reverse transcription-polymerase chain reaction (RT-PCR) using primers designed from the known uroguanylin cDNA sequence, followed by cloning of the PCR product. The probe is then labeled with a radioactive isotope (e.g., 32P) or a non-radioactive label.
-
Gel Electrophoresis and Blotting: A specified amount of total RNA (e.g., 10-20 µg) per sample is separated by size on a denaturing agarose (B213101) gel. The RNA is then transferred from the gel to a nylon membrane by capillary blotting.
-
Hybridization: The membrane is prehybridized to block non-specific binding sites and then hybridized overnight with the labeled uroguanylin probe in a hybridization buffer at an appropriate temperature (e.g., 42-65°C, depending on the probe and buffer composition).
-
Washing and Detection: The membrane is washed under stringent conditions to remove unbound probe. If a radioactive probe is used, the membrane is exposed to X-ray film or a phosphorimager screen to detect the hybridized probe. For non-radioactive probes, detection is typically performed using a chemiluminescent or colorimetric substrate.
-
Analysis: The intensity of the resulting band, corresponding to the uroguanylin mRNA, is quantified by densitometry. To normalize for variations in RNA loading, the membrane is often stripped and re-probed for a housekeeping gene such as GAPDH.
Experimental workflow for Northern blot analysis of uroguanylin mRNA.
Ussing Chamber Assay for Intestinal Ion Transport
This assay measures the effect of uroguanylin on ion secretion across a segment of mouse or rat intestine.
Methodology:
-
Tissue Preparation: A segment of intestine (e.g., duodenum, jejunum, or colon) is excised from a mouse or rat and placed in ice-cold, oxygenated Ringer's solution. The muscle layers are stripped away to isolate the mucosa.
-
Mounting in Ussing Chamber: The isolated mucosal sheet is mounted between the two halves of an Ussing chamber, separating the mucosal (luminal) and serosal (blood) sides. Both sides are bathed with equal volumes of oxygenated Ringer's solution maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped at 0 mV using a voltage-clamp apparatus. The current required to maintain this voltage clamp is the short-circuit current (Isc), which is a measure of net ion transport.
-
Experimental Procedure: After a baseline Isc is established, uroguanylin is added to the mucosal bath in a cumulative, dose-dependent manner. The change in Isc (ΔIsc) is recorded.
-
Pharmacological Analysis: To identify the specific ions being transported, ion channel blockers or transport inhibitors can be used. For example, bumetanide (B1668049) can be added to the serosal side to inhibit the Na-K-2Cl cotransporter and thus chloride secretion.
-
Data Analysis: The ΔIsc is plotted against the concentration of uroguanylin to generate a dose-response curve, from which parameters like the EC50 (half-maximal effective concentration) can be calculated.
Receptor Binding Assay using Tyr-Uroguanylin
This protocol describes a competitive binding assay to characterize the interaction of uroguanylin and other ligands with the GC-C receptor, using a radiolabeled Tyr-Uroguanylin analog.
Methodology:
-
Preparation of Radiolabeled Ligand: Synthetic Tyr-Uroguanylin is radiolabeled, typically with Iodine-125 (125I), using a standard method such as the Chloramine-T or Iodogen method. The radiolabeled peptide ([125I]Tyr-Uroguanylin) is then purified by high-performance liquid chromatography (HPLC).
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Cell Culture and Membrane Preparation: A cell line that expresses the GC-C receptor, such as the human colon carcinoma cell line T84, is cultured. Alternatively, membranes can be prepared from tissues known to express GC-C, such as the intestinal mucosa of mice or rats.
-
Binding Assay:
-
A constant, low concentration of [125I]Tyr-Uroguanylin is incubated with the cell membranes or whole cells.
-
Increasing concentrations of an unlabeled competitor ligand (e.g., native uroguanylin, guanylin, or other synthetic analogs) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. For cell membranes, this is typically done by rapid filtration through a glass fiber filter, which traps the membranes and the bound ligand. The filters are then washed to remove non-specifically bound radioactivity.
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Quantification of Binding: The radioactivity retained on the filters is measured using a gamma counter.
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Data Analysis: The amount of bound [125I]Tyr-Uroguanylin is plotted against the concentration of the unlabeled competitor. This competition curve is then analyzed using non-linear regression to determine the IC50 (half-maximal inhibitory concentration) of the competitor. From the IC50, the binding affinity (Ki) of the competitor for the GC-C receptor can be calculated.
References
- 1. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. benthamscience.com [benthamscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay for circulating human guanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
Tyr-Uroguanylin in the Rat: A Comparative Analysis of Intestinal and Renal Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Uroguanylin (B126073), a peptide hormone of the guanylin (B122020) family, is a critical regulator of fluid and electrolyte homeostasis.[1][2] Initially isolated from opossum urine and rat jejunum, it is now recognized as a key component of the "entero-renal axis," a communication pathway linking intestinal salt intake with renal salt excretion.[3][4] Uroguanylin is synthesized as a larger precursor, prouroguanylin, which is the primary form found in circulation and tissues like the intestine and kidney.[1][5][6] The active form, uroguanylin, is generated through proteolytic cleavage.[5] This peptide exerts its effects by binding to membrane-bound guanylate cyclase receptors, though its signaling mechanisms and physiological outcomes differ significantly between the intestine and the kidney.[7][8] This guide provides a detailed technical comparison of uroguanylin's function in the rat intestine and kidney, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Function in the Rat Intestine
In the rat intestine, uroguanylin acts primarily as a paracrine and luminocrine regulator of ion and water transport.[1][9] It is most abundantly expressed in the proximal small intestine, with levels decreasing towards the colon.[1][10] Secreted into the intestinal lumen by enteroendocrine cells, it modulates the local environment in response to stimuli like oral salt intake.[4][8]
Mechanism of Action and Signaling
The intestinal actions of uroguanylin are mediated by the guanylate cyclase-C (GC-C) receptor, located on the apical membrane of enterocytes.[2][7][11] Binding of uroguanylin to GC-C activates the intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3][11]
Elevated intracellular cGMP has two primary effects:
-
Activation of cGMP-dependent protein kinase II (PKGII): This kinase phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical ion channel.[4][12] This leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[13][14]
-
Inhibition of the Na+/H+ Exchanger (NHE3): This leads to a decrease in sodium (Na⁺) absorption.[8]
The combined effect of reduced Na⁺ absorption and increased Cl⁻/HCO₃⁻ secretion drives the osmotic movement of water into the lumen, resulting in luminal hydration.[8][12]
Signaling Pathway in Rat Intestinal Epithelium
Caption: Uroguanylin signaling cascade in rat intestinal enterocytes.
Quantitative Data: Effects on Jejunal Transport
Studies using a closed jejunal loop model in anesthetized rats have quantified the effects of luminally administered uroguanylin.
| Peptide (Concentration) | Effect on Net Fluid Absorption | Effect on Net NaCl Absorption | Effect on Luminal pH | Reference |
| Uroguanylin (10⁻⁸ M - 10⁻⁶ M) | Concentration-dependent inhibition | Concentration-dependent inhibition | Increased (Bicarbonate Secretion) | [13] |
| Guanylin (10⁻⁶ M) | Inhibition | Inhibition | No significant change | [13] |
| STa (10⁻⁸ M - 10⁻⁶ M) | Potent, concentration-dependent inhibition | Potent, concentration-dependent inhibition | Increased (Bicarbonate Secretion) | [13] |
STa (heat-stable enterotoxin) is a bacterial analog of uroguanylin and a potent GC-C agonist.
Function in the Rat Kidney
Uroguanylin's role in the kidney is primarily endocrine, contributing to natriuresis (sodium excretion), kaliuresis (potassium excretion), and diuresis (increased urine output) following an oral salt load.[3][7][15][16] Circulating prouroguanylin is filtered at the glomerulus and processed into active uroguanylin within the renal tubules, where it acts on tubular epithelial cells.[5] While prouroguanylin is also synthesized within the kidney itself, particularly in the distal tubules, its mRNA expression is significantly lower than in the intestine.[6][17][18][19]
Mechanism of Action and Signaling
The renal signaling pathway for uroguanylin is more complex and controversial than in the intestine. Evidence supports both GC-C-dependent and GC-C-independent mechanisms.[7][8]
-
GC-C Dependent Pathway: Some studies have detected GC-C mRNA and cGMP production in response to uroguanylin in proximal tubule cells, suggesting a mechanism similar to the intestine exists.[8][16][20]
-
GC-C Independent Pathway: A significant body of evidence points to a GC-C-independent pathway being the primary mediator of uroguanylin's renal effects.[7] Studies in GC-C knockout mice show that the natriuretic and diuretic effects of uroguanylin remain intact.[8][21] This alternative pathway is thought to involve a pertussis toxin-sensitive G-protein-coupled receptor (GPCR) in the proximal tubules and potentially an arachidonic acid-linked GPCR in the collecting ducts.[7][16]
This dual-pathway system suggests a more nuanced regulation of renal function compared to the straightforward secretory action in the gut.
Signaling Pathways in Rat Kidney Tubules
Caption: Dual signaling pathways of uroguanylin in rat renal tubule cells.
Quantitative Data: Effects on Isolated Perfused Kidney
Experiments on isolated perfused rat kidneys demonstrate uroguanylin's direct effects on renal function, independent of systemic hormonal or neural influences.
| Uroguanylin Concentration (μM) | Glomerular Filtration Rate (GFR) | Urine Na⁺ Excretion | Fractional Na⁺ Reabsorption | Urine K⁺ Excretion | Reference |
| 0.19 | Significant increase | Significant increase | Decrease | Increase | [15] |
| 0.66 | Increase | Maximal increase | Reduced from ~79% to ~59% | Increase | [15][22] |
| 1.9 | Increased from 0.77 to 1.34 ml·g⁻¹·min⁻¹ | Sustained increase | Sustained reduction | Increased by 50% | [15][22] |
Comparative Summary: Intestine vs. Kidney
| Feature | Rat Intestine | Rat Kidney |
| Primary Function | Paracrine/Luminocrine: Regulate local fluid & electrolyte secretion.[1][8] | Endocrine: Regulate systemic salt & water balance.[3][16] |
| Primary Receptor | Guanylate Cyclase-C (GC-C).[2][7] | GC-C and a putative G-Protein Coupled Receptor (GPCR).[7][8][21] |
| Signaling Pathway | GC-C activation is essential.[11] | Primarily GC-C independent; a secondary GC-C pathway may exist.[7][8] |
| Second Messenger | cGMP.[3] | cGMP (minor role); Other messengers from GPCR pathway (major role).[16][21] |
| Key Effectors | CFTR, NHE3.[4][8] | Various apical and basolateral ion transporters (e.g., ENaC, AQP).[7] |
| Primary Effect | Increased secretion of Cl⁻, HCO₃⁻, and water; decreased Na⁺ absorption.[8][13] | Increased excretion of Na⁺, K⁺, and water (Natriuresis, Kaliuresis, Diuresis).[15][22] |
| Uroguanylin Source | Local production by enteroendocrine cells.[1][9] | Filtered from plasma and local production in distal tubules.[5][6][19] |
Key Experimental Protocols
Closed Jejunal Loop Assay (Intestine)
This in vivo technique is used to measure net fluid and electrolyte transport in a defined segment of the intestine.[13]
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with pentobarbital (B6593769) sodium). A midline laparotomy is performed to expose the small intestine.
-
Loop Creation: A 5-7 cm segment of the jejunum, starting just distal to the ligament of Treitz, is isolated. The proximal and distal ends are ligated with sutures, ensuring the vascular supply remains intact.
-
Procedure: The intestinal content within the loop is gently flushed with saline and air. A test solution (e.g., isotonic saline containing uroguanylin at various concentrations or a vehicle control) is injected into the loop.
-
Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animal is kept warm for a defined period (e.g., 30-60 minutes).
-
Sample Collection & Analysis: The animal is euthanized, the loop is re-exposed and removed. The volume of the remaining fluid is measured to determine net fluid movement. The fluid is analyzed for electrolyte concentrations (Na⁺, Cl⁻) using methods like flame photometry or ion-selective electrodes to calculate net electrolyte transport.
Experimental Workflow for Closed Jejunal Loop Assay
References
- 1. Tissue distribution, cellular source, and structural analysis of rat immunoreactive uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Natriuretic and antikaliuretic effects of uroguanylin and prouroguanylin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The rat kidney contains high levels of prouroguanylin (the uroguanylin precursor) but does not express GC-C (the enteric uroguanylin receptor) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular localization of guanylin and uroguanylin mRNAs in human and rat duodenal and colonic mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circadian regulation of uroguanylin and guanylin in the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
- 13. Effects of guanylin and uroguanylin on rat jejunal fluid and electrolyte transport: comparison with heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. The rat kidney contains high levels of prouroguanylin (the uroguanylin precursor) but does not express GC-C (the enteric uroguanylin receptor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Guanylin, uroguanylin, and heat-stable euterotoxin activate guanylate cyclase C and/or a pertussis toxin-sensitive G protein in human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Natriuretic and kaliuretic activities of guanylin and uroguanylin in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
The Entero-Renal Axis in Action: A Technical Guide to the Mechanism of Uroguanylin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin (B126073) is a peptide hormone that plays a critical role in regulating fluid and electrolyte homeostasis, primarily through its actions in the intestine and kidneys. This technical guide provides an in-depth exploration of the mechanism of action of uroguanylin in mouse models, which have been instrumental in elucidating its physiological functions. The guide details the signaling pathways, summarizes quantitative data from key studies, and provides an overview of the experimental protocols used to investigate the effects of uroguanylin. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in gastroenterology, nephrology, and related fields.
Core Mechanism of Action
In mouse models, uroguanylin primarily exerts its effects through the activation of guanylate cyclase C (GC-C), a transmembrane receptor located on the apical surface of intestinal epithelial cells and in the kidney.[1][2] The binding of uroguanylin to GC-C initiates a signaling cascade that has distinct but complementary effects in the intestine and the kidneys, forming a crucial communication network known as the entero-renal axis.
Intestinal Action: Regulation of Fluid and Electrolyte Secretion
In the intestine, uroguanylin is a potent regulator of fluid and electrolyte transport.[1] Upon binding to GC-C on the luminal surface of enterocytes, it stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] This increase in intracellular cGMP has two main consequences:
-
Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): cGMP activates protein kinase G II (PKGII), which in turn phosphorylates and opens the CFTR chloride channel. This leads to the secretion of chloride ions (Cl-) into the intestinal lumen.[1][3]
-
Inhibition of the Sodium-Hydrogen Exchanger 3 (NHE3): The elevated cGMP levels also inhibit the activity of NHE3, a protein responsible for sodium absorption from the intestinal lumen.[1][5]
The combined effect of increased chloride secretion and decreased sodium absorption results in a net movement of water into the intestinal lumen, leading to increased fluid secretion.[1] This mechanism is crucial for maintaining luminal hydration and facilitating normal digestive processes. The activity of uroguanylin in the intestine is pH-dependent, with its potency being significantly enhanced in the acidic microenvironment of the proximal small intestine.[6][7]
Renal Action: Natriuresis, Kaliuresis, and Diuresis
Uroguanylin also plays a significant role in the kidneys, where it promotes the excretion of sodium (natriuresis), potassium (kaliuresis), and water (diuresis).[8][9] Intravenous administration of uroguanylin in mice leads to a time- and dose-dependent increase in urine output and urinary sodium and potassium excretion.[8] While the GC-C receptor is also expressed in the kidney, studies in GC-C knockout mice (Gucy2c-/-) have revealed that uroguanylin can still induce these renal effects, suggesting the existence of a GC-C-independent signaling pathway in the kidney.[8][9] This alternative pathway may involve a pertussis toxin-sensitive receptor in the proximal tubules.[10] The renal actions of uroguanylin are critical for managing salt and water balance in response to dietary salt intake.[11]
Beyond the Entero-Renal Axis: Other Physiological Roles
Research in mouse models has uncovered additional roles for uroguanylin:
-
Appetite Regulation: A uroguanylin-GUCY2C endocrine axis has been identified that regulates feeding and satiety. Intestinal prouroguanylin is secreted into the circulation after nutrient intake and is converted to active uroguanylin in the hypothalamus, where it acts on GC-C to reduce food intake.[4]
-
Intestinal Polyp Suppression: Oral administration of uroguanylin has been shown to significantly reduce the formation of intestinal polyps in ApcMin/+ mice, a model for colorectal cancer.[12][13] This effect is mediated by the induction of apoptosis in colon adenocarcinoma cells via a cGMP-dependent mechanism.[12][13]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of uroguanylin in mouse models.
Table 1: Effect of Intravenous Uroguanylin on Renal Parameters in Mice
| Parameter | Treatment Group | Result (Mean ± SEM) | Fold Change vs. Control | Reference |
| Urine Volume (µl/min) | Control (Vehicle) | 1.5 ± 0.3 | - | [8] |
| Uroguanylin (10 units) | 4.2 ± 0.5 | ~2.8 | [8] | |
| Urinary Na+ Excretion (µEq/min) | Control (Vehicle) | 0.1 ± 0.02 | - | [8] |
| Uroguanylin (10 units) | 0.5 ± 0.07 | ~5.0 | [8] | |
| Urinary K+ Excretion (µEq/min) | Control (Vehicle) | 0.2 ± 0.03 | - | [8] |
| Uroguanylin (10 units) | 0.6 ± 0.08 | ~3.0 | [8] |
Table 2: Effect of Uroguanylin on Intestinal Polyp Formation in ApcMin/+ Mice
| Treatment Group | Number of Polyps (Mean ± SD) | Percent Reduction | Reference |
| Control (Vehicle) | 85 ± 15 | - | [12][13] |
| Uroguanylin (oral) | 42 ± 10 | ~50% | [12][13] |
Table 3: Uroguanylin-Induced cGMP Accumulation in T84 Colon Carcinoma Cells (In Vitro Model)
| Uroguanylin Concentration | cGMP Level (pmol/mg protein) | Fold Increase over Basal | Reference |
| Basal | 0.5 ± 0.1 | - | [12] |
| 10 nM | 25 ± 5 | ~50 | [12] |
| 100 nM | 150 ± 20 | ~300 | [12] |
| 1 µM | 250 ± 30 | ~500 | [12] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to study the mechanism of action of uroguanylin in mouse models.
In Vivo Renal Function Assays
This model is used to assess the diuretic, natriuretic, and kaliuretic effects of uroguanylin.
-
Animals: Male C57BL/6 mice are typically used.
-
Anesthesia: Anesthesia is induced via intraperitoneal injection of a ketamine/xylazine cocktail. Caution is advised with medetomidine-ketamine combinations due to potential for urethral obstruction in male mice.[14][15]
-
Procedure:
-
Mice are anesthetized.
-
The urethra is ligated at the base of the bladder to prevent urination.
-
A catheter is inserted into the jugular vein for intravenous infusion.
-
A baseline period of saline infusion is established.
-
Uroguanylin or vehicle control is infused intravenously as a bolus or constant infusion. Doses are often expressed as "units" of activity determined by a suckling mouse assay.[8]
-
After a set time period (e.g., 80 minutes), the mouse is euthanized, and the bladder is surgically exposed and its contents (urine) are collected.[8]
-
-
Analysis: Urine volume is measured, and urine samples are analyzed for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
This model allows for the measurement of glomerular filtration rate (GFR) in addition to excretion rates.
-
Animals and Anesthesia: As described for the sealed-urethra model.
-
Procedure:
-
Mice are anesthetized and placed on a heated surgical board to maintain body temperature.
-
Catheters are placed in the jugular vein (for infusion) and the carotid artery (for blood sampling and blood pressure monitoring). A catheter is also placed in the bladder for urine collection.
-
A continuous intravenous infusion of a solution containing an inulin (B196767) marker (e.g., FITC-inulin) is started to allow for GFR measurement.
-
After an equilibration period, baseline urine and blood samples are collected.
-
Uroguanylin or vehicle is then added to the infusion solution.
-
Urine and blood samples are collected at timed intervals.
-
-
Analysis: Urine flow rate, urinary sodium and potassium excretion, and GFR (calculated from inulin clearance) are determined.
In Vitro Intestinal Transport Studies (Ussing Chamber)
Ussing chambers are used to measure ion transport across isolated intestinal segments.
-
Tissue Preparation:
-
Mice are euthanized, and a segment of the intestine (e.g., duodenum, jejunum, colon) is excised and placed in ice-cold, oxygenated Ringer's solution.[16][17]
-
The intestinal segment is opened along the mesenteric border, and the muscle layers are stripped away to isolate the mucosal-submucosal layer.[12]
-
-
Ussing Chamber Setup:
-
The isolated intestinal tissue is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.[18]
-
Both sides are bathed with circulating, oxygenated (95% O2, 5% CO2) Ringer's solution maintained at 37°C. A common Ringer's solution composition is (in mM): 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, and 0.4 KH2PO4.[16] Glucose is typically added to the serosal side as an energy source, and mannitol (B672) to the mucosal side to maintain osmotic balance.[16]
-
-
Measurement of Short-Circuit Current (Isc):
-
The transepithelial voltage is clamped at 0 mV, and the current required to maintain this voltage clamp is the short-circuit current (Isc).
-
Isc is a measure of net active ion transport across the epithelium.
-
After a baseline Isc is established, uroguanylin is added to the mucosal bath, and the change in Isc is recorded. An increase in Isc reflects an increase in net anion secretion (Cl- and HCO3-).[6][12]
-
Molecular and Cellular Assays
-
Procedure:
-
Intestinal tissue is harvested from mice treated with uroguanylin or vehicle.
-
The mucosal layer is scraped and homogenized in an acid solution (e.g., 6% trichloroacetic acid) to stop enzymatic activity and extract cGMP.
-
The homogenate is centrifuged, and the supernatant is collected and neutralized.
-
cGMP levels in the supernatant are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[12]
-
-
Data Expression: cGMP levels are typically normalized to the total protein content of the tissue homogenate.
-
Purpose: To determine the expression levels of uroguanylin (Guca2b) and GC-C (Gucy2c) mRNA in different tissues.
-
Procedure:
-
Total RNA is extracted from mouse tissues (e.g., kidney, intestine).[11][19]
-
A specified amount of RNA (e.g., 10-20 µg) is separated by size via formaldehyde-agarose gel electrophoresis.[11][20]
-
The separated RNA is transferred and cross-linked to a nylon membrane.[21][22]
-
The membrane is hybridized with a radiolabeled cDNA or cRNA probe specific for the target mRNA (e.g., Guca2b).
-
The membrane is washed to remove non-specifically bound probe, and the hybridized probe is detected by autoradiography.
-
The membrane can be stripped and re-probed with a housekeeping gene (e.g., GAPDH) to control for RNA loading.[11]
-
-
Purpose: To detect and quantify the levels of uroguanylin (as pro-uroguanylin) and GC-C protein.
-
Procedure:
-
Protein is extracted from mouse tissues using a suitable lysis buffer.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-uroguanylin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities can be quantified and normalized to a loading control protein (e.g., β-actin).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Uroguanylin in Intestinal Epithelial Cells
Caption: Uroguanylin signaling pathway in intestinal epithelial cells.
Experimental Workflow for Investigating Renal Effects of Uroguanylin in Mice
Caption: Workflow for renal clearance studies of uroguanylin in mice.
Conclusion
Mouse models have been indispensable in delineating the multifaceted mechanism of action of uroguanylin. The research summarized in this guide highlights its crucial role in the entero-renal axis, regulating intestinal fluid balance and renal salt and water excretion primarily through the GC-C/cGMP signaling pathway. Furthermore, emerging evidence points to its involvement in appetite control and the suppression of intestinal tumorigenesis. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for scientists and researchers aiming to further investigate the physiology of uroguanylin and explore its therapeutic potential in a range of gastrointestinal and metabolic disorders. The continued use of sophisticated mouse models, including genetic knockout and transgenic lines, will undoubtedly uncover further intricacies of uroguanylin's biological functions and its relevance to human health and disease.
References
- 1. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gut-associated cGMP mediates colitis and dysbiosis in a mouse model of an activating mutation in GUCY2C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Uroguanylin treatment suppresses polyp formation in the Apc(Min/+) mouse and induces apoptosis in human colon adenocarcinoma cells via cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urethral obstruction by seminal coagulum is associated with medetomidine-ketamine anesthesia in male mice on C57BL/6J and mixed genetic backgrounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. physiologicinstruments.com [physiologicinstruments.com]
- 18. physiologicinstruments.com [physiologicinstruments.com]
- 19. A Comprehensive Map of mRNAs and Their Isoforms across All 14 Renal Tubule Segments of Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Northern blotting analysis of microRNAs, their precursors and RNA interference triggers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Principles of Guanylate Cyclase C Receptor Activation by Tyr-Uroguanylin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for a specific "Tyr-Uroguanylin" peptide is not extensively available in the public domain. This guide synthesizes information on uroguanylin (B126073) and its N-terminally modified analogs to provide a comprehensive technical overview of the anticipated activation of the Guanylate Cyclase C (GC-C) receptor by a putative Tyr-uroguanylin analog. The quantitative data and experimental protocols are based on studies of uroguanylin and its derivatives.
Introduction
Guanylate cyclase C (GC-C) is a transmembrane receptor primarily expressed on the apical surface of intestinal epithelial cells. It plays a pivotal role in regulating intestinal fluid and electrolyte homeostasis. The endogenous ligands for GC-C are the peptides uroguanylin and guanylin (B122020). Activation of GC-C by these ligands leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which acts as a second messenger to initiate a cascade of downstream signaling events.
Uroguanylin's activity is notably pH-dependent, a characteristic attributed to the acidic amino acid residues at its N-terminus. This guide explores the core principles of GC-C activation, with a specific focus on how an N-terminal tyrosine substitution in uroguanylin ("Tyr-Uroguanylin") would likely modulate this interaction, based on the known structure-activity relationships of uroguanylin analogs.
The Guanylate Cyclase C Signaling Pathway
The binding of a ligand, such as uroguanylin or its analogs, to the extracellular domain of GC-C induces a conformational change in the receptor. This allosterically activates the intracellular guanylate cyclase domain, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of intracellular cGMP triggers several downstream effects, primarily through the activation of cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel. Phosphorylation of CFTR leads to chloride and bicarbonate secretion into the intestinal lumen, followed by water, resulting in fluid secretion.[1][2]
Signaling Pathway Diagram
Caption: GC-C signaling pathway upon activation by Tyr-Uroguanylin.
Quantitative Data: Uroguanylin and its Analogs
The binding affinity and activation potency of uroguanylin and its analogs are crucial for understanding their biological activity. These parameters are typically determined through competitive radioligand binding assays and cGMP accumulation assays, respectively. The tables below summarize key quantitative data for uroguanylin and a truncated analog, which provides insight into the importance of the N-terminal domain.
Table 1: Binding Affinities (Ki) of Uroguanylin Analogs for GC-C Receptor
| Ligand | pH | High-Affinity Site Ki (nM) | Low-Affinity Site Ki (nM) | Reference |
| Uroguanylin | 5.0 | ~0.1 | ~30 | [3] |
| 8.0 | ~1.0 | ~300 | [3] | |
| Uroguanylin(98-109) (N-terminal truncated) | 5.0 | 0.19 | 404 | [3] |
| 8.0 | 0.14 | 345 | [3] |
Note: Data for Tyr-Uroguanylin is not available. The data for the truncated analog highlights the role of the N-terminus in pH-dependent binding.
Table 2: Potency (EC50) of Uroguanylin Analogs for cGMP Production
| Ligand | pH | EC50 (nM) | Reference |
| Uroguanylin | 5.0 | ~10 | [1] |
| 8.0 | ~100 | [1] | |
| Guanylin | 5.0 | >1000 | [1] |
| 8.0 | ~30 | [1] |
Note: The potency of uroguanylin is significantly higher at acidic pH, a characteristic conferred by its N-terminal acidic residues. A Tyr-uroguanylin analog's potency would likely be influenced by the physicochemical properties of tyrosine compared to the native N-terminal sequence.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis of Uroguanylin Analogs
The synthesis of uroguanylin analogs like Tyr-uroguanylin is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[4][5][6]
Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and couple it to the deprotected N-terminus of the resin-bound peptide.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water, triisopropylsilane, and ethanedithiol).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Disulfide Bond Formation: Form the two intramolecular disulfide bonds through air oxidation in a basic buffer.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for the GC-C receptor.[7][8][9][10]
Protocol:
-
Cell Culture: Culture cells expressing the GC-C receptor (e.g., T84 human colon carcinoma cells) to confluence in appropriate multi-well plates.
-
Radioligand Preparation: Use a radiolabeled ligand with known high affinity for GC-C, such as 125I-labeled heat-stable enterotoxin (STa).
-
Competition Reaction: Incubate the cells with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (e.g., Tyr-uroguanylin). Perform incubations at different pH values to assess pH-dependent binding.
-
Incubation: Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Washing: Terminate the binding reaction by rapidly washing the cells with ice-cold buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
cGMP Accumulation Assay
This assay measures the ability of a ligand to stimulate cGMP production in cells expressing the GC-C receptor, thus determining its potency (EC50).[11][12][13]
Protocol:
-
Cell Culture: Plate GC-C expressing cells (e.g., T84 cells) in multi-well plates and grow to confluence.
-
Phosphodiesterase Inhibition: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cGMP.
-
Ligand Stimulation: Treat the cells with varying concentrations of the test ligand (e.g., Tyr-uroguanylin) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by lysing the cells with a suitable lysis buffer (e.g., 0.1 M HCl).
-
cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit or radioimmunoassay (RIA).
-
Data Analysis: Plot the cGMP concentration against the logarithm of the ligand concentration. Determine the EC50 value (the concentration of ligand that produces 50% of the maximal response) from the resulting dose-response curve.
Experimental and Logical Workflow Diagrams
Peptide Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of uroguanylin analogs.
Ligand-Receptor Interaction Analysis Workflow
References
- 1. pnas.org [pnas.org]
- 2. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 13. CatchPoint cGMP Fluorescent Assay Kit | Molecular Devices [moleculardevices.com]
An In-depth Technical Guide to the cGMP-Dependent Signaling of Uroguanylin in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyclic guanosine (B1672433) monophosphate (cGMP)-dependent signaling pathway of uroguanylin (B126073) and its tyrosinated form, Tyr-uroguanylin, in the rat intestine. This document synthesizes current knowledge on the molecular mechanisms, physiological effects, and key experimental protocols relevant to the study of this pathway. While specific quantitative data for Tyr-uroguanylin in rats is limited in publicly available literature, this guide presents the well-established principles of uroguanylin signaling, which is expected to be highly similar, if not identical, for its tyrosinated form.
Introduction to Uroguanylin and its cGMP-Dependent Signaling
Uroguanylin is a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis.[1][2] It is an endogenous ligand for the transmembrane receptor guanylate cyclase C (GC-C).[2][3] The activation of GC-C by uroguanylin initiates an intracellular signaling cascade mediated by the second messenger cGMP.[1][2] This pathway is a key regulator of intestinal secretion and has emerged as a therapeutic target for gastrointestinal disorders.[3] Guanylin (B122020) and uroguanylin were first isolated from rat jejunum and opossum urine, respectively.[1]
The cGMP-Dependent Signaling Pathway of Uroguanylin
The binding of uroguanylin to the extracellular domain of GC-C, located on the apical membrane of intestinal epithelial cells, triggers a conformational change that activates the intracellular guanylate cyclase domain of the receptor. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
The subsequent rise in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase II (PKGII).[4] PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride ion channel.[4] The opening of CFTR channels results in the secretion of chloride ions into the intestinal lumen, which is followed by the paracellular movement of sodium and water, leading to intestinal fluid secretion.
Simultaneously, the elevated cGMP levels can also lead to the inhibition of sodium absorption, further contributing to the net secretion of fluid and electrolytes.[5]
References
- 1. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities [frontiersin.org]
- 2. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]
Tyr-Uroguanylin Expression in Murine Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tyr-Uroguanylin (Uroguanylin) expression in various mouse tissues, focusing on quantitative data, detailed experimental methodologies, and associated signaling pathways. Uroguanylin (B126073), a peptide hormone, plays a crucial role in regulating fluid and electrolyte homeostasis, with primary sites of action in the intestine and kidneys.
Quantitative Expression of Uroguanylin in Mouse Tissues
Uroguanylin (UGN), encoded by the Guca2b gene, is predominantly expressed in the gastrointestinal tract and the kidney. Its expression levels vary significantly along the intestinal tract and within the different segments of the nephron.
Intestinal Expression
Uroguanylin mRNA is found throughout the mouse intestine, with the highest signal intensity observed in the small intestine.[1] Within the small intestine, particularly the jejunum and ileum, UGN is abundantly expressed in enterocytes located in the villi.[2][3] In the duodenum, lower levels of Uroguanylin transcript are found in columnar cells.[2][3] In the colon, Uroguanylin expression is also present, though guanylin (B122020) expression is more prominent in the distal small intestine and colon.[1] Studies have shown that in the crypts of Lieberkühn, Uroguanylin expression is restricted to cells of the secretory lineage.[2][3]
Renal Expression
In the kidney, Uroguanylin mRNA is also detected, with a distinct distribution pattern.[1][4] Quantitative RT-PCR analysis has revealed that Uroguanylin expression is highest in the proximal tubules and significantly lower in other nephron segments, including the glomerulus.[4] Its expression has also been localized to the corticomedullary junction.[1]
The following table summarizes the relative expression of Uroguanylin mRNA in different mouse tissues based on available literature.
| Tissue | Region | Relative Expression Level | Reference |
| Intestine | Small Intestine (overall) | High | [1] |
| Duodenum | Low to Moderate | [2][3] | |
| Jejunum & Ileum | High | [2][3] | |
| Colon | Moderate | [1] | |
| Kidney | Proximal Tubules | High | [4] |
| Corticomedullary Junction | Present | [1] | |
| Glomerulus | Low | [4] | |
| Collecting Ducts | Low | [4] |
Note: This table represents a qualitative summary based on descriptive data from the cited sources. Absolute quantitative values can vary based on the specific mouse strain, age, diet, and experimental methodology used.
Experimental Protocols for the Study of Uroguanylin Expression
Accurate assessment of Uroguanylin expression is critical for understanding its physiological and pathological roles. Below are detailed methodologies for key experiments cited in the literature.
RNA Extraction and Northern Blot Analysis
This method is used to determine the size and relative abundance of Uroguanylin mRNA.
-
Tissue Homogenization: Mouse tissues (e.g., segments of the intestine, whole kidney) are rapidly dissected, frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted from the frozen tissues using a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by measuring absorbance at 260 and 280 nm. RNA integrity is assessed by gel electrophoresis to visualize intact ribosomal RNA bands.
-
Probe Preparation: A mouse Uroguanylin complementary DNA (cDNA) is amplified.[1] This cDNA is then labeled with a radioactive or non-radioactive probe.
-
Gel Electrophoresis and Blotting: A specified amount of total RNA (typically 10-20 µg) is denatured and separated by size on a formaldehyde-agarose gel. The RNA is then transferred to a nylon or nitrocellulose membrane.
-
Hybridization and Detection: The membrane is incubated with the labeled Uroguanylin probe. After washing to remove unbound probe, the signal is detected by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).
In Situ Hybridization
This technique localizes Uroguanylin mRNA within the cellular context of a tissue.
-
Tissue Preparation: Tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense riboprobe for mouse Uroguanylin is synthesized by in vitro transcription from a linearized plasmid containing the Uroguanylin cDNA. A sense probe is used as a negative control.
-
Hybridization: The tissue sections are deparaffinized, rehydrated, and permeabilized. Hybridization with the labeled probe is carried out overnight at a specific temperature.
-
Washing and Detection: The sections are washed under stringent conditions to remove non-specifically bound probe. The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by incubation with a chromogenic substrate to produce a colored precipitate at the site of mRNA expression.
-
Imaging: The sections are counterstained and visualized under a microscope.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is a highly sensitive method for quantifying Uroguanylin mRNA levels.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues as described for Northern blotting. First-strand cDNA is synthesized from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer and Probe Design: Primers and, if used, a fluorescently labeled probe specific for the mouse Uroguanylin gene (Guca2b) are designed.
-
PCR Amplification: The qPCR reaction is set up with the cDNA template, primers, probe (for TaqMan assays), and a qPCR master mix containing DNA polymerase and dNTPs. The reaction is run in a real-time PCR cycler.
-
Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the amount of target mRNA, is determined for each sample. The relative expression of Uroguanylin mRNA is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., β-actin or GAPDH).
Western Blot Analysis
This technique is used to detect and quantify Uroguanylin protein.
-
Protein Extraction: Tissues are homogenized in a lysis buffer containing protease inhibitors. The lysate is centrifuged to remove cellular debris, and the protein concentration of the supernatant is determined.
-
SDS-PAGE and Transfer: A specified amount of protein (typically 20-50 µg) is denatured and separated by size on a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for Uroguanylin. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imager. The intensity of the bands can be quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method for measuring Uroguanylin protein levels in biological fluids like plasma or in tissue homogenates.[5]
-
Sample Preparation: Tissue homogenates are prepared as for Western blotting. Plasma samples are collected using an anticoagulant.[6]
-
Assay Procedure: A microtiter plate pre-coated with an anti-Uroguanylin antibody is used. Standards and samples are added to the wells. A second, enzyme-conjugated anti-Uroguanylin antibody is then added.
-
Detection: A substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of Uroguanylin in the sample.
-
Quantification: The absorbance is read using a microplate reader, and the concentration of Uroguanylin in the samples is determined by comparison to a standard curve.
Signaling Pathways of Uroguanylin
Uroguanylin exerts its physiological effects by activating specific signaling pathways, primarily through the receptor guanylate cyclase C (GC-C).
Canonical GC-C/cGMP Signaling Pathway
In the intestine, the binding of Uroguanylin to the extracellular domain of GC-C on the apical membrane of enterocytes activates the intracellular guanylate cyclase domain.[7][8] This leads to the conversion of GTP to cyclic GMP (cGMP).[9][10] Increased intracellular cGMP has two main effects:
-
Activation of Protein Kinase G II (PKGII): PKGII phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to chloride and bicarbonate secretion into the intestinal lumen.[11]
-
Inhibition of Phosphodiesterase 3 (PDE3): This leads to an increase in cyclic AMP (cAMP) levels, which can also contribute to CFTR activation.[11]
-
Inhibition of the Na+/H+ Exchanger (NHE3): This reduces sodium absorption from the intestinal lumen.[7]
The net result of these actions is increased salt and water secretion into the intestine.
Renal Signaling Pathways
In the kidney, Uroguanylin also induces natriuresis, kaliuresis, and diuresis.[12] While a GC-C-dependent pathway exists in the proximal tubules, evidence suggests the presence of alternative, cGMP-independent signaling mechanisms.[7][13] Studies in GC-C knockout mice have shown that they still exhibit a significant natriuretic and kaliuretic response to Uroguanylin, indicating the involvement of other receptors and pathways.[12][14]
One proposed alternative pathway involves a pertussis toxin-sensitive G-protein-coupled receptor in the proximal tubule.[7][13] In the cortical collecting ducts, a cGMP-independent pathway involving phospholipase A2 and arachidonic acid has also been described.[13]
Experimental Workflow for Studying Uroguanylin Expression and Function
The following diagram illustrates a typical experimental workflow for investigating the role of Uroguanylin in a mouse model.
This guide provides a foundational understanding of Tyr-Uroguanylin expression and its investigation in murine models. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in the field, facilitating further exploration into the multifaceted roles of this important peptide hormone.
References
- 1. Uroguanylin and guanylin: distinct but overlapping patterns of messenger RNA expression in mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Uroguanylin levels in intestine and plasma are regulated by nutritional status in a leptin-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse guanylate cyclase activator 2B (uroguanylin) (GUCA2B) Elisa Kit – AFG Scientific [afgsci.com]
- 7. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
- 9. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Roles of Tyr-Uroguanylin: A Technical Guide to its Endocrine and Paracrine Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uroguanylin (B126073), and its synthetically tyrosinated form Tyr-Uroguanylin used in research, is a peptide hormone with a dual-action mechanism, functioning through both paracrine and endocrine pathways to regulate distinct physiological processes. In its paracrine role, primarily within the gastrointestinal tract, it governs local fluid and electrolyte homeostasis in a pH-sensitive manner. As an endocrine signaling molecule, its precursor, prouroguanylin, circulates to the kidneys to modulate renal salt and water excretion, thereby contributing to systemic blood pressure regulation. This technical guide provides an in-depth exploration of these two functional modalities, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and therapeutic development.
Paracrine Function: Local Regulation in the Intestinal Epithelium
In the gastrointestinal tract, uroguanylin acts as a luminal signaling molecule, secreted by enterochromaffin cells, goblet cells, and Paneth cells into the intestinal lumen.[1] Its primary paracrine function is the regulation of intestinal fluid and ion transport.[1] This action is mediated through the activation of the apical membrane receptor guanylate cyclase-C (GC-C).[2]
Signaling Pathway
Upon binding to GC-C, uroguanylin stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP concentration activates protein kinase G II (PKGII).[1] PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an apical chloride channel, leading to chloride and bicarbonate secretion into the intestinal lumen.[3] Concurrently, the elevated cGMP levels inhibit the sodium/hydrogen exchanger (NHE3), reducing sodium absorption.[1] The net effect is an increase in luminal fluid and electrolytes, contributing to the maintenance of intestinal fluidity.
pH-Dependent Activity
A critical feature of uroguanylin's paracrine function is its pH-dependent activity. In the acidic environment of the proximal small intestine (pH ~5.0), uroguanylin exhibits significantly higher potency in stimulating cGMP accumulation compared to the more alkaline environment of the colon (pH ~8.0).[4][5] Conversely, the related peptide guanylin (B122020) is more potent in alkaline conditions.[4][5] This differential pH sensitivity is attributed to the N-terminal acidic amino acid residues of uroguanylin.[5]
| Parameter | Condition | Tyr-Uroguanylin | Guanylin | Reference |
| Relative Potency (cGMP stimulation in T84 cells) | pH 5.0 | 100-fold more potent | Less potent | [4][5] |
| pH 8.0 | Less potent | 3-fold more potent | [4] | |
| Receptor Binding Affinity (T84 cells) | pH 5.0 vs. pH 8.0 | 10-fold increase | 100-fold decrease | [5] |
| Inhibition Constant (Ki) for Receptor Binding (T84 cells) | High Affinity Site | - | 19 ± 5 nM | [6] |
| Low Affinity Site | - | 1.3 ± 0.5 µM | [6] |
Table 1. pH-Dependent Activity and Binding Affinity of Uroguanylin and Guanylin.
Endocrine Function: Systemic Regulation of Renal Function
The endocrine function of the uroguanylin system establishes a gut-kidney axis for regulating sodium homeostasis. Prouroguanylin, the inactive precursor of uroguanylin, is secreted from the intestine into the bloodstream.[7] It circulates to the kidneys, where it is filtered and processed into its active form, uroguanylin.[1][8]
Signaling Pathways in the Kidney
In the kidney, uroguanylin exerts its effects through at least two distinct signaling pathways:
-
GC-C Dependent Pathway: Similar to its action in the intestine, uroguanylin can bind to GC-C receptors in the renal tubules, leading to increased cGMP production.[3] This results in natriuresis (sodium excretion), kaliuresis (potassium excretion), and diuresis (water excretion).[3]
-
GC-C Independent Pathway: Evidence suggests the existence of a GC-C independent signaling mechanism in the kidney.[2][9] This pathway is thought to involve a pertussis toxin-sensitive G-protein coupled receptor.[2][9] Activation of this receptor may lead to the stimulation of phospholipase A2 and subsequent downstream signaling.[2] This alternative pathway is significant as uroguanylin-induced natriuresis is still observed in GC-C knockout mice.[10]
Quantitative Effects on Renal Excretion
Intravenous infusion of uroguanylin in animal models has been shown to produce a dose-dependent increase in urinary sodium and potassium excretion.
| Peptide | Dose | Effect on Sodium Excretion (in isolated perfused rat kidney) | Effect on Potassium Excretion (in isolated perfused rat kidney) | Reference |
| Tyr-Uroguanylin | 0.19 µM | Significant increase | Increase | [11] |
| 0.62 µM | Greater increase than Guanylin at similar concentration | Increase | [11] | |
| 1.9 µM | Maximal increase | 50% increase | [11] | |
| Guanylin | 0.33 µM | No effect | Increase | [11] |
| 1.3 µM | Increase | Increase | [11] |
Table 2. Dose-Dependent Effects of Uroguanylin and Guanylin on Renal Excretion.
Experimental Protocols
cGMP Accumulation Assay in T84 Cells
This assay quantifies the intracellular cGMP concentration in the human colon carcinoma cell line T84 following stimulation with Tyr-Uroguanylin.
Materials:
-
T84 cells
-
24-well culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Buffers at pH 5.0 and pH 8.0
-
Tyr-Uroguanylin
-
3.3% Perchloric acid
-
Potassium hydroxide (B78521) (KOH)
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Culture T84 cells to confluence in 24-well plates.
-
Wash the cell monolayers twice with the respective pH 5.0 or pH 8.0 buffer.
-
Prepare serial dilutions of Tyr-Uroguanylin in the corresponding pH buffer.
-
Add the Tyr-Uroguanylin solutions to the cells and incubate at 37°C for 40 minutes.
-
Aspirate the reaction medium and add 200 µl of 3.3% perchloric acid to each well to stop the reaction and extract cGMP.
-
Neutralize the extract to pH 7.0 with KOH.
-
Centrifuge the samples to pellet the precipitate.
-
Use the supernatant to measure cGMP concentration using a cGMP EIA kit according to the manufacturer's instructions.
-
Normalize cGMP levels to the protein concentration of each well.
Competitive Radioligand Binding Assay in T84 Cells
This assay determines the binding affinity of Tyr-Uroguanylin to its receptor on T84 cells.
Materials:
-
T84 cells
-
24-well culture plates
-
Radiolabeled ligand (e.g., 125I-ST)
-
Unlabeled Tyr-Uroguanylin (competitor)
-
Binding buffer at desired pH
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Culture T84 cells to confluence in 24-well plates.
-
Wash cells with ice-cold binding buffer.
-
Incubate cells with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled Tyr-Uroguanylin in binding buffer at 4°C for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and collect the lysate.
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Calculate the specific binding at each concentration of the unlabeled competitor.
-
Determine the IC50 and subsequently the Ki value from the competition curve.
In Vivo Assessment of Natriuresis in Rats
This protocol outlines the procedure for measuring the natriuretic effect of Tyr-Uroguanylin in an anesthetized rat model.
Surgical Preparation:
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Cannulate the trachea to ensure a patent airway.
-
Insert a catheter into the jugular vein for infusion of anesthetic and experimental compounds.
-
Cannulate the carotid artery to monitor blood pressure.
-
Catheterize the bladder for urine collection.
Experimental Protocol:
-
Allow the animal to stabilize after surgery.
-
Collect a baseline urine sample.
-
Infuse Tyr-Uroguanylin intravenously at various doses.
-
Collect urine at timed intervals during and after the infusion.
-
Measure urine volume and the concentrations of sodium and potassium in the urine samples using a flame photometer or ion-selective electrodes.
-
Calculate the urinary excretion rates of sodium and potassium.
Conclusion
Tyr-Uroguanylin demonstrates a sophisticated dual functionality, acting locally in the intestine to regulate immediate digestive processes and systemically on the kidney to maintain long-term electrolyte and fluid balance. The pH-dependent nature of its paracrine activity highlights a finely tuned regulatory mechanism within the gut. The endocrine pathway, involving the conversion of its prohormone in the kidney and the potential for GC-C independent signaling, opens avenues for exploring novel therapeutic targets for renal and cardiovascular diseases. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to further unravel the complexities of the uroguanylin system and harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of guanylin action via cyclic GMP in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uroguanylin, an intestinal natriuretic peptide, is delivered to the kidney as an unprocessed propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Tyr-Uroguanylin and Intestinal Fluid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin (B126073) is a peptide hormone that plays a pivotal role in regulating fluid and electrolyte balance within the gastrointestinal (GI) tract.[1][2][3][4] It is primarily expressed in enterochromaffin cells of the small intestine, particularly in the duodenum and jejunum, where the environment is slightly acidic.[2][4] Uroguanylin, and its close relative guanylin (B122020), are the endogenous ligands for the Guanylate Cyclase-C (GC-C) receptor.[1][3][4][5] The activation of this receptor initiates a signaling cascade that is fundamental to intestinal secretion. This process is not only a key physiological function for maintaining gut homeostasis but also a critical therapeutic target for gastrointestinal disorders, most notably chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[3][6][7]
This technical guide provides an in-depth examination of the molecular mechanisms by which Tyr-Uroguanylin and its analogs stimulate intestinal fluid secretion. It details the core signaling pathway, presents quantitative data on ligand-receptor interactions and physiological responses, outlines key experimental protocols for studying these effects, and discusses the therapeutic implications for drug development.
Core Mechanism: The GC-C Signaling Pathway
The secretion of intestinal fluid is driven by the active transport of ions, primarily chloride (Cl⁻) and bicarbonate (HCO₃⁻), into the intestinal lumen, which creates an osmotic gradient that draws water along with it.[3][4][7][8] Uroguanylin orchestrates this process through a well-defined signaling pathway initiated at the apical membrane of intestinal epithelial cells.
-
Ligand Binding and Receptor Activation : Uroguanylin, secreted into the intestinal lumen, binds to the extracellular domain of its receptor, Guanylate Cyclase-C (GC-C).[1][2] This binding event induces a conformational change in the GC-C receptor, activating its intracellular guanylate cyclase catalytic domain.[2] The activity of uroguanylin is pH-sensitive, exhibiting greater potency in the acidic environment of the proximal small intestine.[9][10]
-
Second Messenger Production : The activated GC-C enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3][5][11] This leads to a rapid and significant increase in the intracellular concentration of cGMP, which acts as the key second messenger in this pathway.[2][12]
-
Downstream Effector Activation : Intracellular cGMP directly activates cGMP-dependent protein kinase II (PKG II).[4][13] PKG II is a serine/threonine kinase that phosphorylates several target proteins, the most critical of which is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[4][13][14] Some evidence also suggests an indirect activation of protein kinase A (PKA), which can also phosphorylate and activate CFTR.[2][15]
-
Ion Channel Gating and Fluid Secretion : Phosphorylation of CFTR by PKG II opens the channel, allowing the efflux of Cl⁻ and HCO₃⁻ ions from the enterocyte into the intestinal lumen.[2][4][9][13] Concurrently, the elevated cGMP levels inhibit the Sodium-Hydrogen Exchanger 3 (NHE3), reducing sodium absorption.[4] The net result is an accumulation of ions in the lumen, which increases luminal osmolarity and drives the secretion of water, hydrating the stool and promoting intestinal transit.[4][7][13]
Visualization of the Uroguanylin Signaling Pathway
Caption: Uroguanylin binds GC-C, increasing cGMP, which activates PKG II to open the CFTR channel.
Quantitative Data Summary
The physiological effects of Tyr-Uroguanylin and its analogs have been quantified in various preclinical and clinical studies. The following tables summarize key data related to receptor binding, cellular responses, and clinical efficacy.
Table 1: Preclinical Potency and Efficacy
| Compound | Assay | System | Key Parameter | Value | Reference |
| Human Uroguanylin | Fluid Transport | Rat Jejunal Loop | Inhibition of fluid absorption | Active at 10⁻⁶ M | [16] |
| E. coli STa | Fluid Transport | Rat Jejunal Loop | Inhibition of fluid absorption | Active at 10⁻⁸ to 10⁻⁶ M | [16] |
| Uroguanylin | Ion Transport (Isc) | Mouse Duodenum | Stimulates Isc | Enhanced at acidic pH (5.0-5.5) | [9] |
| Uroguanylin | Receptor Binding | GC-C | pH-dependent affinity | ~100-fold increase from pH 8.0 to 5.0 | [10] |
| E³-Uroguanylin | Receptor Binding | T84 Cells | IC₅₀ | 5.0 ± 0.3 nM | [17] |
| DOTA-E³-Uroguanylin | Receptor Binding | T84 Cells | IC₅₀ | 9.6 ± 2.9 nM | [17] |
Table 2: Clinical Efficacy of Plecanatide (B610132) (Uroguanylin Analog) in CIC
| Parameter | Plecanatide (3 mg) | Plecanatide (6 mg) | Placebo | Trial Reference |
| Durable Overall CSBM Responders | 21.0% | 19.5% | 10.2% | [6][18] |
| Change in Weekly CSBMs from Baseline | +2.5 | +2.2 | +1.2 | [6][18] |
| Change in Weekly SBMs from Baseline | +3.2 | +3.1 | +1.3 | [6][18] |
| Change in BSFS Score from Baseline | +1.5 | +1.5 | +0.8 | [18] |
| Most Common Adverse Event (Diarrhea) | 5.9% | 5.7% | 1.3% | [6][18] |
| *P < 0.001 vs. Placebo | ||||
| CSBM: Complete Spontaneous Bowel Movement; SBM: Spontaneous Bowel Movement; BSFS: Bristol Stool Form Scale |
Key Experimental Protocols
Investigating the mechanism of uroguanylin requires specialized ex vivo and in vivo techniques to measure ion transport and fluid secretion across the intestinal epithelium.
Ussing Chamber for Ex Vivo Ion Transport Measurement
The Ussing chamber is the gold-standard apparatus for measuring epithelial ion transport.[19] It allows for the isolation of the intestinal mucosa and the precise measurement of ion movement under controlled conditions.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize the animal model (e.g., mouse, rat).
-
Excise the desired intestinal segment (e.g., duodenum, jejunum, colon) and place it in ice-cold, oxygenated Krebs-Ringer bicarbonate solution.[20]
-
Open the segment along the mesenteric border and gently rinse luminal contents.
-
Separate the mucosal layer from the underlying muscle layers using fine forceps under a dissecting microscope.
-
-
Chamber Mounting:
-
Equilibration and Measurement:
-
Allow the tissue to equilibrate for 30-60 minutes until a stable baseline transepithelial potential difference (PD) and short-circuit current (Isc) are achieved.[20]
-
Clamp the voltage across the epithelium to 0 mV using a voltage-clamp amplifier. The current required to maintain this clamp is the short-circuit current (Isc), which represents the net active ion transport.[19][21]
-
Measure transepithelial resistance (TER) periodically by applying a brief voltage pulse and calculating resistance via Ohm's law.[22]
-
-
Experimental Manipulation:
-
Add Tyr-Uroguanylin or its analogs to the mucosal (apical) chamber to simulate luminal secretion.
-
Record the change in Isc (ΔIsc), which reflects the rate of electrogenic Cl⁻ and HCO₃⁻ secretion.
-
Pharmacological inhibitors (e.g., bumetanide (B1668049) to block the basolateral NKCC1 cotransporter, or CFTR inhibitors) can be added to dissect the specific ions and channels involved.[9]
-
Visualization of the Ussing Chamber Workflow
Caption: Workflow for measuring ion transport using the Ussing chamber technique.
In Vivo Closed-Loop Intestinal Perfusion
This in vivo model assesses net fluid and electrolyte transport in a defined segment of the intestine while maintaining its natural blood supply, providing a more physiologically relevant context.[16][23][24]
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat) and maintain body temperature.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Select a segment of the intestine (e.g., a 5-10 cm length of jejunum).
-
-
Loop Isolation:
-
Gently ligate both ends of the selected segment with surgical thread, being careful not to obstruct major blood vessels.
-
Inject a precise volume (e.g., 1.0 mL) of a pre-warmed (37°C) isotonic saline solution containing the test compound (Uroguanylin) and a non-absorbable marker (e.g., Phenol Red) into the ligated loop.
-
-
Incubation:
-
Return the loop to the abdominal cavity and close the incision temporarily.
-
Allow the solution to incubate for a defined period (e.g., 15-30 minutes).
-
-
Fluid Recovery and Analysis:
-
Re-open the abdomen, excise the loop, and carefully collect the remaining luminal fluid.
-
Measure the final volume of the recovered fluid.
-
Analyze the concentration of the non-absorbable marker to calculate the net fluid movement. A decrease in marker concentration indicates net fluid secretion into the loop, while an increase indicates net absorption.
-
The formula for net water transport (NWT) is: NWT (μL/cm/hr) = [Vi - (Vi x Pi/Pf)] / L / T, where Vi is initial volume, Pi and Pf are initial and final marker concentrations, L is loop length, and T is time.
-
Ion concentrations in the fluid can also be measured to determine net electrolyte transport.[16]
-
Visualization of the Intestinal Loop Workflow
Caption: Workflow for in vivo measurement of intestinal fluid secretion using a closed-loop model.
Conclusion and Future Directions
Tyr-Uroguanylin is a critical endogenous regulator of intestinal fluid and electrolyte homeostasis. Its mechanism of action, centered on the GC-C/cGMP/PKG II/CFTR signaling axis, provides a robust pathway for stimulating chloride and bicarbonate secretion. The development of uroguanylin analogs, such as plecanatide, has successfully translated this physiological understanding into effective therapies for constipation-predominant GI disorders.[6][7] The detailed experimental protocols described herein represent the foundational tools for further research in this field. Future investigations may focus on exploring potential GC-C independent signaling pathways, understanding the differential regulation of guanylin versus uroguanylin, and developing next-generation GC-C agonists with enhanced therapeutic profiles.[25]
References
- 1. Uroguanylin and guanylate cyclase C in the human pancreas: expression and mutuality of ligand/receptor localization as indicators of intercellular paracrine signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 6. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificarchives.com [scientificarchives.com]
- 12. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Type-2 cGMP-dependent protein kinase suppresses proliferation and carcinogenesis in the colon epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of intestinal CFTR Cl- channel by heat-stable enterotoxin and guanylin via cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of guanylin and uroguanylin on rat jejunal fluid and electrolyte transport: comparison with heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ussing chamber experiments for distension evoked secretion in mucosa/submucosa preparations from human colon [protocols.io]
- 21. reprocell.com [reprocell.com]
- 22. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Application of the steady-state intestinal perfusion system in measuring intestinal fluid absorption and bicarbonate secretion in vivo [frontiersin.org]
- 24. Application of the steady-state intestinal perfusion system in measuring intestinal fluid absorption and bicarbonate secretion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scientificarchives.com [scientificarchives.com]
The Renal Effects of Tyr-Uroguanylin in Mice: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Tyr-Uroguanylin on renal electrolyte handling in mice. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of renal physiology, endocrinology, and pharmacology. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.
Introduction: Uroguanylin (B126073) and its Role in Renal Function
Uroguanylin, and its analogue Tyr-Uroguanylin, are members of the guanylin (B122020) peptide family, which play a crucial role in regulating salt and water homeostasis.[1][2][3] Primarily synthesized in the gastrointestinal tract, uroguanylin acts as an endocrine factor, targeting the kidneys to modulate electrolyte and water excretion.[4][5] This peptide has garnered significant interest for its potential therapeutic applications in conditions characterized by fluid and electrolyte imbalance. This guide focuses on the specific actions of Tyr-Uroguanylin on renal electrolyte handling in murine models, which are instrumental in preclinical research.
Quantitative Effects of Tyr-Uroguanylin on Renal Electrolyte Excretion
Tyr-Uroguanylin administration in mice elicits significant and dose-dependent increases in the urinary excretion of sodium (natriuresis), potassium (kaliuresis), and water (diuresis).[2][3] These effects are typically rapid in onset, with maximal responses observed within 30-40 minutes of administration.[3] Notably, these effects on electrolyte and water excretion occur without significant alterations in glomerular filtration rate (GFR), blood pressure, or heart rate, suggesting a primary action on tubular transport mechanisms.[2][3]
The following tables summarize the quantitative data from key studies investigating the effects of Tyr-Uroguanylin on urinary electrolyte excretion in mice.
Table 1: Effect of Tyr-Uroguanylin on Urinary Sodium Excretion in Mice
| Treatment Group | Dose | Time Point | Change in Sodium Excretion (µEq) | Reference |
| Control (Vehicle) | N/A | 80 min | Baseline | [2] |
| Tyr-Uroguanylin | 10 units | 80 min | Increased | [2] |
Table 2: Effect of Tyr-Uroguanylin on Urinary Potassium Excretion in Mice
| Treatment Group | Dose | Time Point | Change in Potassium Excretion (µEq) | Reference |
| Control (Vehicle) | N/A | 80 min | Baseline | [2] |
| Tyr-Uroguanylin | 10 units | 80 min | Increased | [2] |
Table 3: Effect of Tyr-Uroguanylin on Urine Volume in Mice
| Treatment Group | Dose | Time Point | Change in Urine Volume (µL) | Reference |
| Control (Vehicle) | N/A | 80 min | Baseline | [2] |
| Tyr-Uroguanylin | 10 units | 80 min | Increased | [2] |
Signaling Pathways of Tyr-Uroguanylin in the Kidney
The renal actions of Tyr-Uroguanylin are mediated through complex signaling pathways that involve both the well-characterized guanylate cyclase C (GC-C) receptor and a GC-C independent mechanism.[1][6][7]
GC-C Dependent Pathway
In the kidney, Tyr-Uroguanylin can bind to the GC-C receptor located on the apical membrane of renal tubular cells.[8] This binding activates the intracellular guanylate cyclase domain, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][9] Elevated cGMP levels are thought to modulate the activity of ion channels and transporters, ultimately leading to decreased sodium reabsorption and increased electrolyte and water excretion.[9]
GC-C Dependent Signaling Pathway of Tyr-Uroguanylin in Renal Tubules.
GC-C Independent Pathway
Compelling evidence from studies using GC-C knockout mice demonstrates that Tyr-Uroguanylin can still induce natriuresis and kaliuresis in the absence of this receptor.[1][3] This points to the existence of a GC-C independent signaling pathway. While the exact receptor and downstream mediators of this pathway are still under investigation, it is hypothesized to involve a G-protein coupled receptor.[6] A key downstream effect of this pathway is the downregulation of the Na+/K+ ATPase gamma-subunit, a critical pump for sodium reabsorption in the nephron.[2][3]
GC-C Independent Signaling Pathway of Tyr-Uroguanylin in Renal Tubules.
Experimental Protocols
The following protocols provide a detailed methodology for conducting key experiments to assess the effect of Tyr-Uroguanylin on renal electrolyte handling in mice.
In Vivo Renal Clearance Studies in Mice
This protocol is adapted from methodologies described in studies investigating the renal effects of guanylin peptides.[2][3]
Objective: To measure the effect of Tyr-Uroguanylin on urinary flow rate, sodium excretion, and potassium excretion in anesthetized mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Tyr-Uroguanylin
-
Anesthetic (e.g., Inactin)
-
Saline (0.9% NaCl)
-
Polyethylene tubing (PE-10 and PE-50)
-
Surgical instruments
-
Infusion pump
-
Metabolic cages or urine collection apparatus
-
Flame photometer or ion-selective electrodes for Na+ and K+ analysis
Procedure:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., intraperitoneal injection of Inactin).
-
Place the mouse on a heated surgical board to maintain body temperature.
-
Perform a tracheostomy to ensure a clear airway.
-
Catheterize the jugular vein with PE-10 tubing for infusion of saline and test compounds.
-
Catheterize the carotid artery with PE-10 tubing for blood pressure monitoring and blood sampling.
-
Catheterize the bladder with PE-50 tubing for urine collection.
-
Start a continuous intravenous infusion of saline at a rate of 0.01 ml/min to maintain hydration and urine flow.
-
Allow for a 60-minute equilibration period.
-
Collect urine for two 20-minute baseline periods.
-
Administer a bolus of Tyr-Uroguanylin (or vehicle control) via the jugular vein catheter, followed by a continuous infusion if required by the experimental design.
-
Collect urine in consecutive 20-minute periods for at least 60-80 minutes post-injection.
-
At the end of the experiment, collect a final blood sample.
-
Measure the volume of each urine sample.
-
Analyze the sodium and potassium concentrations in urine and plasma samples using a flame photometer or ion-selective electrodes.
-
Calculate urinary flow rate, sodium excretion rate, and potassium excretion rate for each collection period.
Experimental Workflow for In Vivo Renal Clearance Studies in Mice.
Sealed-Urethra Mouse Model
This model is a simplified in vivo assay to screen for diuretic and natriuretic activity.[2][3]
Objective: To rapidly assess the diuretic, natriuretic, and kaliuretic effects of Tyr-Uroguanylin.
Procedure:
-
Lightly anesthetize the mouse.
-
Ligate the urethra to prevent urination.
-
Inject Tyr-Uroguanylin (or vehicle) intravenously.
-
After a set period (e.g., 30-60 minutes), euthanize the mouse.
-
Aspirate the entire contents of the bladder.
-
Measure the volume and electrolyte concentrations of the collected urine.
Conclusion
Tyr-Uroguanylin exerts potent natriuretic, kaliuretic, and diuretic effects in mice, primarily through actions on renal tubular transport. The signaling mechanisms are complex, involving both GC-C dependent and independent pathways. The data and protocols presented in this guide provide a solid foundation for further research into the physiological roles of Tyr-Uroguanylin and its potential as a therapeutic agent for managing fluid and electrolyte disorders. The use of murine models, particularly knockout strains, will continue to be invaluable in dissecting the intricate molecular mechanisms underlying the renal actions of this important peptide hormone.
References
- 1. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increases in guanylin and uroguanylin in a mouse model of osmotic diarrhea are guanylate cyclase C-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel role for uroguanylin in the regulation of sodium balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Mechanisms of action of uroguanylin and guanylin and their role in salt handling. | Semantic Scholar [semanticscholar.org]
- 9. scientificarchives.com [scientificarchives.com]
The Role of Tyr-Uroguanylin in the Gut-Brain Axis of Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uroguanylin (B126073), a peptide hormone secreted by enteroendocrine cells in the gastrointestinal tract, has emerged as a critical signaling molecule in the gut-brain axis, regulating satiety, energy homeostasis, and food-related behaviors in rodents. This technical guide provides an in-depth examination of Tyr-Uroguanylin, a key analog in preclinical research, and its mechanism of action within the central nervous system. We detail the signaling pathways, summarize quantitative outcomes from key studies in tabular format, provide comprehensive experimental protocols, and present visual diagrams of the molecular and procedural workflows. This document serves as a comprehensive resource for researchers and professionals in neuroscience, endocrinology, and drug development exploring therapeutic interventions for obesity and metabolic disorders.
Introduction: The Uroguanylin System
Uroguanylin (UGN) is a 16-amino acid peptide that, along with its precursor prouroguanylin, is released from the gut in response to nutrient ingestion.[1][2] While initially recognized for its paracrine roles in regulating intestinal fluid and electrolyte balance, recent discoveries have highlighted its endocrine function as a satiety signal to the brain.[3][4] Prouroguanylin circulates in the blood and is believed to be converted to its active form, uroguanylin, within the central nervous system (CNS), specifically in the hypothalamus.[1][3]
"Tyr-Uroguanylin" refers to a synthetic analog of uroguanylin with an N-terminal Tyrosine residue. The sequence for mouse and rat Tyr-Uroguanylin is Tyr-Thr-Asp-Glu-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys, with disulfide bridges between Cys4-Cys12 and Cys8-Cys16.[5][6][7] This modification is often used for experimental purposes, such as radiolabeling, without significantly altering its biological activity at the target receptor.
The Uroguanylin Signaling Pathway in the Gut-Brain Axis
The primary receptor for uroguanylin is Guanylyl Cyclase 2C (GUCY2C), a transmembrane receptor found in intestinal epithelial cells and specific neurons within the brain.[3][8] In the context of the gut-brain axis, the signaling cascade is initiated by the binding of uroguanylin to GUCY2C receptors located in the hypothalamus, a key brain region for appetite regulation.[8][9]
Upon ligand binding, the intracellular guanylyl cyclase domain of GUCY2C is activated, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10] This increase in intracellular cGMP acts as a second messenger, activating downstream anorexigenic pathways that ultimately lead to a reduction in food intake and a sense of satiety.[4][8]
Signaling Pathway Diagram
Caption: Uroguanylin signaling pathway in the rodent hypothalamus.
Quantitative Data from Rodent Studies
The administration of uroguanylin or its analogs in rodent models has consistently demonstrated effects on feeding behavior, body weight, and energy expenditure. The following tables summarize key quantitative findings.
Table 1: Effects of Central Uroguanylin Administration on Food Intake and Body Weight
| Animal Model | Compound | Administration Route | Dose | Observation | Percent Change | Reference |
| Diet-Induced Obese Mice | Uroguanylin | Intracerebroventricular (ICV), chronic infusion | Not specified | Reduced weight gain and adiposity | Not specified | [11] |
| Wild-type Mice | GUCY2C agonist | Central Nervous System (CNS) | Not specified | Reduction of food intake | Not specified | [1] |
| Diet-Induced Obese Mice | Linaclotide (B608579) (GUCY2C agonist) | Oral | Not specified | Significant reduction of body weight | Not specified | [12] |
| Diet-Induced Obese Mice | Uroguanylin & Leptin | Central co-administration | Not specified | Potentiated leptin's effect on decreasing food intake and body weight | Not specified | [13] |
Table 2: Uroguanylin's Role in Food Preference and Olfaction
| Animal Model | Compound | Administration Method | Dose | Observation | Preference Ratio (Demonstrated/Total Food) | Reference |
| C57BL/6J Mice | Uroguanylin | Olfactory exposure with food odor | 50 nM | Strong preference for demonstrated food odor | 0.77 ± 0.04 | [14] |
| C57BL/6J Mice | Uroguanylin | Olfactory exposure with food odor | 50 µM | Strong preference for demonstrated food odor | 0.82 ± 0.05 | [14] |
| C57BL/6J Mice | Saline (Control) | Olfactory exposure with food odor | N/A | No preference | 0.53 ± 0.05 | [14] |
| Gucy2d -/- Mice | Uroguanylin | Olfactory exposure with food odor | 50 nM / 50 µM | No preference for demonstrated food odor | ~0.5 | [14] |
Table 3: Effects on Brown Adipose Tissue (BAT) and Energy Expenditure
| Animal Model | Compound | Administration Route | Observation | Reference |
| Diet-Induced Obese Mice | Uroguanylin | Central infusion | Induces BAT thermogenesis, browning of white adipose tissue, and lipid mobilization | [11] |
| Diet-Induced Obese Mice | Linaclotide (GUCY2C agonist) | Oral | Triggers thermogenic activity of brown fat, stimulating energy expenditure | [12] |
| Diet-Induced Obese Mice | Uroguanylin | Central infusion | Stimulated the thermogenic activity of BAT, increasing energy expenditure | [15] |
| Mice | Uroguanylin | Intracerebroventricular (ICV) | Increases expression of thermogenesis markers in BAT | [16] |
Detailed Experimental Protocols
Reproducibility in research relies on detailed methodologies. Below are protocols for key experiments cited in the study of the uroguanylin gut-brain axis.
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Mice
This protocol is a standard method for delivering compounds directly into the brain's ventricular system.
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail). The head is shaved and the animal is secured in a stereotaxic frame.
-
Surgical Procedure: A midline incision is made on the scalp to expose the skull. Bregma is identified as a reference point.
-
Cannula Implantation: A small hole is drilled in the skull at the coordinates for the lateral ventricle (e.g., -0.2 mm posterior to bregma, 1.0 mm lateral to the midline, and -2.5 mm ventral from the skull surface). A guide cannula is lowered to these coordinates and secured to the skull using dental cement. A dummy cannula is inserted to keep the guide patent.
-
Recovery: Animals are allowed to recover for at least one week post-surgery before any injections are performed.
-
Injection Procedure: For injection, the dummy cannula is removed and an injection cannula, connected via tubing to a microsyringe pump, is inserted. The desired volume of Tyr-Uroguanylin or vehicle (e.g., 1-3 µL) is infused over several minutes to allow for diffusion.
-
Post-Injection: The injection cannula is left in place for an additional minute to prevent backflow, then removed, and the dummy cannula is replaced. Behavioral or physiological measurements are then performed.
Protocol 2: Food Preference Assay
This assay assesses the role of uroguanylin as a social cue in learning food preferences.[14]
-
Habituation: Observer mice are habituated to a powdered rodent diet for several days. Food may be restricted to ensure motivation during testing.
-
Exposure Phase: Individual observer mice are placed in a clean cage and presented with a petri dish containing a specific food odor (e.g., 1% cinnamon or 2% cocoa powder) mixed with either saline (control) or a solution of uroguanylin (e.g., 50 nM or 50 µM). The mice are allowed to explore this for a set period (e.g., 1 hour).
-
Choice Phase: After the exposure phase, mice are returned to their home cage. After a delay (e.g., 3 hours), they are presented with two pre-weighed food choices: one containing the "demonstrated" odor and another with a novel odor.
-
Data Collection: After a set feeding period (e.g., 1 hour), the amount of each food consumed is measured by weighing the remaining food.
-
Analysis: A preference ratio is calculated as (grams of demonstrated food consumed) / (total grams of food consumed). A ratio significantly above 0.5 indicates a preference.
Protocol 3: Measurement of Circulating Prouroguanylin
This protocol outlines the steps for quantifying prouroguanylin levels in rodent plasma.
-
Blood Collection: Blood is collected from rodents via appropriate methods (e.g., tail vein, cardiac puncture). It is crucial to maintain consistency in the sampling site and time of day.[17] Samples are collected into tubes containing anticoagulants (e.g., EDTA) and protease inhibitors to prevent peptide degradation.
-
Plasma Separation: The blood is centrifuged at 4°C to separate the plasma. The plasma supernatant is then carefully collected and stored at -80°C until analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A specific ELISA kit for prouroguanylin is used for quantification. The plasma samples are thawed, and the assay is performed according to the manufacturer's instructions. This typically involves adding samples to wells coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Quantification: The optical density is read using a microplate reader, and the concentration of prouroguanylin in the samples is determined by comparison to a standard curve.
Experimental Workflow Diagram
Caption: General experimental workflow for studying central uroguanylin effects.
Conclusion and Therapeutic Implications
The uroguanylin-GUCY2C signaling system represents a novel and significant component of the gut-brain axis in rodents. Research demonstrates a clear pathway where gut-derived prouroguanylin acts as an endocrine signal, which, after conversion to uroguanylin in the CNS, activates hypothalamic GUCY2C receptors to induce satiety and reduce food intake.[1][3][8] Furthermore, this central signaling influences energy expenditure through the activation of brown adipose tissue.[11][12]
The disruption of this axis, as seen in GUCY2C knockout mice which exhibit hyperphagia and obesity, underscores its physiological importance.[3] The findings that oral administration of a GUCY2C agonist like linaclotide can reduce body weight in obese mice by acting on the CNS highlight the therapeutic potential of targeting this pathway.[12] For drug development professionals, the uroguanylin-GUCY2C axis offers a promising target for the creation of new pharmacotherapies to combat obesity and related metabolic syndromes.[18] Further research into the specific proteases responsible for prouroguanylin conversion in the brain and the downstream neuronal circuits could unveil even more precise targets for intervention.
References
- 1. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PuSH - Publication Server of Helmholtz Zentrum München: Uroguanylin: How the gut got another satiety hormone. [push-zb.helmholtz-munich.de]
- 3. JCI - Uroguanylin: how the gut got another satiety hormone [jci.org]
- 4. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JCI - A uroguanylin-GUCY2C endocrine axis regulates feeding in mice [jci.org]
- 9. Two distinct GUCY2C circuits with PMV (hypothalamic) and SN/VTA (midbrain) origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GUCY2C signaling limits dopaminergic neuron vulnerability to toxic insults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uroguanylin Action in the Brain Reduces Weight Gain in Obese Mice via Different Efferent Autonomic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral Pharmacological Activation of Hypothalamic Guanylate Cyclase 2C Receptor Stimulates Brown Fat Thermogenesis to Reduce Body Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uroguanylin Improves Leptin Responsiveness in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GUCY2C: at the intersection of obesity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Complexity: A Technical Guide to Non-GC-C Signaling Pathways of Uroguanylin
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the emerging understanding of uroguanylin (B126073) signaling pathways that operate independently of its classical receptor, guanylate cyclase C (GC-C). While the GC-C-mediated pathway, leading to cyclic guanosine (B1672433) monophosphate (cGMP) production, is well-established, a growing body of evidence reveals alternative, non-canonical signaling mechanisms in various tissues. This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.
The Canonical Pathway: A Brief Overview
Uroguanylin, and its sister peptide guanylin (B122020), are traditionally known to bind to and activate the transmembrane receptor guanylate cyclase C (GC-C).[1][2] This interaction catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which then acts as a second messenger to regulate ion and fluid transport, particularly in the intestine.[1] However, observations of uroguanylin-induced physiological effects in GC-C deficient mice have unequivocally pointed towards the existence of alternative signaling cascades.[2][3][4]
GC-C Independent Signaling in the Kidney
A significant body of evidence for non-GC-C signaling comes from renal studies. Intravenous administration of uroguanylin to GC-C knockout mice still produces saluretic and diuretic responses comparable to those in wild-type mice, indicating a distinct signaling mechanism in the kidney.[2][4]
Proposed G-Protein Coupled Receptor (GPCR) Pathway
Research suggests that in the kidney, uroguanylin may activate a pertussis toxin-sensitive G-protein-coupled receptor (GPCR).[4][5] This pathway is thought to be cGMP-independent. While the specific receptor has not yet been identified, its activation leads to downstream effects culminating in natriuresis, kaliuresis, and diuresis.[3][4] This dual signaling capacity, engaging both a guanylate cyclase and a GPCR, is also observed with other natriuretic peptides like the atrial natriuretic peptide (ANP).[3][4]
Quantitative Data: pH-Dependent Effects on Proximal Tubule Cells
The activity of uroguanylin and guanylin on human proximal tubule cells exhibits a strong dependence on pH, which influences receptor affinity and the engagement of different signaling pathways.
| Peptide | Extracellular pH | Effect on Membrane Potential | Proposed Pathway |
| Uroguanylin | 5.5 | Depolarization | GC-C activation |
| Uroguanylin | 8.0 | Hyperpolarization | GC-C independent, G-protein-coupled receptor activation |
| Guanylin | 5.5 | Depolarization | GC-C activation |
| Guanylin | 8.0 | Depolarization | GC-C activation |
| Data adapted from Sindić et al.[3] |
Experimental Protocol: In-Vivo Assessment of Renal Effects in Mice
This protocol outlines the methodology to assess the diuretic and natriuretic effects of uroguanylin in both wild-type and GC-C knockout mice.
1. Animal Preparation:
- Use age- and sex-matched wild-type and GC-C knockout mice.
- Anesthetize mice with an appropriate anesthetic (e.g., Inactin, 100 mg/kg intraperitoneally).
- Perform a tracheotomy to ensure a clear airway.
- Catheterize the jugular vein for intravenous infusions and the carotid artery for blood pressure monitoring.
- Catheterize the bladder for urine collection.
2. Experimental Procedure:
- Allow for a 60-minute equilibration period after surgery, infusing a saline solution (0.9% NaCl) at a constant rate.
- Collect a baseline urine sample for 30 minutes.
- Administer a bolus of uroguanylin (e.g., 1 µg/kg) intravenously.
- Collect urine samples at timed intervals (e.g., every 30 minutes) for 2 hours post-injection.
- Measure urine volume and analyze urine and plasma samples for sodium and potassium concentrations using a flame photometer.
3. Data Analysis:
- Calculate urine flow rate (diuresis) and sodium/potassium excretion rates (natriuresis/kaliuresis).
- Compare the responses between wild-type and GC-C knockout mice to determine the GC-C independent effects.
Visualization: Proposed Renal Signaling of Uroguanylin
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
- 3. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Deep Dive into the Structural Nuances of Mouse and Rat Tyr-Uroguanylin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural differences between mouse and rat Tyr-Uroguanylin, gut peptides pivotal in regulating fluid and electrolyte homeostasis. This document outlines their amino acid sequences, explores potential three-dimensional conformational differences, and discusses the implications for receptor binding and signaling. Detailed experimental protocols for the characterization of these peptides are also provided to facilitate further research and drug development efforts.
Introduction: The Significance of Uroguanylin (B126073) in Physiological Regulation
Uroguanylin is a peptide hormone primarily secreted by enterochromaffin cells in the gastrointestinal tract.[1] It plays a crucial role in regulating intestinal and renal function by activating the membrane-bound receptor guanylate cyclase C (GC-C).[2][3] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates ion transport and fluid secretion.[2][3] Given the physiological importance of this signaling pathway, understanding the species-specific structural and functional characteristics of uroguanylin is paramount for preclinical research and the development of novel therapeutics targeting GC-C. This guide focuses on the structural distinctions between the uroguanylin orthologs found in two commonly used animal models: the mouse (Mus musculus) and the rat (Rattus norvegicus).
Primary Structure: Unveiling the Amino Acid Sequence Differences
The foundational difference between mouse and rat uroguanylin lies in their primary amino acid sequence. The mature, biologically active form of uroguanylin is proteolytically cleaved from a larger precursor protein, prouroguanylin.[4]
Based on available sequence data, a key distinction has been identified at the N-terminus of the mature peptides. Rat uroguanylin is a 15-amino acid peptide, while the identified mouse uroguanylin contains an additional two amino acids at its N-terminus, resulting in a 17-amino acid peptide.[4][5]
The term "Tyr-Uroguanylin" often refers to a synthetic variant of uroguanylin with an N-terminal tyrosine residue added for research purposes, such as radiolabeling. A commercially available peptide designated as "Tyr-Uroguanylin (mouse, rat)" possesses the sequence Tyr-Thr-Asp-Glu-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys. This suggests a core sequence homology between the two species, with the native mouse peptide containing an N-terminal "Thr" that is absent in the rat peptide.
For the purpose of this guide, we will compare the endogenous sequences identified in the literature.
Table 1: Amino Acid Sequence Alignment of Mouse and Rat Uroguanylin
| Species | Amino Acid Sequence | Length (amino acids) |
| Mouse | T I A T D E C E L C I N V A C T G C | 17 |
| Rat | T D E C E L C I N V A C T G C |
Note: The differing N-terminal amino acids in the mouse sequence are highlighted in bold.
Three-Dimensional Structure and Conformational Dynamics
The three-dimensional structure of uroguanylin is critical for its interaction with the GC-C receptor. The presence of four cysteine residues forming two intramolecular disulfide bonds dictates a compact, globular conformation.[6] While high-resolution 3D structures for mouse and rat uroguanylin are not currently available in the public domain, studies on human uroguanylin provide valuable insights into the likely topology.
Nuclear Magnetic Resonance (NMR) spectroscopy of human uroguanylin has revealed the existence of two topological isomers, designated as isomer A and isomer B, which can interconvert.[6] Isomer A, the biologically active form, exhibits a structure that is crucial for GC-C activation.[6]
The additional N-terminal amino acids in mouse uroguanylin could potentially influence its three-dimensional structure in several ways:
-
Conformational Flexibility: The N-terminus of uroguanylin is known to be flexible and plays a role in the pH-dependent activity of the peptide.[7][8] The presence of an extra Threonine and Isoleucine in the mouse peptide may alter the flexibility and preferred conformation of this region.
-
Solvent Accessibility: The N-terminal extension in the mouse peptide will increase the solvent-accessible surface area of this region, which could impact its interaction with the solvent and the receptor.
-
Overall Fold: While the core disulfide-bonded structure is likely conserved, the N-terminal extension could subtly influence the overall fold and the orientation of key binding residues.
Molecular dynamics simulations of human uroguanylin and its analogs have demonstrated that the peptide's structure is flexible and pH-dependent.[7][8] Similar computational studies on the mouse and rat orthologs would be invaluable in predicting the structural consequences of their sequence differences.
Receptor Binding and Functional Implications
The structural variations between mouse and rat uroguanylin are expected to translate into differences in their binding affinity for the GC-C receptor and their subsequent biological activity. While direct comparative studies quantifying the binding kinetics (e.g., Ki or EC50 values) of native mouse and rat uroguanylin to their respective GC-C receptors are limited in the published literature, several key points can be inferred:
-
Receptor Isoform Differences: It is important to note that there are also species-specific differences in the GC-C receptor itself. Studies have shown that the extracellular domain of mouse GC-C has a lower affinity for ligands compared to human GC-C.[9] This highlights the importance of using species-matched ligands and receptors in experimental settings.
-
N-Terminus Importance: The N-terminal region of uroguanylin is known to be a key determinant of its pH-dependent activity.[10][11] The amino acid differences in this region between mouse and rat uroguanylin strongly suggest that their potency and efficacy may vary under different pH conditions, which are physiologically relevant in different segments of the gastrointestinal tract.
Table 2: Summary of Potential Functional Differences
| Feature | Mouse Tyr-Uroguanylin | Rat Tyr-Uroguanylin | Implication |
| Receptor Affinity (Predicted) | Potentially altered due to N-terminal extension | - | May require different concentrations for equivalent biological response. |
| pH-Dependent Activity | Likely exhibits a distinct pH-activity profile | Exhibits pH-dependent activity | The optimal pH for activity may differ between the two species. |
| In Vivo Potency | May differ from rat uroguanylin | - | Important consideration for dose-response studies in animal models. |
Signaling Pathway and Experimental Workflows
The binding of uroguanylin to the extracellular domain of GC-C triggers a conformational change that activates the intracellular guanylate cyclase domain. This leads to the conversion of GTP to cGMP, which then acts as a second messenger to activate cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion into the intestinal lumen.
Below are diagrams illustrating the signaling pathway and a general workflow for investigating the structural and functional differences between mouse and rat Tyr-Uroguanylin.
Caption: Uroguanylin signaling pathway via the GC-C receptor.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
This section provides an overview of key experimental methodologies for the comparative analysis of mouse and rat Tyr-Uroguanylin.
Peptide Synthesis and Purification
Objective: To obtain high-purity synthetic mouse and rat Tyr-Uroguanylin for structural and functional studies.
Methodology: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: A suitable resin (e.g., Wang resin) is functionalized with the C-terminal amino acid (Cysteine).
-
Chain Assembly: The peptide chain is assembled in a C-to-N direction by sequential addition of Fmoc-protected amino acids. Coupling is typically achieved using activators like HBTU/HOBt.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Oxidative Folding: The linear peptide is subjected to oxidative folding conditions (e.g., air oxidation in a dilute aqueous buffer) to facilitate the formation of the two disulfide bonds.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing trifluoroacetic acid.
-
Purity and Identity Confirmation: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Structural Characterization
Objective: To determine and compare the three-dimensional structures of mouse and rat Tyr-Uroguanylin.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A concentrated solution (e.g., 1-2 mM) of the purified peptide is prepared in a suitable buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O).
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer.
-
Resonance Assignment: The acquired spectra are used to assign the chemical shifts of all protons and heteronuclei in the peptide.
-
Structural Restraint Generation: Nuclear Overhauser effect (NOE) cross-peaks from the NOESY spectrum are used to derive inter-proton distance restraints. Dihedral angle restraints can be obtained from coupling constants and chemical shift analysis.
-
Structure Calculation: The experimental restraints are used in molecular dynamics-based simulated annealing protocols to calculate a family of 3D structures consistent with the NMR data.
-
Structure Validation: The quality of the calculated structures is assessed using various validation tools to check for consistency with the experimental data and stereochemical parameters.
Functional Characterization
Objective: To quantify and compare the receptor binding affinity and biological activity of mouse and rat Tyr-Uroguanylin.
Methodology: Competitive Radioligand Binding Assay
-
Cell Culture: A cell line expressing the GC-C receptor (e.g., T84 human colon carcinoma cells) is cultured to confluence.
-
Radioligand Preparation: A high-affinity ligand for GC-C, such as the heat-stable enterotoxin (STa), is radiolabeled (e.g., with ¹²⁵I).
-
Assay Setup: Intact cells or membrane preparations are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor peptides (mouse and rat Tyr-Uroguanylin).
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Methodology: cGMP Accumulation Assay
-
Cell Culture and Stimulation: T84 cells are grown to confluence in multi-well plates. The cells are then treated with varying concentrations of mouse or rat Tyr-Uroguanylin for a defined period.
-
Cell Lysis and cGMP Extraction: The reaction is terminated, and the cells are lysed. Intracellular cGMP is extracted, typically using an acid extraction method.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The cGMP concentration is plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax) are determined by non-linear regression analysis.
Conclusion
The primary structural difference between mouse and rat uroguanylin lies in the presence of an N-terminal dipeptide extension in the mouse ortholog. While high-resolution three-dimensional structures and direct comparative receptor binding data are not yet available, this sequence variation is predicted to influence the peptides' conformational dynamics, receptor binding affinity, and pH-dependent biological activity. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate these structural and functional nuances. A thorough understanding of these species-specific differences is essential for the accurate interpretation of preclinical data and the successful development of novel GC-C targeted therapies.
References
- 1. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Structure and activity of uroguanylin and guanylin from the intestine and urine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue distribution, cellular source, and structural analysis of rat immunoreactive uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. One peptide, two topologies: structure and interconversion dynamics of human uroguanylin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutically targeting guanylate cyclase-C: computational modeling of plecanatide, a uroguanylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tyr-Uroguanylin ELISA Kit in Mouse Serum
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the quantification of Tyr-Uroguanylin in mouse serum using a sandwich enzyme-linked immunosorbent assay (ELISA). Uroguanylin (B126073) is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys. Its signaling pathway is a key area of investigation for gastrointestinal and renal disorders.
Introduction
Uroguanylin and its analog, guanylin, are endogenous ligands for the guanylate cyclase 2C (GUCY2C) receptor. The binding of uroguanylin to GUCY2C activates the receptor's intracellular guanylate cyclase domain, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade has been implicated in various physiological processes, including intestinal secretion, epithelial cell proliferation, and appetite regulation.[1][2] The ability to accurately quantify circulating levels of uroguanylin in mouse models is essential for preclinical research in areas such as inflammatory bowel disease, colorectal cancer, and metabolic syndrome.
Signaling Pathway
The uroguanylin signaling pathway is initiated by its binding to the extracellular domain of the GUCY2C receptor, which is predominantly expressed on the apical membrane of intestinal epithelial cells. This binding event triggers a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. The subsequent conversion of guanosine triphosphate (GTP) to cGMP leads to the activation of cGMP-dependent protein kinase II (PKGII). PKGII then phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) and inhibits the Na+/H+ exchanger NHE3, resulting in increased chloride and bicarbonate secretion and decreased sodium absorption.
Caption: Uroguanylin Signaling Pathway.
Experimental Protocols
This section details the necessary steps for the quantification of Tyr-Uroguanylin in mouse serum.
I. Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Blood Collection: Collect whole blood from mice into serum separator tubes.
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1,000 x g for 15 minutes at 4°C.
-
Serum Collection: Carefully aspirate the serum (supernatant) and transfer it to a clean microfuge tube.
-
Storage: Assay the serum immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
II. Reagent Preparation
Bring all reagents to room temperature before use.
-
Wash Buffer (1x): If supplied as a concentrate, dilute with deionized or distilled water to the final working concentration.
-
Standard Dilutions: Prepare a serial dilution of the Tyr-Uroguanylin standard according to the kit manufacturer's instructions to create a standard curve. A typical range might be from 15.6 pg/mL to 1000 pg/mL.
-
Detection Antibody: Prepare the biotinylated detection antibody solution as per the manufacturer's protocol.
-
HRP-Conjugate: Prepare the horseradish peroxidase (HRP)-conjugate solution as per the manufacturer's protocol.
III. ELISA Protocol
The following protocol is a general guideline for a sandwich ELISA.
Caption: General Sandwich ELISA Workflow.
-
Add Samples and Standards: Add 100 µL of each standard, blank, and mouse serum sample to the appropriate wells of the pre-coated microplate.
-
First Incubation: Cover the plate and incubate for 2 hours at 37°C.
-
First Wash: Aspirate the liquid from each well and wash the plate three times with 300 µL of 1x Wash Buffer per well.
-
Add Detection Antibody: Add 100 µL of the prepared biotinylated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Second Wash: Repeat the wash step as in step 3.
-
Add HRP-Conjugate: Add 100 µL of the prepared HRP-conjugate to each well.
-
Third Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Third Wash: Aspirate and wash the plate five times with 1x Wash Buffer.
-
Add Substrate: Add 90 µL of TMB substrate to each well.
-
Fourth Incubation: Cover the plate and incubate for 15-30 minutes at 37°C in the dark. Monitor the color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) at 450 nm using a microplate reader.
Data Presentation
I. Standard Curve
A representative standard curve is generated by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
| Standard Concentration (pg/mL) | Mean Absorbance (450 nm) |
| 1000 | 2.450 |
| 500 | 1.680 |
| 250 | 0.950 |
| 125 | 0.520 |
| 62.5 | 0.280 |
| 31.25 | 0.150 |
| 15.6 | 0.080 |
| 0 (Blank) | 0.050 |
II. Sample Data
The concentration of Tyr-Uroguanylin in the mouse serum samples is determined by interpolating the mean absorbance values from the standard curve.
| Sample ID | Mean Absorbance (450 nm) | Calculated Concentration (pg/mL) | Dilution Factor | Final Concentration (pg/mL) |
| Mouse 1 | 0.850 | 220.5 | 1 | 220.5 |
| Mouse 2 | 1.230 | 380.2 | 1 | 380.2 |
| Mouse 3 | 0.610 | 145.8 | 1 | 145.8 |
III. Assay Performance
The performance of the ELISA should be validated by assessing its precision.
| Parameter | Specification |
| Intra-Assay CV% | < 10% |
| Inter-Assay CV% | < 12% |
| Spike Recovery | 85-115% |
Disclaimer: The provided protocols and data are for illustrative purposes only. Always refer to the specific instructions provided with your ELISA kit for optimal results.
References
Application Notes and Protocols for Radioimmunoassay of Tyr-Uroguanylin in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin (B126073) is a peptide hormone that plays a crucial role in regulating fluid and electrolyte homeostasis. Primarily secreted by enterochromaffin cells of the gastrointestinal tract, it acts as an endogenous ligand for the guanylate cyclase C (GC-C) receptor. The activation of GC-C leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates ion transport in the intestines and kidneys. This signaling pathway is pivotal in the physiological response to dietary salt intake. In rats, circulating levels of uroguanylin and its precursor, prouroguanylin, are key biomarkers for studying renal function, cardiovascular health, and metabolic disorders.
This document provides a detailed protocol for the quantitative determination of Tyr-Uroguanylin in rat plasma using a competitive radioimmunoassay (RIA). The N-terminal tyrosine residue allows for radioiodination, a prerequisite for creating a tracer for the assay.
Tyr-Uroguanylin Signaling Pathway
The binding of uroguanylin to the extracellular domain of the guanylate cyclase C (GC-C) receptor initiates a signaling cascade. This binding event activates the intracellular guanylate cyclase domain of the receptor, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This leads to chloride and bicarbonate secretion into the intestinal lumen, promoting natriuresis and diuresis.
Measuring Uroguanylin Activity In Vivo in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring the in vivo activity of uroguanylin (B126073) in mice. Uroguanylin is an intestinal peptide hormone that plays a crucial role in regulating fluid and electrolyte homeostasis.[1][2][3] Its activity is primarily mediated through the activation of the receptor guanylyl cyclase C (GC-C), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][4][5] This signaling cascade ultimately stimulates anion and water secretion and inhibits sodium absorption.[1][3]
Core Concepts and Signaling Pathway
Uroguanylin, produced by enteroendocrine cells in the intestinal mucosa, acts as a ligand for the GC-C receptor located on the apical surface of intestinal epithelial cells.[1][4] Binding of uroguanylin to GC-C triggers the intracellular conversion of GTP to cGMP.[1][5] The subsequent rise in cGMP levels activates protein kinase G II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) anion channel.[1][4] This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by osmotic water movement.[4][6] Concurrently, the signaling pathway inhibits the Na+/H+ exchanger, reducing sodium absorption.[1]
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Comparison of effects of uroguanylin, guanylin, and Escherichia coli heat-stable enterotoxin STa in mouse intestine and kidney: evidence that uroguanylin is an intestinal natriuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Uroguanylin on Rat Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the effects of uroguanylin (B126073) on blood pressure in rat models. The protocols detailed below cover animal model selection, uroguanylin administration, and methods for blood pressure assessment, along with expected outcomes and the underlying signaling pathways.
Introduction
Uroguanylin is a peptide hormone that plays a crucial role in regulating salt and water homeostasis.[1][2] Primarily synthesized in the intestine, it acts on the kidney to promote natriuresis (sodium excretion) and diuresis (water excretion).[1][3] Its potential role in blood pressure regulation is of significant interest, particularly in the context of salt-sensitive hypertension.[2][3] Uroguanylin knockout mice have been shown to exhibit increased blood pressure, suggesting a protective role for this hormone against hypertension.[3] This document outlines key experimental designs and protocols to investigate these effects in rats.
Key Experimental Considerations
A robust experimental design is critical for obtaining reliable and reproducible data. The following sections detail the essential components for studying the effects of uroguanylin on rat blood pressure.
Animal Models
The choice of animal model is fundamental to the experimental design. For hypertension research, the following rat strains are widely used:
-
Wistar-Kyoto (WKY) Rats: These are normotensive rats that serve as a genetic control for the Spontaneously Hypertensive Rat (SHR) strain.[4][5][6][7] They are essential for establishing baseline physiological responses to uroguanylin in a non-hypertensive state.
-
Spontaneously Hypertensive Rats (SHR): This inbred strain is a widely accepted model for human essential hypertension.[4][5] SHRs develop hypertension without any known external stimuli, making them ideal for studying the potential therapeutic effects of uroguanylin in a hypertensive state.
Uroguanylin Administration
The method of uroguanylin administration will depend on the specific research question.
-
Intrarenal Arterial Infusion: This method allows for the direct delivery of uroguanylin to the kidney, enabling the study of its direct renal effects without immediate systemic influence.[3]
-
Intravenous (IV) Infusion: Systemic administration via IV infusion is used to assess the overall physiological effects of uroguanylin, including its impact on systemic blood pressure.
Blood Pressure Measurement
Accurate blood pressure measurement is paramount. Two common methods are:
-
Radiotelemetry: This is considered the gold standard for chronic blood pressure monitoring in conscious, unrestrained animals. It involves the surgical implantation of a telemetry device that provides continuous and accurate blood pressure readings.[4]
-
Tail-Cuff Plethysmography: A non-invasive method for measuring systolic blood pressure in conscious rats. While less invasive, it can be influenced by stress and requires proper acclimatization of the animals.[8][9][10][11]
Data Presentation
Summarizing quantitative data in a structured format is crucial for analysis and interpretation.
Table 1: Baseline Blood Pressure in Rat Strains
| Rat Strain | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Mean Arterial Pressure (mmHg) | Source |
| Wistar-Kyoto (WKY) | 124 ± 2 | 82 ± 2 | 101 ± 2 | [12] |
| Wistar-Kyoto (WKY) | ~130-140 | - | - | [13] |
| Spontaneously Hypertensive (SHR) | 187 (plateau) | - | ~137 | [12] |
| Spontaneously Hypertensive (SHR) | 180 - 200 | - | - | [5] |
| Spontaneously Hypertensive (SHR) | 198 ± 0.5 | - | - | [14] |
Note: Values are presented as mean ± SEM or as a range. Blood pressure can vary based on age, sex, and specific colony characteristics.
Table 2: Effect of Intrarenal Uroguanylin Infusion on Systemic Blood Pressure
| Rat Strain | Uroguanylin Dose (µg/kg/min) | Change in Mean Arterial Pressure (mmHg) | Observation Period | Source |
| Wistar-Kyoto (WKY) | 0.1, 0.5, 1.0 | No significant change | During infusion | [3] |
| Spontaneously Hypertensive (SHR) | 0.1, 0.5, 1.0 | No significant change | During infusion | [3] |
Note: The primary effect observed with intrarenal infusion was on urine flow and sodium excretion, not systemic blood pressure during the infusion period.
Experimental Protocols
The following are detailed protocols for key experiments. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Preparation of Uroguanylin for In Vivo Administration
-
Reconstitution: Reconstitute lyophilized uroguanylin peptide in sterile, pyrogen-free saline (0.9% NaCl).
-
Vehicle: For in vivo studies, uroguanylin is often dissolved in sterile saline containing 0.1% bovine serum albumin (BSA).[15] The BSA helps to prevent the peptide from adhering to the infusion apparatus.
-
Concentration Calculation: Prepare stock solutions and dilute to the final desired concentration for infusion. For a dose of 1.0 µg/kg/minute in a 300g rat with an infusion rate of 10 µl/minute, the concentration would be 30 µg/ml.
-
Storage: Store stock solutions at -80°C in aliquots to avoid repeated freeze-thaw cycles.[15] Thaw and dilute to the final concentration immediately before use.[15]
Protocol 2: Intravenous Infusion via Jugular Vein Cannulation
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane (B1672236) inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the ventral neck area and disinfect the skin with an appropriate antiseptic solution.
-
Incision: Make a midline incision in the neck to expose the underlying muscles.
-
Vein Isolation: Bluntly dissect the tissues to isolate the external jugular vein.
-
Catheter Insertion: Place two loose ligatures around the vein. Make a small incision in the vein and insert a saline-filled catheter, advancing it towards the heart.
-
Secure Catheter: Tie the ligatures to secure the catheter in place.
-
Exteriorization: Tunnel the catheter subcutaneously to exit at the dorsal scapular region.
-
Patency: Flush the catheter with heparinized saline to ensure patency and prevent clotting.
-
Recovery: Allow the animal to recover from surgery before starting the infusion experiment.
Protocol 3: Blood Pressure Measurement using Tail-Cuff Plethysmography
-
Acclimatization: Acclimate the rats to the restraint device and the procedure for several days before data collection to minimize stress-induced blood pressure elevation.
-
Warming: Warm the rat's tail to a temperature of 32-35°C to ensure adequate blood flow for detection of the pulse.[11] This can be achieved using a warming platform or a heat lamp.[11]
-
Cuff Placement: Place the tail cuff and the pulse sensor on the proximal part of the tail.
-
Measurement Cycles: Perform a series of inflation and deflation cycles. The system will record the pressure at which the pulse disappears (systolic pressure) and reappears.
-
Data Collection: Record multiple readings for each animal and calculate the average systolic blood pressure. It is recommended to take measurements at the same time each day to minimize diurnal variations.
Mandatory Visualizations
Uroguanylin Signaling Pathway
Caption: Uroguanylin signaling pathway.
Experimental Workflow for Assessing Uroguanylin Effects
References
- 1. academic.oup.com [academic.oup.com]
- 2. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Uroguanylin and D1 Dopamine Receptors on Sodium Excretion in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. janvier-labs.com [janvier-labs.com]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. ahajournals.org [ahajournals.org]
- 11. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 14. Wistar-Kyoto and spontaneously hypertensive rat blood pressure after embryo transfer into different wombs and cross-suckling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. THE NATRIURETIC PEPTIDE UROGUANYLIN ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uroguanylin Intestinal Loop Assay in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin (B126073) is an endogenous peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis. It functions by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the secretion of chloride (Cl-) and bicarbonate (HCO3-) into the intestinal lumen, driving subsequent water secretion.[1][2] The mouse intestinal loop assay is a well-established in vivo model for studying intestinal secretion and absorption. This document provides a detailed protocol for performing a ligated intestinal loop assay in mice to investigate the effects of uroguanylin on intestinal fluid secretion and cGMP production.
Signaling Pathway of Uroguanylin in Intestinal Epithelial Cells
Uroguanylin, upon binding to its receptor GC-C, initiates a signaling cascade that results in intestinal fluid secretion. The key steps are outlined below.
References
Application Notes & Protocols: Quantifying Uroguanylin Gene Expression in Rat Kidney by qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction: Uroguanylin (B126073) is a peptide hormone that plays a crucial role in regulating electrolyte and water homeostasis.[1][2] Initially identified for its function in the gastrointestinal tract, uroguanylin also serves as an important signaling molecule in the kidney, where it promotes the excretion of sodium (natriuresis) and potassium (kaliuresis).[3][4] It functions as part of an intestine-kidney endocrine axis, responding to dietary salt intake to help maintain sodium balance.[2][5][6] Uroguanylin exerts its effects by activating membrane-bound guanylate cyclase receptors, leading to an increase in intracellular cyclic GMP (cGMP).[3][7] However, evidence also suggests the presence of alternate, GC-C-independent signaling mechanisms in the kidney.[1][8][9]
The quantification of uroguanylin gene expression in renal tissue is critical for understanding its physiological and pathophysiological roles in conditions like hypertension, congestive heart failure, and chronic renal failure.[1] Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific method for measuring mRNA levels, making it the technique of choice for this application.[10] This document provides a detailed protocol for the quantification of uroguanylin gene expression in rat kidney tissue using qPCR, from tissue preparation to data analysis.
I. Overall Experimental Workflow
The procedure involves several key stages, beginning with the collection of rat kidney tissue and culminating in the relative quantification of uroguanylin mRNA.
Caption: Experimental workflow for uroguanylin gene expression analysis.
II. Uroguanylin Signaling Pathway in Renal Tubules
Uroguanylin signaling in the kidney can occur through multiple pathways. The primary described mechanism involves the activation of guanylate cyclase-C (GC-C), leading to increased cGMP production. This second messenger then influences ion transport to promote natriuresis. A secondary, cGMP-independent pathway, possibly involving a G-protein coupled receptor, has also been proposed.[8][9][11]
Caption: Uroguanylin signaling pathways in the kidney.
III. Experimental Protocols
Protocol 1: Total RNA Extraction from Rat Kidney Tissue
This protocol outlines the steps for isolating high-quality total RNA, which is essential for sensitive downstream applications like qPCR.
Materials:
-
Fresh or snap-frozen rat kidney tissue (stored at -80°C).
-
TRIzol™ Reagent or similar phenol-guanidine isothiocyanate-based solution.
-
Homogenizer (e.g., rotor-stator or bead beater).
-
Chloroform (B151607), Isopropanol (B130326), 75% Ethanol (B145695) (prepared with RNase-free water).
-
RNase-free water, microcentrifuge tubes, and pipette tips.
-
Refrigerated microcentrifuge.
Methodology:
-
Tissue Homogenization:
-
Excise approximately 30-50 mg of rat kidney tissue. For frozen tissue, do not allow it to thaw before adding the lysis reagent.
-
Add the tissue to a tube containing 1 mL of TRIzol™ Reagent.
-
Immediately homogenize the tissue using a rotor-stator homogenizer until no visible tissue clumps remain.[12] Keep the sample on ice to prevent RNA degradation.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ used. Cap the tube securely.
-
Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be cautious not to disturb the interphase.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ used initially. Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in 30-50 µL of RNase-free water. Gently pipette up and down and incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quality Control and Storage:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 7 is recommended for qPCR.[13]
-
Store the RNA at -80°C for long-term use.
-
Protocol 2: Genomic DNA Removal and cDNA Synthesis
This two-step process first eliminates contaminating genomic DNA (gDNA) and then reverse transcribes the RNA into complementary DNA (cDNA).
Materials:
-
Total RNA sample (from Protocol 1).
-
DNase I, RNase-free.
-
Reverse transcriptase enzyme (e.g., M-MLV).
-
Random primers or oligo(dT) primers.
-
dNTPs.
-
RNase inhibitor.
-
Associated reaction buffers.
-
Thermal cycler.
Methodology:
-
Genomic DNA Digestion:
-
In an RNase-free tube, combine 1 µg of total RNA with 1 µL of DNase I and 1 µL of DNase I reaction buffer.
-
Add RNase-free water to a final volume of 10 µL.[14]
-
Incubate at 37°C for 30 minutes.
-
Inactivate the DNase by adding 1 µL of EDTA (25 mM) and incubating at 65°C for 10 minutes.
-
-
Reverse Transcription (cDNA Synthesis):
-
To the 11 µL of DNase-treated RNA, add 1 µL of random primers and 1 µL of dNTP mix (10 mM each).
-
Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Prepare a master mix containing: 4 µL of 5X reaction buffer, 1 µL of 0.1 M DTT, 1 µL of RNase inhibitor, and 1 µL of reverse transcriptase.
-
Add 7 µL of the master mix to each RNA/primer sample for a final volume of 20 µL.
-
Incubate the reaction in a thermal cycler with the following program: 25°C for 10 minutes (primer annealing), 50°C for 50 minutes (cDNA synthesis), and 70°C for 15 minutes (enzyme inactivation).
-
The resulting cDNA can be stored at -20°C.
-
Protocol 3: Quantitative PCR (qPCR)
This protocol uses SYBR Green-based chemistry to quantify the relative abundance of uroguanylin cDNA.
Materials:
-
cDNA template (from Protocol 2).
-
SYBR Green qPCR Master Mix (2X).
-
Forward and reverse primers for rat uroguanylin and a stable reference gene (e.g., GAPDH, β-actin). Primers should be designed to span an exon-exon junction to avoid amplification of any residual gDNA.
-
Nuclease-free water.
-
qPCR-compatible plates/tubes.
-
Real-time PCR detection system.
Methodology:
-
Reaction Setup:
-
Thaw all reagents on ice.
-
Prepare a qPCR master mix for each gene (uroguanylin and reference gene) to ensure consistency across wells. For a single 20 µL reaction:
-
10 µL SYBR Green qPCR Master Mix (2X)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
6 µL Nuclease-free water
-
2 µL cDNA template (diluted 1:5 to 1:10 to reduce inhibitors)
-
-
Aliquot 18 µL of the master mix into each qPCR well.
-
Add 2 µL of the appropriate cDNA template to each well.
-
Include No-Template Controls (NTC) for each primer set by adding water instead of cDNA.
-
Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Thermal Cycling:
-
Place the plate in the real-time PCR instrument and run a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes (1 cycle).
-
Amplification: 95°C for 15 seconds, followed by 60°C for 60 seconds (40 cycles).
-
Melt Curve Analysis: Perform a melt curve at the end of the run (e.g., 65°C to 95°C with a 0.5°C increment) to verify the specificity of the amplified product.
-
-
IV. Data Presentation and Analysis
The most common method for analyzing qPCR data is the comparative Cq (ΔΔCq) method, also known as the Livak method.[10][15] This method calculates the relative change in gene expression of a target gene normalized to a reference gene and a control group.
Step 1: Record Raw Cq Values The quantification cycle (Cq), or threshold cycle (Ct), is the cycle number at which the fluorescence of the reaction crosses a set threshold.[15][16] A lower Cq value indicates a higher initial amount of the target nucleic acid.
Table 1: Raw Cq Values for Uroguanylin (UGN) and Reference Gene (REF)
| Sample ID | Group | Replicate | Cq (UGN) | Cq (REF) |
|---|---|---|---|---|
| Control_1 | Control | 1 | 24.5 | 18.2 |
| Control_1 | Control | 2 | 24.7 | 18.1 |
| Control_1 | Control | 3 | 24.6 | 18.3 |
| Treated_1 | Treatment | 1 | 22.1 | 18.3 |
| Treated_1 | Treatment | 2 | 22.3 | 18.4 |
| Treated_1 | Treatment | 3 | 22.2 | 18.2 |
| ... | ... | ... | ... | ... |
Step 2: Calculate Relative Expression
-
Normalization to Reference Gene (ΔCq): For each sample, calculate the difference between the Cq value of the target gene and the reference gene.
-
ΔCq = Cq (Uroguanylin) - Cq (Reference Gene) [15]
-
-
Normalization to Control Group (ΔΔCq): Calculate the average ΔCq for the control group. Then, for each sample, calculate the difference between its ΔCq and the average control ΔCq.
-
ΔΔCq = ΔCq (Sample) - Average ΔCq (Control Group)
-
-
Calculate Fold Change: Determine the relative expression level (fold change) using the formula:
-
Fold Change = 2-ΔΔCq [10]
-
Table 2: Calculated Relative Gene Expression Data
| Sample ID | Group | Avg Cq (UGN) | Avg Cq (REF) | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
|---|---|---|---|---|---|---|
| Control_1 | Control | 24.60 | 18.20 | 6.40 | 0.00 | 1.00 |
| Control_2 | Control | 24.85 | 18.35 | 6.50 | 0.10 | 0.93 |
| Treated_1 | Treatment | 22.20 | 18.30 | 3.90 | -2.50 | 5.66 |
| Treated_2 | Treatment | 22.45 | 18.25 | 4.20 | -2.20 | 4.60 |
| Avg Control ΔCq | | | | 6.40 | | |
Note: The data presented in the tables are for illustrative purposes only.
The final fold change values can be used for statistical analysis (e.g., t-test or ANOVA) to determine if the observed changes in uroguanylin gene expression are statistically significant.
References
- 1. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel role for uroguanylin in the regulation of sodium balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in urinary levels and renal expression of uroguanylin on low or high salt diets in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of guanylin action via cyclic GMP in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. A common base method for analysis of qPCR data and the application of simple blocking in qPCR experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of actions of guanylin peptides in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ensuring good quality rna for quantitative real-time pcr isolated from renal proximal tubular cells using laser capture microdissection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcgill.ca [mcgill.ca]
- 15. qlucore.com [qlucore.com]
- 16. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Tyr-Uroguanylin Receptor Binding Assay in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin (B126073) and its analog, Tyr-Uroguanylin, are peptide hormones that play a crucial role in regulating intestinal fluid and electrolyte homeostasis.[1][2] They exert their effects by binding to and activating the Guanylate Cyclase-C (GC-C) receptor, a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells.[3][4] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which subsequently triggers a signaling cascade resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[1][2][3] This mechanism of action has made GC-C agonists, like the FDA-approved drug linaclotide, a key therapeutic target for gastrointestinal disorders such as chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[5][6]
These application notes provide detailed protocols for in vitro assays to characterize the binding of Tyr-Uroguanylin to its receptor, GC-C. The protocols include a competitive radioligand binding assay to determine the binding affinity (Ki) and a functional cell-based cGMP stimulation assay to measure the potency (EC50) of the peptide.
Signaling Pathway
The binding of Tyr-Uroguanylin to the extracellular domain of the GC-C receptor induces a conformational change that activates the intracellular guanylate cyclase domain. This catalytically converts guanosine triphosphate (GTP) to cGMP. The accumulation of intracellular cGMP activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) channel, leading to chloride and bicarbonate secretion.[1][7]
Data Presentation
The binding affinity of uroguanylin and its analogs to the GC-C receptor is influenced by factors such as pH. The following tables summarize key quantitative data from literature. Note that the binding affinity for Tyr-Uroguanylin specifically has not been widely reported and should be determined experimentally using the protocols provided.
Table 1: Binding Affinity (Kd) of Ligands for Guanylate Cyclase-C
| Ligand | Kd (nM) | Notes |
| Uroguanylin | ~1 | [8] |
| Guanylin (B122020) | ~10 | [8] |
| E. coli Heat-Stable Enterotoxin (ST) | ~0.1 | [8] |
Table 2: Influence of pH on the Binding Affinity (Ki) of Uroguanylin Analogs to GC-C in T84 Cells
| Ligand | pH | Ki (nM) - High Affinity Site | Ki (nM) - Low Affinity Site |
| Uroguanylin | 5.0 | 0.19 | 404 |
| 8.0 | 0.14 | 345 |
Data adapted from competitive radioligand binding experiments.[9] The affinity of uroguanylin for its receptor is enhanced under acidic conditions.[9][10]
Table 3: Potency (EC50) of a Uroguanylin Analog in a cGMP Stimulation Assay
| Compound | Cell Line | EC50 (M) |
| Plecanatide | T84 | 1.9 x 10⁻⁷ |
Plecanatide is a synthetic analog of uroguanylin.[11]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of Tyr-Uroguanylin for the GC-C receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow
Materials and Reagents:
-
T84 human colon carcinoma cells (or other cells expressing GC-C)
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled heat-stable enterotoxin, ST)
-
Unlabeled Tyr-Uroguanylin
-
Unlabeled competitor for non-specific binding (e.g., high concentration of unlabeled ST)
-
BCA protein assay kit
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Protocol:
-
Cell Membrane Preparation:
-
Culture T84 cells to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cells on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.[12]
-
Wash the membrane pellet with lysis buffer and centrifuge again.
-
Resuspend the final pellet in binding buffer.
-
Determine the protein concentration using a BCA assay.
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total binding: Membranes + radiolabeled ligand + binding buffer.
-
Non-specific binding: Membranes + radiolabeled ligand + excess unlabeled competitor.
-
Competition: Membranes + radiolabeled ligand + varying concentrations of Tyr-Uroguanylin.
-
-
The final assay volume is typically 250 µL.[12]
-
Add the membrane preparation (3-20 µg protein) to each well.[12]
-
Add the competing test compound (Tyr-Uroguanylin) or buffer.
-
Add the radiolabeled ligand at a concentration at or below its Kd.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[12]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Tyr-Uroguanylin.
-
Determine the IC50 value (the concentration of Tyr-Uroguanylin that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cGMP Stimulation Assay (Functional Assay)
This assay measures the ability of Tyr-Uroguanylin to stimulate the production of intracellular cGMP in a whole-cell system, providing a measure of its functional potency (EC50).
Materials and Reagents:
-
T84 cells
-
96-well cell culture plates
-
Cell culture medium
-
PBS
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Tyr-Uroguanylin
-
Cell lysis reagent (e.g., 0.1 M HCl)
-
Commercial cGMP ELISA kit
-
BCA protein assay kit
-
Microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Seed T84 cells into 96-well plates and grow to confluency.[11]
-
-
Assay Procedure:
-
Wash the confluent cell monolayer twice with PBS.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in serum-free medium for 30 minutes at 37°C to prevent cGMP degradation.
-
Prepare serial dilutions of Tyr-Uroguanylin in serum-free medium.
-
Add the Tyr-Uroguanylin dilutions to the respective wells and incubate for 15-30 minutes at 37°C.[5]
-
Terminate the reaction by removing the medium and lysing the cells with a lysis reagent (e.g., 0.1 M HCl).[11]
-
-
cGMP Quantification:
-
Centrifuge the plate to pellet cell debris.
-
Collect the supernatant containing the intracellular cGMP.
-
Quantify the cGMP concentration in the supernatants using a commercial cGMP ELISA kit according to the manufacturer's instructions.[11]
-
-
Protein Quantification:
-
Determine the protein concentration in the cell pellet from each well using a BCA assay to normalize the cGMP levels.[11]
-
Data Analysis:
-
Generate a standard curve from the cGMP ELISA data.
-
Calculate the cGMP concentration in each sample from the standard curve.
-
Normalize the cGMP concentration to the protein concentration for each well.
-
Plot the normalized cGMP concentration against the log concentration of Tyr-Uroguanylin to generate a dose-response curve.
-
Determine the EC50 value (the concentration of Tyr-Uroguanylin that produces 50% of the maximal cGMP response) using non-linear regression analysis.[11]
Conclusion
The provided protocols offer robust methods for the in vitro characterization of Tyr-Uroguanylin's interaction with its receptor, Guanylate Cyclase-C. The competitive radioligand binding assay allows for the precise determination of binding affinity, while the cGMP stimulation assay provides a measure of the compound's functional potency. These assays are essential tools for researchers and drug development professionals working on novel GC-C agonists for the treatment of gastrointestinal and other related disorders.
References
- 1. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Oral Administration of Tyr-Uroguanylin to Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of Tyr-Uroguanylin to mice. This document outlines the challenges associated with oral peptide delivery and presents strategies to enhance the bioavailability and efficacy of Tyr-Uroguanylin in a research setting.
Introduction to Tyr-Uroguanylin and Oral Peptide Delivery
Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys. It exerts its effects by binding to and activating the guanylate cyclase-C (GC-C) receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Tyr-Uroguanylin is a synthetic analog of uroguanylin, the addition of a tyrosine residue may alter its pharmacokinetic properties.
The oral delivery of peptides like Tyr-Uroguanylin presents significant challenges, primarily due to their susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium. To overcome these barriers, specific formulation strategies are necessary to protect the peptide and enhance its absorption.
Key Considerations for Oral Tyr-Uroguanylin Administration
Successful oral administration of Tyr-Uroguanylin in mice requires careful consideration of the following factors:
-
Vehicle Selection: The vehicle must be non-toxic and capable of solubilizing Tyr-Uroguanylin while ideally offering some protection from the harsh GI environment.
-
Protection from Degradation: The acidic environment of the stomach and the presence of proteolytic enzymes (e.g., pepsin, trypsin, chymotrypsin) can rapidly degrade the peptide.
-
Enhancing Absorption: The intestinal epithelium forms a significant barrier to the absorption of peptides. Permeation enhancers can transiently increase the permeability of the intestinal lining to facilitate peptide uptake.
-
pH Optimization: Uroguanylin has been shown to be more potent at a lower pH. Therefore, modulating the local pH in the small intestine can enhance its biological activity.
Recommended Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| Tyr-Uroguanylin (lyophilized powder) | Commercially available | Active pharmaceutical ingredient |
| Sterile Water for Injection | Standard laboratory supplier | Vehicle for reconstitution |
| Citric Acid | Sigma-Aldrich | pH-adjusting agent and protease inhibitor |
| Sodium Caprate | Sigma-Aldrich | Permeation enhancer |
| Polyethylene Glycol 300 (PEG 300) | Sigma-Aldrich | Co-solvent and viscosity enhancer |
| Oral Gavage Needles (20-22 gauge, flexible tip) | Various | Administration tool |
| Syringes (1 mL) | Various | Administration tool |
| pH meter | Standard laboratory supplier | Formulation pH measurement |
Experimental Protocols
Preparation of Tyr-Uroguanylin Formulation for Oral Gavage
This protocol describes the preparation of a formulation designed to protect Tyr-Uroguanylin from degradation and enhance its oral absorption.
Formulation Components:
| Component | Concentration | Purpose |
| Tyr-Uroguanylin | 0.1 - 1.0 mg/mL | Active Peptide |
| Citric Acid | 50 mM | pH adjustment (to ~pH 4.5), protease inhibition |
| Sodium Caprate | 25 mM | Permeation enhancer |
| PEG 300 | 10% (v/v) | Co-solvent |
| Sterile Water | q.s. to final volume | Vehicle |
Procedure:
-
Prepare the Vehicle:
-
In a sterile container, dissolve the appropriate amount of citric acid in approximately 80% of the final volume of sterile water.
-
Add PEG 300 to the solution and mix thoroughly.
-
Add sodium caprate to the solution and mix until fully dissolved.
-
Adjust the pH of the vehicle to approximately 4.5 using a pH meter and small additions of 1M NaOH or 1M HCl if necessary.
-
Bring the vehicle to the final volume with sterile water.
-
-
Reconstitute Tyr-Uroguanylin:
-
On the day of the experiment, weigh the required amount of lyophilized Tyr-Uroguanylin.
-
Add the prepared vehicle to the Tyr-Uroguanylin powder to achieve the desired final concentration.
-
Gently vortex or pipette to ensure the peptide is fully dissolved.
-
-
Final Formulation:
-
The final formulation should be a clear solution, ready for oral administration.
-
Oral Gavage Administration to Mice
This protocol details the standard procedure for administering the Tyr-Uroguanylin formulation to mice via oral gavage.
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this depth on the needle.
-
Gently insert the flexible-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the prepared Tyr-Uroguanylin formulation.
-
The recommended maximum volume for oral gavage in mice is 10 mL/kg of body weight.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes for any signs of distress, such as labored breathing or regurgitation.
-
Dosage Recommendations:
Based on studies with similar peptides, a starting dose range for Tyr-Uroguanylin is recommended.
| Dosage Level | Tyr-Uroguanylin (mg/kg) | Volume (µL for a 25g mouse) |
| Low | 1 | 25 |
| Medium | 5 | 125 |
| High | 10 | 250 |
Data Presentation
Example Dose-Response Data (Hypothetical)
This table illustrates the type of data that could be generated from a dose-response study evaluating the effect of orally administered Tyr-Uroguanylin on intestinal fluid secretion (a primary endpoint for GC-C agonists).
| Treatment Group | Dose (mg/kg) | Intestinal Fluid Accumulation (µL/cm) (Mean ± SEM) |
| Vehicle Control | 0 | 5.2 ± 0.8 |
| Tyr-Uroguanylin | 1 | 12.5 ± 1.5 |
| Tyr-Uroguanylin | 5 | 28.9 ± 3.2 |
| Tyr-Uroguanylin | 10 | 45.1 ± 4.8 |
Visualizations
Signaling Pathway of Tyr-Uroguanylin
Caption: Signaling pathway of orally administered Tyr-Uroguanylin in intestinal epithelial cells.
Experimental Workflow
Caption: Workflow for the oral administration of Tyr-Uroguanylin to mice.
Conclusion
The oral administration of Tyr-Uroguanylin to mice is a feasible but technically demanding procedure that requires a well-designed formulation to overcome the physiological barriers of the gastrointestinal tract. The protocols provided in these application notes offer a starting point for researchers to investigate the in vivo effects of this peptide. It is recommended that researchers optimize the formulation and dosage for their specific experimental needs and animal models. Careful adherence to proper oral gavage technique is essential to ensure animal welfare and the reliability of experimental data.
Application Notes and Protocols for Determining Tyr-Uroguanylin Dosage in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-Uroguanylin is a synthetic analog of the endogenous peptide hormone uroguanylin (B126073). Like uroguanylin, Tyr-Uroguanylin is an agonist for the guanylate cyclase C (GC-C) receptor.[1][2] Activation of GC-C in the intestinal epithelium initiates a signaling cascade that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis.[1][3][4] This mechanism of action makes Tyr-Uroguanylin and other GC-C agonists promising therapeutic agents for gastrointestinal disorders such as chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[5][6]
These application notes provide a comprehensive overview of the mechanism of action of Tyr-Uroguanylin, protocols for preparing and administering the compound to rats, and a detailed methodology for conducting a dose-response study to determine the optimal dosage for desired physiological effects.
Mechanism of Action: The Guanylate Cyclase C Signaling Pathway
Tyr-Uroguanylin exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor located on the apical membrane of intestinal epithelial cells.[4][5] This binding stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The subsequent increase in intracellular cGMP has two primary downstream effects:
-
Activation of Protein Kinase GII (PKG-II): PKG-II phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel. This activation leads to the secretion of chloride and bicarbonate ions into the intestinal lumen.[4]
-
Inhibition of a Na+/H+ Exchanger: This leads to a decrease in sodium absorption.
The net result of these actions is an increase in electrolytes and water in the intestinal lumen, which softens stool and promotes gastrointestinal transit.[7] Additionally, the GC-C signaling pathway has been implicated in reducing visceral pain.[4][8]
Quantitative Data from Related Compounds in Rats
| Compound | Route of Administration | Dosage | Observed Effect in Rats | Reference |
| Linaclotide (B608579) | Oral (gavage) | ≥ 5 µg/kg | Increased gastrointestinal transit | [1] |
| Linaclotide | Oral (gavage) | 3 µg/kg (daily for 7 days) | Attenuated visceral hyperalgesia | [9] |
| Uroguanylin | Intrarenal infusion | 0.5 - 1.0 µg/kg/minute | Increased urine flow and sodium excretion | [10] |
| Uroguanylin | Intraluminal (jejunal loop) | 10⁻⁸ to 10⁻⁶ M | Inhibition of net fluid and NaCl absorption | [7] |
Experimental Protocols
Protocol 1: Preparation and Administration of Tyr-Uroguanylin
Materials:
-
Tyr-Uroguanylin peptide
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal balance
Procedure:
-
Reconstitution:
-
Allow the lyophilized Tyr-Uroguanylin peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile saline or PBS to a desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of saline to 1 mg of peptide.
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking which can denature the peptide.
-
-
Dilution to Working Concentration:
-
Based on the desired dose (mg/kg) and the average weight of the rats, calculate the required concentration of the dosing solution.
-
Prepare the final dosing solution by diluting the stock solution with sterile saline or PBS.
-
-
Administration:
-
Oral Gavage: This is a common route for locally-acting gastrointestinal drugs. Use a proper gavage needle to administer the solution directly into the stomach. The volume should typically not exceed 10 mL/kg body weight.
-
Intraperitoneal (IP) Injection: For systemic administration studies. The injection volume should generally be between 5-10 mL/kg body weight.
-
Intravenous (IV) Injection: For rapid systemic delivery, typically via the tail vein. The volume should be lower, around 5 mL/kg body weight.
-
Protocol 2: Dose-Response Study to Determine Efficacy in a Rat Model of Visceral Hypersensitivity
This protocol is adapted from methodologies used for other GC-C agonists and aims to determine the effective dose of Tyr-Uroguanylin for reducing visceral pain.[8][9]
Experimental Model:
-
Induction of Visceral Hypersensitivity: A commonly used model is the trinitrobenzene sulfonic acid (TNBS)-induced colitis model, which leads to visceral hypersensitivity that persists after the initial inflammation subsides.
-
Animals: Adult male Wistar or Sprague-Dawley rats (200-250 g).
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Tyr-Uroguanylin (Dose 1, e.g., 1 µg/kg)
-
Group 3: Tyr-Uroguanylin (Dose 2, e.g., 3 µg/kg)
-
Group 4: Tyr-Uroguanylin (Dose 3, e.g., 10 µg/kg)
-
Group 5: Tyr-Uroguanylin (Dose 4, e.g., 30 µg/kg)
-
Group 6: Positive control (e.g., a known analgesic or another GC-C agonist like linaclotide)
(Note: The proposed doses are starting points based on data from related compounds and should be optimized based on preliminary studies.)
Procedure:
-
Acclimatization: Acclimate rats to handling and the experimental setup for at least one week.
-
Induction of Colitis (if applicable): Induce colitis using a validated method such as intrarectal TNBS administration. Allow for a recovery period (e.g., 7-14 days) for acute inflammation to resolve, leaving a state of visceral hypersensitivity.
-
Drug Administration: Administer the assigned treatment (vehicle, Tyr-Uroguanylin, or positive control) via the chosen route (e.g., oral gavage) at a set time before the assessment of visceral sensitivity (e.g., 60 minutes).
-
Assessment of Visceral Sensitivity (Visceromotor Response to Colorectal Distension - CRD):
-
Insert a lubricated balloon catheter into the colon.
-
Allow the rat to acclimate to the testing apparatus.
-
Perform graded colorectal distensions at increasing pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a fixed duration (e.g., 20 seconds) with a rest period in between.
-
Record the visceromotor response (VMR), typically quantified by counting the number of abdominal contractions during each distension period.
-
-
Data Analysis:
-
Compare the VMR at each distension pressure between the different treatment groups.
-
A significant reduction in the number of abdominal contractions in the Tyr-Uroguanylin treated groups compared to the vehicle control group indicates an analgesic effect.
-
Plot a dose-response curve to identify the optimal dose for reducing visceral hypersensitivity.
-
Conclusion
Determining the correct dosage of a novel compound like Tyr-Uroguanylin is a critical step in preclinical development. While direct dosage information is not yet established, the known mechanism of action and data from related GC-C agonists provide a strong foundation for designing robust dose-finding studies in rats. The protocols outlined in these application notes offer a systematic approach to preparing, administering, and evaluating the efficacy of Tyr-Uroguanylin, enabling researchers to identify a safe and effective dose for further investigation. Careful consideration of the experimental model, route of administration, and endpoints will be essential for obtaining reliable and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of guanylin and uroguanylin on rat jejunal fluid and electrolyte transport: comparison with heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linaclotide Attenuates Visceral Organ Crosstalk: Role of Guanylate Cyclase-C Activation in Reversing Bladder-Colon Cross-Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Effect of Uroguanylin and D1 Dopamine Receptors on Sodium Excretion in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ussing Chamber Experiments with Tyr-Uroguanylin on Mouse Intestine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uroguanylin (B126073), and its more stable analog Tyr-uroguanylin, are endogenous peptide hormones that play a crucial role in regulating intestinal fluid and electrolyte transport.[1] They exert their effects by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[2][3] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates the activity of ion transporters, primarily stimulating anion secretion.[3][4] The Ussing chamber is an invaluable ex vivo technique used to study the electrophysiological properties of epithelial tissues, such as the intestine, by measuring ion transport across the tissue.[5][6] This document provides detailed application notes and protocols for conducting Ussing chamber experiments to investigate the effects of Tyr-uroguanylin on mouse intestinal tissue.
Signaling Pathway of Uroguanylin in Intestinal Epithelial Cells
Uroguanylin activates a well-defined signaling cascade in intestinal epithelial cells. Upon binding to the extracellular domain of the GC-C receptor, it triggers the intracellular guanylate cyclase domain to convert guanosine triphosphate (GTP) to cGMP.[3] The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII).[1] PKGII subsequently phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel, leading to the secretion of chloride ions into the intestinal lumen.[7][8] This signaling pathway also leads to the inhibition of the Na+/H+ exchanger 3 (NHE3), which reduces sodium absorption.[1] The net result is an increase in luminal anion secretion, which drives water movement into the lumen, thus regulating fluid balance.[1][4]
Caption: Tyr-Uroguanylin signaling pathway in intestinal epithelial cells.
Data Presentation
Table 1: Composition of Krebs Bicarbonate Ringer (KBR) Solution
| Component | Concentration (mM) |
| NaCl | 115 |
| NaHCO₃ | 25 |
| K₂HPO₄ | 2.4 |
| KH₂PO₄ | 0.4 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.2 |
Note: The solution should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.[5] For most studies, 10 mM glucose is added to the serosal buffer as an energy source, and 10 mM mannitol (B672) is added to the mucosal buffer to maintain osmotic balance.[5]
Table 2: Effect of Uroguanylin on Short-Circuit Current (Isc) in Different Mouse Intestinal Segments
| Intestinal Segment | Uroguanylin Effect on Isc | Notes |
| Proximal Duodenum | Large Increase | The stimulatory action is enhanced by luminal acidification (pH 5.0-5.5).[7][9] |
| Jejunum | Moderate Increase | |
| Ileum | Moderate Increase | |
| Cecum | Large Increase | Luminal acidity can decrease the overall bioelectric responsiveness.[7][9] |
| Distal Colon | Moderate Increase |
Note: The magnitude of the Isc response is indicative of net ion transport, primarily Cl⁻ and HCO₃⁻ secretion stimulated by uroguanylin.[7]
Experimental Protocols
Preparation of Mouse Intestinal Tissue
-
Humanely euthanize a mouse according to approved institutional animal care and use committee protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully excise the desired intestinal segment (e.g., proximal duodenum, cecum).
-
Immediately place the excised tissue in ice-cold, oxygenated KBR solution.[10]
-
Gently flush the lumen of the intestinal segment with ice-cold KBR solution to remove any remaining contents.
-
Open the intestinal segment along the mesenteric border to create a flat sheet.
-
(Optional but recommended) Strip the external muscle layers (serosa and muscularis externa) from the tissue using fine forceps under a dissecting microscope. This step reduces tissue resistance and improves viability.[5]
-
Keep the prepared tissue in continuously oxygenated, ice-cold KBR solution until ready for mounting in the Ussing chamber.
Ussing Chamber Experimental Protocol
Caption: Experimental workflow for Ussing chamber experiments.
-
Chamber Setup: Assemble the Ussing chamber system according to the manufacturer's instructions. Ensure all components are clean and properly connected.[11]
-
Mounting the Tissue: Carefully mount the prepared intestinal tissue sheet between the two halves of the Ussing chamber, ensuring a leak-proof seal.[10] The mucosal side should face the mucosal chamber and the serosal side should face the serosal chamber.
-
Buffer Addition: Fill both the mucosal and serosal chambers with equal volumes of pre-warmed (37°C) and continuously gassed (95% O₂ / 5% CO₂) KBR solution.[11]
-
Equilibration: Allow the tissue to equilibrate for a period of 20-30 minutes, during which the short-circuit current (Isc) and transepithelial electrical resistance (TER) should stabilize.[10]
-
Baseline Measurement: Once the tissue is stable, record the baseline Isc (in µA/cm²) and calculate the initial TER (in Ω·cm²) using Ohm's law (TER = PD/Isc, where PD is the potential difference).
-
Addition of Tyr-Uroguanylin: Add the desired concentration of Tyr-uroguanylin to the mucosal chamber. It is recommended to perform a cumulative concentration-response curve.
-
Data Recording: Continuously record the Isc and monitor the TER. The change in Isc (ΔIsc) following the addition of Tyr-uroguanylin is the primary measure of its effect on ion transport.
-
(Optional) Use of Inhibitors: To further characterize the ion transport pathways involved, specific inhibitors can be added. For example, bumetanide can be added to the serosal side to inhibit the Na-K-2Cl cotransporter (NKCC1), and a CFTR inhibitor (e.g., CFTRinh-172) can be added to the mucosal side to block CFTR-dependent chloride secretion.
-
Data Analysis: Calculate the peak ΔIsc for each concentration of Tyr-uroguanylin. Data can be presented as mean ± SEM. Statistical analysis, such as a Student's t-test or ANOVA, can be used to determine the significance of the observed effects.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for investigating the effects of Tyr-uroguanylin on mouse intestinal ion transport using the Ussing chamber technique. Adherence to these detailed methods will enable researchers to obtain reliable and reproducible data, contributing to a better understanding of intestinal physiology and the development of novel therapeutics for gastrointestinal disorders.
References
- 1. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature [frontiersin.org]
- 4. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to Ussing chamber studies of mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. physiologicinstruments.com [physiologicinstruments.com]
- 11. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Uroguanylin in Rat Colon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of uroguanylin (B126073) in formalin-fixed, paraffin-embedded (FFPE) rat colon tissue. The information is compiled from established IHC procedures and relevant literature. Due to the variability in experimental conditions, optimization of the following protocol is recommended for specific laboratory settings and antibody batches.
Introduction
Uroguanylin is a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte secretion.[1] It is an endogenous ligand for the guanylate cyclase C (GC-C) receptor.[2] The binding of uroguanylin to GC-C activates a signaling cascade that is critical for intestinal homeostasis. In the rat colon, uroguanylin has been localized to superficial epithelial cells and goblet cells.[2] This protocol provides a framework for the visualization and semi-quantitative analysis of uroguanylin expression in rat colonic tissue.
Uroguanylin Signaling Pathway
The binding of uroguanylin to its receptor, guanylate cyclase C (GC-C), on the apical membrane of intestinal epithelial cells initiates a signaling cascade. This leads to the conversion of GTP to cyclic GMP (cGMP), which in turn modulates ion channel activity, resulting in fluid and electrolyte secretion into the intestinal lumen.
Caption: Uroguanylin signaling pathway in a colon epithelial cell.
Experimental Protocol: Immunohistochemistry of Uroguanylin in Rat Colon
This protocol outlines the steps for tissue preparation, antigen retrieval, staining, and analysis.
Materials and Reagents
-
Rat colon tissue, fixed in 10% neutral buffered formalin
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate Buffered Saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Uroguanylin (requires optimization for dilution)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Experimental Workflow
Caption: Immunohistochemistry workflow for uroguanylin in rat colon.
Detailed Methodology
1. Tissue Preparation and Sectioning
-
Fix freshly excised rat colon tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by immersing in a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with deionized water.
3. Antigen Retrieval
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker or microwave to 95-100°C for 10-20 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Wash slides with PBS.
4. Staining
-
Incubate sections with a hydrogen peroxide block (e.g., 3% H2O2 in methanol) for 10 minutes to quench endogenous peroxidase activity.
-
Wash with PBS.
-
Apply blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature in a humidified chamber.
-
Drain the blocking solution and apply the primary anti-uroguanylin antibody diluted in PBS. Incubate overnight at 4°C in a humidified chamber. Note: Optimal antibody dilution must be determined empirically.
-
Wash slides with PBS.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Apply the ABC reagent and incubate for 30 minutes at room temperature.
-
Wash with PBS.
-
Apply the DAB substrate and incubate until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
5. Counterstaining and Mounting
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
Data Presentation: Semi-Quantitative Analysis
The intensity of uroguanylin staining can be evaluated using a semi-quantitative scoring system.[3] A pathologist or trained researcher should score the slides in a blinded manner. The staining intensity in the colonic epithelial cells is graded on a scale, for example:
| Score | Staining Intensity | Description |
| 0 | No Staining | Absence of any discernible brown precipitate. |
| 1 | Weak | Faint, light brown staining in epithelial cells. |
| 2 | Moderate | Distinct brown staining in epithelial cells. |
| 3 | Strong | Intense, dark brown staining in epithelial cells. |
This table is based on a common scoring methodology and should be adapted to the specific experimental findings.
Troubleshooting and Optimization
-
High Background: Inadequate blocking, insufficient washing, or high primary/secondary antibody concentrations can lead to high background. Ensure all steps are followed carefully and consider titrating antibody concentrations.
-
No/Weak Staining: This could be due to improper fixation, insufficient antigen retrieval, or a primary antibody that is not suitable for rat tissue. Ensure the chosen antibody is validated for use in rat IHC. The antigen retrieval method (buffer pH, heating time, and temperature) may need optimization.
-
Non-specific Staining: Cross-reactivity of antibodies or endogenous biotin (B1667282) can cause non-specific signals. Use appropriate controls, including a negative control without the primary antibody.
Note: The successful application of this protocol requires careful optimization of several steps, particularly the primary antibody dilution and antigen retrieval conditions. It is highly recommended to include positive and negative tissue controls in each experiment to validate the staining results.
References
- 1. Tissue distribution, cellular source, and structural analysis of rat immunoreactive uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemical localization of guanylin in the rat small intestine and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical Staining for Uroguanylin, a Satiety Hormone, Is Decreased in Intestinal Tissue Specimens From Female Adolescents With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation and Analysis of a Uroguanylin Knockout Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uroguanylin (B126073) is a peptide hormone primarily synthesized in the enterochromaffin cells of the small intestine and plays a crucial role in regulating fluid and electrolyte homeostasis.[1] It functions as an endogenous ligand for the guanylate cyclase C (GC-C) receptor, which is expressed on the apical membrane of intestinal epithelial cells.[2] The binding of uroguanylin to GC-C stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), initiating a signaling cascade that ultimately leads to the inhibition of sodium absorption and the stimulation of chloride and bicarbonate secretion.[3][4][5] This physiological process is vital for maintaining proper intestinal function and systemic salt balance.
The generation of a uroguanylin knockout (KO) mouse model provides a powerful tool to investigate the in vivo functions of this hormone. Studies using these models have revealed that the absence of uroguanylin leads to significant physiological changes, including an impaired natriuretic response to oral salt loading and a notable increase in blood pressure.[6][7] These findings underscore the importance of the uroguanylin-mediated enteric-renal axis in cardiovascular and renal physiology.
These application notes provide detailed protocols for the generation of a uroguanylin knockout mouse model using homologous recombination in embryonic stem cells, as well as comprehensive methods for the subsequent phenotyping of these animals.
Data Presentation
Table 1: Phenotypic Comparison of Uroguanylin Knockout (Ugn -/-) and Wild-Type (Ugn +/+) Mice
| Parameter | Genotype | Condition | Value | P-value | Reference |
| Mean Arterial Pressure (mmHg) | Ugn +/+ | - | 105 ± 2 | < 0.05 | [7] |
| Ugn -/- | - | 120 ± 3 | [7] | ||
| Intestinal cGMP Levels (pmol/mg protein) | |||||
| Proximal Jejunum | Ugn +/+ | - | ~2.5-fold higher | < 0.001 | [7] |
| Ugn -/- | - | Lower | [7] | ||
| Ileum | Ugn +/+ | - | >5-fold higher | < 0.001 | [7] |
| Ugn -/- | - | Lower | [7] | ||
| Colon | Ugn +/+ | - | Similar | NS | [7] |
| Ugn -/- | - | Similar | [7] | ||
| Jejunal Ion Transport (Ussing Chamber) | |||||
| Short-Circuit Current (Isc, µA/cm²) | Ugn +/+ | Basal | Higher | < 0.05 | [6] |
| Ugn -/- | Basal | Lower | [6] | ||
| Na+/H+ Exchanger-mediated Na+ Absorption | Ugn +/+ | - | Not Altered | NS | [6] |
| Ugn -/- | - | Not Altered | [6] | ||
| Tissue Conductance | Ugn +/+ | - | Not Altered | NS | [6] |
| Ugn -/- | - | Not Altered | [6] | ||
| Renal Response to Enteral NaCl Load | |||||
| Urinary Sodium Excretion | Ugn +/+ | High Salt Diet | Normal | < 0.05 | [1][6] |
| Ugn -/- | High Salt Diet | Impaired | [1][6] |
NS: Not Significant
Experimental Protocols
Generation of Uroguanylin Knockout Mice via Homologous Recombination
This protocol outlines the generation of mice with a targeted disruption of the uroguanylin gene (Guca2b) using homologous recombination in embryonic stem (ES) cells.
1.1. Construction of the Targeting Vector:
-
Isolate a genomic clone of the mouse uroguanylin gene from a genomic DNA library.
-
Design a targeting vector to replace a critical exon of the uroguanylin gene with a neomycin resistance cassette (neo). The vector should contain homologous arms (typically several kilobases in length) flanking the neo cassette that correspond to the genomic sequences upstream and downstream of the targeted exon.
-
Incorporate a negative selection marker, such as the thymidine (B127349) kinase (tk) gene from Herpes Simplex Virus, outside of the homologous arms. This will allow for selection against random integration events.
1.2. ES Cell Culture and Electroporation:
-
Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in ES cell medium containing leukemia inhibitory factor (LIF).
-
Linearize the targeting vector by restriction enzyme digestion.
-
Electroporate the linearized targeting vector into the ES cells.
1.3. Selection of Homologously Recombined ES Cells:
-
Culture the electroporated ES cells in a medium containing G418 (neomycin analog) to select for cells that have incorporated the targeting vector.
-
Add ganciclovir (B1264) to the medium to select against cells with random integration of the vector (cells expressing the tk gene will be killed by ganciclovir).
-
Isolate G418 and ganciclovir-resistant ES cell clones.
1.4. Screening of ES Cell Clones:
-
Expand the resistant ES cell clones.
-
Isolate genomic DNA from each clone.
-
Screen for homologous recombination events using PCR and Southern blot analysis.
-
PCR: Use one primer specific to a sequence within the neo cassette and another primer specific to a genomic sequence outside of the targeting vector's homologous arm. A PCR product will only be generated in correctly targeted clones.
-
Southern Blot: Digest genomic DNA with a restriction enzyme that cuts outside the targeted region and hybridize with a probe that binds to a sequence outside the targeting vector. Correctly targeted clones will show a different band size compared to wild-type clones.
-
1.5. Generation of Chimeric Mice:
-
Inject the correctly targeted ES cells into blastocysts harvested from a donor mouse (e.g., C57BL/6J).
-
Surgically transfer the injected blastocysts into the uterus of a pseudopregnant surrogate mother.
-
The resulting offspring (chimeras) will be a mix of cells derived from the host blastocyst and the injected ES cells.
1.6. Breeding and Genotyping:
-
Breed the chimeric mice with wild-type mice (e.g., C57BL/6J).
-
Genotype the offspring by PCR analysis of tail-tip DNA to identify heterozygous mice carrying the knockout allele.
-
Intercross heterozygous mice to generate homozygous uroguanylin knockout mice.
Genotyping Protocol for Uroguanylin Knockout Mice
This protocol describes a PCR-based method for genotyping mice to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) uroguanylin knockout alleles.
2.1. DNA Extraction from Tail Biopsy:
-
Obtain a small (1-2 mm) tail biopsy from each mouse.
-
Place the biopsy in a microcentrifuge tube containing lysis buffer with Proteinase K.
-
Incubate at 55°C overnight or until the tissue is completely lysed.
-
Inactivate Proteinase K by heating at 95°C for 10 minutes.
-
Centrifuge to pellet debris and use the supernatant containing genomic DNA for PCR.
2.2. PCR Amplification:
-
Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers for both the wild-type and knockout alleles, and a DNA polymerase.
-
Design three primers:
-
Forward Primer (WT & KO): Binds to a sequence upstream of the targeted exon.
-
Reverse Primer (WT): Binds to a sequence within the deleted exon.
-
Reverse Primer (KO): Binds to a sequence within the neo cassette.
-
-
Add the genomic DNA template to the master mix.
-
Perform PCR using the following cycling conditions (example):
-
Initial denaturation: 94°C for 3 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 58°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
2.3. Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualize the DNA bands under UV light.
-
Expected band sizes:
-
Wild-type (+/+): One band corresponding to the wild-type allele.
-
Heterozygous (+/-): Two bands, one for the wild-type allele and one for the knockout allele.
-
Homozygous (-/-): One band corresponding to the knockout allele.
-
Phenotyping Protocols
3.1. Blood Pressure Measurement:
Blood pressure in conscious, unrestrained mice can be measured using radiotelemetry, which is considered the gold standard. Alternatively, non-invasive tail-cuff methods can be used.
-
Radiotelemetry:
-
Surgically implant a telemetry transmitter with its catheter inserted into the carotid or femoral artery.
-
Allow the mice to recover for at least one week.
-
Record blood pressure and heart rate continuously in the home cage.
-
-
Tail-Cuff Method:
-
Acclimate the mice to the restrainer and cuff for several days before recording measurements to minimize stress-induced hypertension.
-
Place the mouse in a restrainer on a warming platform.
-
Position the tail-cuff and a volume-pressure recording sensor on the tail.
-
Record systolic, diastolic, and mean arterial pressure.
-
3.2. Renal Function and Natriuretic Response:
-
House mice individually in metabolic cages to allow for the collection of urine.
-
Provide a standard diet and water ad libitum for a baseline period.
-
To assess the response to a salt load, switch to a high-salt diet (e.g., 4% NaCl) or administer an oral gavage of a NaCl solution.
-
Collect urine over a 24-hour period.
-
Measure urine volume, and the concentrations of sodium and potassium using a flame photometer or ion-selective electrodes.
-
At the end of the collection period, collect a blood sample to measure plasma creatinine (B1669602) and electrolytes.
-
Calculate urine flow rate, sodium and potassium excretion, and creatinine clearance to estimate the glomerular filtration rate (GFR).
3.3. Intestinal Ion Transport (Ussing Chamber):
-
Euthanize the mouse and excise a segment of the jejunum.
-
Open the intestinal segment along the mesenteric border and rinse with ice-cold Ringer's solution.
-
Mount the tissue in an Ussing chamber, separating the mucosal and serosal sides.
-
Bathe both sides with oxygenated Ringer's solution maintained at 37°C.
-
Measure the transepithelial potential difference (PD) and pass a current to clamp the PD to 0 mV. This current is the short-circuit current (Isc) and represents the net active ion transport.
-
After a baseline stabilization period, pharmacological agents can be added to the mucosal or serosal baths to investigate specific transport pathways.
Mandatory Visualizations
Caption: Uroguanylin signaling pathway in intestinal epithelial cells.
References
- 1. ahajournals.org [ahajournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load [jci.org]
Application Note and Protocols for Tyr-Uroguanylin Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-Uroguanylin, a tyrosine-extended analog of the natriuretic peptide Uroguanylin, is a key regulator of fluid and electrolyte homeostasis in the gastrointestinal tract and kidneys. Accurate quantification of Tyr-Uroguanylin in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathophysiological roles. This document provides detailed protocols for the sample preparation of Tyr-Uroguanylin from biological fluids for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are designed to ensure high recovery, minimize matrix effects, and maintain the integrity of the peptide during analysis.
Signaling Pathway of Uroguanylin
Uroguanylin and its analogs, including Tyr-Uroguanylin, primarily exert their effects by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical membrane of intestinal epithelial cells.[1][2] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates downstream signaling pathways, including the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) and inhibition of the Na+/H+ exchanger.[1] This cascade of events results in increased chloride and bicarbonate secretion into the intestinal lumen, leading to fluid secretion.[1]
Experimental Workflow for Sample Preparation
The successful quantification of Tyr-Uroguanylin by LC-MS/MS is highly dependent on a robust and reproducible sample preparation workflow. The following diagram outlines the key steps involved in extracting the peptide from a biological matrix, such as plasma or serum, and preparing it for analysis.
Experimental Protocols
Protein Precipitation
Protein precipitation is a crucial initial step to remove high-abundance proteins from the biological matrix, which can interfere with the analysis and damage the LC column.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Acetonitrile (B52724) (ACN), pre-chilled at -20°C
-
Trichloroacetic acid (TCA) solution (10% w/v in water), pre-chilled at 4°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Protocol:
-
Pipette 200 µL of the biological sample into a microcentrifuge tube.
-
Add 600 µL of cold acetonitrile (a 1:3 sample to solvent ratio is recommended).
-
Alternatively, for TCA precipitation, add 20 µL of 10% TCA solution to 200 µL of sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing Tyr-Uroguanylin and transfer it to a new tube for the next step. Avoid disturbing the protein pellet.
Solid-Phase Extraction (SPE)
SPE is employed to further clean up the sample and concentrate the analyte of interest. A mixed-mode cation exchange or a reversed-phase cartridge is recommended for peptide extraction.
Materials:
-
SPE cartridges (e.g., Oasis MCX or WCX, Waters; or a C18 cartridge)
-
SPE manifold
-
Methanol (B129727) (MeOH)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Deionized water
Protocol (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.
-
Wash the cartridge with 1 mL of methanol to remove non-polar impurities.
-
-
Elution: Elute the Tyr-Uroguanylin from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Data Presentation
The following tables summarize illustrative quantitative data for a hypothetical validated LC-MS/MS method for Tyr-Uroguanylin in human plasma. This data is provided for guidance and should be established for each specific assay.
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Internal Standard | Stable Isotope Labeled Tyr-Uroguanylin |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 10 | < 10 | < 10 | 90 - 110 |
| High QC | 80 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Parameter | Low QC (%) | High QC (%) |
| Extraction Recovery | > 85 | > 85 |
| Matrix Effect | 95 - 105 | 95 - 105 |
Table 4: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 4 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term (-80°C) | 3 months | Stable |
Conclusion
The protocols outlined in this application note provide a robust framework for the sample preparation of Tyr-Uroguanylin for LC-MS/MS analysis. The combination of protein precipitation and solid-phase extraction effectively removes interfering matrix components and concentrates the analyte, enabling sensitive and accurate quantification. The provided illustrative data highlights the expected performance of a validated method. Researchers are encouraged to optimize these protocols for their specific biological matrix and LC-MS/MS system to achieve the best possible results. Proper validation of the analytical method is essential to ensure data quality and reliability in research and drug development settings.
References
Application Notes and Protocols for In Situ Hybridization of Uroguanylin mRNA in Mouse Duodenum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the localization of uroguanylin (B126073) messenger RNA (mRNA) in the mouse duodenum using in situ hybridization (ISH). This technique is crucial for understanding the spatial expression patterns of uroguanylin, a key peptide hormone involved in fluid and electrolyte homeostasis.[1][2][3] The protocol is optimized for achieving high sensitivity and specificity, enabling the visualization of uroguanylin mRNA within the cellular context of the duodenal epithelium.
Uroguanylin, along with guanylin, acts as an endogenous ligand for the guanylate cyclase C (GC-C) receptor.[1][2] The binding of uroguanylin to GC-C activates the receptor's intracellular guanylate cyclase domain, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] This signaling cascade plays a vital role in regulating intestinal secretion and has implications for various gastrointestinal and metabolic conditions.[6]
Data Presentation
In situ hybridization can provide semi-quantitative data on mRNA expression levels. The intensity of the signal is proportional to the abundance of the target mRNA. Below is a representative table summarizing the expected distribution and relative intensity of uroguanylin mRNA in different regions of the mouse intestine, with a focus on the duodenum.
| Intestinal Region | Cellular Localization | Relative Signal Intensity (Arbitrary Units) | Reference |
| Duodenum | Villi Epithelial Cells | +++ | [1] |
| Crypts of Lieberkühn | + | [1] | |
| Jejunum | Villi Epithelial Cells | ++ | [1] |
| Ileum | Villi Epithelial Cells | + | [1] |
| Colon | Superficial Epithelial Cells | +/- | [1] |
Note: Signal intensity is graded from high (+++) to very low/undetectable (-). This table is a representation based on published findings; actual results may vary depending on experimental conditions.
Experimental Protocols
This section details the key experimental procedures for performing in situ hybridization for uroguanylin mRNA in the mouse duodenum. The protocol is based on the use of digoxigenin (B1670575) (DIG)-labeled riboprobes.[7][8]
I. Probe Preparation: Digoxigenin (DIG)-Labeled Uroguanylin Antisense RNA Probe
-
Template Generation:
-
Obtain a cDNA clone for mouse uroguanylin.
-
Linearize the plasmid DNA containing the uroguanylin insert with a suitable restriction enzyme to serve as a template for in vitro transcription. The choice of enzyme depends on the orientation of the insert relative to the RNA polymerase promoter (e.g., T7, SP6).
-
Alternatively, a PCR-based approach can be used to generate a template with an RNA polymerase promoter.[8]
-
-
In Vitro Transcription:
-
Set up an in vitro transcription reaction using a commercially available kit.
-
The reaction mixture should include the linearized DNA template, RNA polymerase (e.g., T7 or SP6), RNase inhibitor, and a nucleotide mix containing DIG-labeled UTP (digoxigenin-11-UTP).[7][9]
-
Incubate the reaction at 37°C for 2 hours.
-
Degrade the DNA template by adding DNase I and incubating for a further 15 minutes at 37°C.
-
-
Probe Purification and Quantification:
-
Purify the DIG-labeled RNA probe using ethanol (B145695) precipitation or a column-based purification kit.
-
Assess the integrity and yield of the probe by running an aliquot on a denaturing agarose (B213101) gel.
-
Quantify the probe concentration using a spectrophotometer.
-
II. Tissue Preparation
-
Tissue Collection and Fixation:
-
Euthanize the mouse according to approved institutional guidelines.
-
Immediately dissect the duodenum and flush the lumen with cold phosphate-buffered saline (PBS).
-
Fix the tissue in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.[10]
-
-
Cryoprotection and Embedding:
-
Wash the fixed tissue in PBS.
-
Cryoprotect the tissue by incubating in a series of sucrose (B13894) solutions (e.g., 15% and 30% in PBS) at 4°C until the tissue sinks.[11]
-
Embed the cryoprotected tissue in Optimal Cutting Temperature (O.C.T.) compound and freeze on dry ice or in liquid nitrogen.
-
Store the embedded tissue blocks at -80°C until sectioning.
-
-
Cryosectioning:
-
Cut 10-12 µm thick sections using a cryostat and mount them on RNase-free, coated glass slides (e.g., SuperFrost Plus).
-
Allow the sections to air dry on the slide at room temperature.
-
Store the slides at -80°C until use.
-
III. In Situ Hybridization
-
Pre-hybridization:
-
Bring the slides to room temperature and fix the sections again in 4% PFA for 10 minutes.
-
Wash twice with PBS.
-
Treat with Proteinase K (10 µg/mL in PBS) for 10-15 minutes at 37°C to improve probe penetration.[12][13] The optimal time should be determined empirically.
-
Wash with PBS.
-
Post-fix with 4% PFA for 5 minutes.
-
Wash with PBS.
-
Acetylate the sections by incubating in 0.1 M triethanolamine (B1662121) containing 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.[13][14]
-
Wash with PBS.
-
Dehydrate the sections through a graded series of ethanol (50%, 70%, 95%, 100%) and air dry.
-
Apply hybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL herring sperm DNA) to the sections and pre-hybridize in a humidified chamber at 65°C for 1-2 hours.[12][14]
-
-
Hybridization:
-
Dilute the DIG-labeled uroguanylin antisense RNA probe in hybridization buffer to a final concentration of 100-500 ng/mL. A sense probe should be used as a negative control on a separate slide.
-
Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.[14]
-
Remove the pre-hybridization buffer from the slides and apply the hybridization solution containing the denatured probe.
-
Cover the sections with a coverslip and seal to prevent evaporation.
-
Incubate in a humidified chamber at 65°C overnight (16-18 hours).[11][14]
-
IV. Post-Hybridization Washes and Detection
-
Stringency Washes:
-
Immunodetection:
-
Block non-specific binding by incubating the slides in a blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 1-2 hours at room temperature.[11]
-
Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution (e.g., 1:2000), overnight at 4°C in a humidified chamber.[11]
-
Wash the slides three times with MABT for 15 minutes each.
-
Equilibrate the sections in an alkaline phosphatase buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).
-
-
Signal Visualization:
-
Prepare the colorimetric detection solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolylphosphate p-toluidine (B81030) salt) in alkaline phosphatase buffer.[11]
-
Incubate the slides with the detection solution in the dark at room temperature.
-
Monitor the color development under a microscope. The reaction can take from a few hours to overnight.
-
Stop the reaction by washing the slides in PBS containing EDTA.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain the sections with a nuclear stain like Nuclear Fast Red.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount the slides with a permanent mounting medium.
-
Visualization of Signaling Pathways and Workflows
To aid in the understanding of the experimental process and the underlying biological pathway, the following diagrams have been generated.
Caption: Uroguanylin signaling pathway in intestinal epithelial cells.
Caption: Experimental workflow for in situ hybridization.
References
- 1. Uroguanylin and guanylin: distinct but overlapping patterns of messenger RNA expression in mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Synthesis and purification of digoxigenin-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of Digoxigenin-Labeled Riboprobes for In Situ Hybridization Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Digoxigenin (DIG) Labeling Methods [sigmaaldrich.com]
- 10. Immunofluorescence and in situ hybridization [bio-protocol.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 13. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rockefeller.edu [rockefeller.edu]
- 15. In situ hybridization (ISH) protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak Signal in Uroguanylin ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak or no signal in uroguanylin (B126073) Enzyme-Linked Immunosorbent Assays (ELISAs).
Frequently Asked Questions (FAQs)
General Assay Issues
Q1: I am not getting any signal, or the signal is very weak across the entire plate. What are the possible causes?
A weak or absent signal across all wells, including standards and samples, typically points to a systemic issue with the assay setup or reagents. Here are the primary areas to investigate:
-
Reagent Preparation and Addition:
-
Incorrect Reagent Order: Ensure all reagents were added in the precise order specified in the kit protocol.[1][2] Adding reagents in the wrong sequence is a common cause of complete signal loss.
-
Omission of a Key Reagent: Double-check that all required reagents, such as the detection antibody, enzyme conjugate (e.g., HRP-streptavidin), and substrate, were added to every well.[3]
-
Improper Reagent Preparation: Verify that all concentrated reagents, like wash buffers and antibodies, were diluted correctly according to the manufacturer's instructions.[4][5] Errors in dilution can lead to suboptimal reagent concentrations and a weak signal.
-
Expired or Improperly Stored Reagents: Check the expiration dates on all kit components.[2] Reagents stored at incorrect temperatures or used past their expiration date may have lost activity.[2][4] Most uroguanylin ELISA kit components should be stored at 2-8°C or -20°C as specified.[4][5][6]
-
-
Incubation Steps:
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures outlined in the protocol. Deviations can significantly impact antibody-antigen binding and enzymatic reactions. For example, some uroguanylin ELISA protocols specify a 90-minute incubation at 37°C for the initial sample binding step.[4]
-
Reagents Not at Room Temperature: Allow all reagents to come to room temperature (18-25°C) before use, unless the protocol specifies otherwise.[2][4] Cold reagents can slow down reaction kinetics.
-
-
Plate Reader Settings:
Standard Curve Problems
Q2: My samples have no signal, but my standard curve looks fine. What could be the issue?
If the standard curve is generating a signal but your samples are not, the problem likely lies with the samples themselves.
-
Low Analyte Concentration: The uroguanylin concentration in your samples may be below the detection limit of the assay.[7] Refer to the kit's detection range and, if possible, concentrate your samples or use a more sensitive assay.
-
Sample Degradation: Uroguanylin, being a peptide, is susceptible to degradation.[4] Improper sample collection, handling, or storage can lead to a loss of immunoreactivity.
-
Sample Matrix Effects: Components in your sample matrix (e.g., serum, plasma, tissue homogenate) may interfere with the antibody-antigen binding.[7] Consider performing a spike-and-recovery experiment to assess matrix effects. If interference is suspected, you may need to dilute your samples further in the assay's sample diluent.
Q3: My standard curve is flat or has a very low signal. How can I fix this?
A poor standard curve is a critical issue that prevents accurate quantification.
-
Improper Standard Reconstitution and Dilution:
-
Degraded Standard: The standard may have degraded due to improper storage or handling.[7] Reconstituted standards should typically be used immediately or stored at -20°C for a limited time, as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[8]
-
Pipetting Errors: Inaccurate pipetting can lead to an incorrect standard curve.[9] Ensure your pipettes are calibrated and use proper pipetting techniques to avoid errors.
Antibody and Reagent Issues
Q4: I suspect a problem with the antibodies or other reagents. What should I check?
-
Antibody Storage and Handling: Antibodies are sensitive to storage conditions. They should be stored at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term in aliquots).[10] Avoid repeated freeze-thaw cycles.[10]
-
Enzyme Conjugate Activity: The enzyme conjugate (e.g., HRP) may be inactive. This can be due to the presence of inhibitors like sodium azide (B81097) in the wash buffer or other solutions.[3]
-
Substrate Inactivity: The substrate solution (e.g., TMB) is light-sensitive and should be protected from light.[4] It should be colorless before being added to the wells.[3]
Procedural and Technical Errors
Q5: Could my washing technique be the cause of a weak signal?
Yes, improper washing can lead to a weak signal.
-
Overly Aggressive Washing: Vigorous washing can strip the bound antibody or antigen from the wells.[7]
-
Well Drying: Do not allow the wells to dry out at any point during the assay, as this can denature the proteins.[5]
-
Insufficient Washing: While more commonly associated with high background, insufficient washing can also impact results. Ensure complete removal of liquid at each step.[4]
Data Presentation: Uroguanylin ELISA Kit Performance
The following tables summarize typical performance characteristics of commercially available uroguanylin ELISA kits. Note that these values are examples and can vary between manufacturers and specific kit lots. Always refer to the manual provided with your kit.
| Parameter | Human Uroguanylin ELISA Kit Example 1 | Human Uroguanylin ELISA Kit Example 2 |
| Assay Range | 15.6 - 1000 pg/mL[5][11] | 31.25 - 2000 pg/mL[6][11] |
| Sensitivity | 6.2 pg/mL[5][11] | 7.8 pg/mL[6][11] |
| Sample Types | Serum, plasma, tissue homogenates, other biological fluids[5] | Serum, plasma, urine, cell culture supernates[6] |
| Intra-Assay CV | < 10%[5] | < 8%[6] |
| Inter-Assay CV | < 12%[5] | < 10%[6] |
| Sample Type | Spike Recovery (%) |
| Serum | 83% - 100%[12] |
| EDTA Plasma | 90% - 98%[12] |
| Heparin Plasma | 90% - 99%[12] |
Experimental Protocols
Standard Sandwich ELISA Protocol (General Overview)
This is a generalized protocol. Specific volumes, incubation times, and temperatures will vary depending on the kit manufacturer.
-
Prepare Reagents: Bring all reagents to room temperature. Prepare standard dilutions and wash buffer.
-
Add Standards and Samples: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.[4][5]
-
Incubate: Cover the plate and incubate, for example, for 90 minutes at 37°C.[4]
-
Wash: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with wash buffer.[4][5]
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[5]
-
Incubate: Cover and incubate, for example, for 60 minutes at 37°C.[5]
-
Wash: Repeat the wash step.
-
Add Enzyme Conjugate: Add 100 µL of HRP-avidin or HRP-streptavidin solution to each well.
-
Incubate: Cover and incubate, for example, for 45 minutes at 37°C.[4]
-
Add Substrate: Add 90 µL of TMB substrate to each well.[4][5]
-
Incubate: Incubate in the dark at 37°C for 15-25 minutes, or until color develops.[4][5]
-
Stop Reaction: Add 50 µL of stop solution to each well.[4]
-
Read Plate: Read the absorbance at 450 nm immediately.[4][5]
Sample Collection and Handling
-
Serum: Use a serum separator tube and allow samples to clot for 2 hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at approximately 1000 x g.[4]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[4]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS and centrifuge to remove particulates.[4]
-
Storage: Assay freshly prepared samples immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
Visualizations
Uroguanylin Signaling Pathway
Caption: Uroguanylin signaling pathway in intestinal epithelial cells.
Troubleshooting Logic for Weak ELISA Signal
Caption: Decision tree for troubleshooting a weak uroguanylin ELISA signal.
Standard Sandwich ELISA Workflow
Caption: A typical experimental workflow for a sandwich ELISA.
References
- 1. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Human Uroguanylin ELISA Kit (A6226) [antibodies.com]
- 6. mybiosource.com [mybiosource.com]
- 7. arp1.com [arp1.com]
- 8. Urine and plasma levels of uroguanylin and its molecular forms in renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. evetechnologies.com [evetechnologies.com]
- 11. biocompare.com [biocompare.com]
- 12. Human Guanylin ELISA Kit (A5237) [antibodies.com]
Technical Support Center: Tyr-Uroguanylin Radioimmunoassay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Tyr-Uroguanylin radioimmunoassay (RIA).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Tyr-Uroguanylin radioimmunoassay?
A1: The Tyr-Uroguanylin RIA is a competitive binding assay. In this assay, a fixed amount of radiolabeled Tyr-Uroguanylin (tracer) competes with the unlabeled Tyr-Uroguanylin in your sample for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound fraction is separated from the free fraction. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled Tyr-Uroguanylin in the sample. By comparing the results from unknown samples to a standard curve generated with known concentrations of Tyr-Uroguanylin, the concentration in the samples can be determined.
Q2: What types of samples can be used with this assay?
A2: This assay is typically designed for use with biological fluids such as plasma, serum, and urine. Tissue homogenates and cell culture media may also be suitable, but validation for each sample type is essential.
Q3: How should I collect and store my plasma and urine samples?
A3: For plasma, it is recommended to collect whole blood in tubes containing an anticoagulant like EDTA. Centrifuge the blood as soon as possible to separate the plasma. For urine, a 24-hour collection or a spot sample can be used. All samples should be aliquoted and stored at -70°C or lower to minimize degradation and repeated freeze-thaw cycles. Studies have shown that while many metabolites are stable for up to 26 months at <-25°C, longer-term stability should be considered for archival samples.[1]
Q4: Is sample extraction necessary?
A4: While not always required, extraction of plasma samples is strongly recommended to remove interfering substances. A common method is solid-phase extraction (SPE) using C18 columns. This process helps to concentrate the analyte and remove matrix components that can interfere with the assay.
Q5: What is the typical sensitivity and range of a Tyr-Uroguanylin RIA?
A5: The sensitivity and range can vary between different commercial kits and laboratory-developed assays. Generally, a sensitivity in the low fmol/ml range can be expected. For example, one study reported normal plasma concentrations of bioactive uroguanylin (B126073) to be around 5.0 +/- 0.3 fmol/ml.[2] A typical standard curve might range from 10 to 1280 pg/ml.
Troubleshooting Guide
Below are common problems encountered during a Tyr-Uroguanylin RIA, along with their potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background / High Non-Specific Binding (NSB) | 1. Damaged Radioligand: The radiolabeled Tyr-Uroguanylin may have degraded. | 1. Use a fresh or high-purity radioligand. Check the expiration date. |
| 2. Contaminated Reagents: Buffers or other reagents may be contaminated. | 2. Prepare fresh buffers. Ensure all reagents are of high quality and stored properly. | |
| 3. Inadequate Washing: Insufficient removal of unbound tracer. | 3. Increase the number or volume of wash steps. Ensure complete aspiration of the supernatant. | |
| 4. Cross-reactivity: The antibody may be binding to other molecules in the sample matrix. | 4. Use a more specific antibody. Consider sample purification steps like SPE. | |
| 5. Pipetting Errors: Inaccurate pipetting can lead to inconsistent results. | 5. Calibrate and check the accuracy of your pipettes. Use proper pipetting techniques. | |
| Low Maximum Binding (B0) | 1. Inactive Antibody: The antibody may have lost activity due to improper storage or handling. | 1. Use a fresh aliquot of antibody. Ensure it has been stored at the correct temperature. |
| 2. Incorrect Antibody Dilution: The antibody concentration may be too low. | 2. Optimize the antibody dilution. Perform a titration experiment to determine the optimal concentration. | |
| 3. Degraded Standard: The Tyr-Uroguanylin standard used for the B0 determination may have degraded. | 3. Prepare a fresh standard solution. | |
| 4. Suboptimal Incubation Conditions: Incubation time or temperature may not be optimal. | 4. Follow the recommended incubation parameters. Consider optimizing these for your specific assay. | |
| Poor Precision (High %CV) | 1. Inconsistent Pipetting: Variation in the volumes of reagents added to the wells. | 1. Ensure consistent and accurate pipetting. Use a multichannel pipette for adding common reagents. |
| 2. Temperature Gradients: Uneven temperature across the incubation plate. | 2. Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate near drafts. | |
| 3. Inadequate Mixing: Reagents not being mixed thoroughly in the wells. | 3. Gently mix the plate after adding reagents. | |
| 4. Variable Washing: Inconsistent washing across the plate. | 4. Ensure the washing procedure is performed uniformly for all wells. | |
| Low or No Signal in Samples | 1. Sample Concentration Below Detection Limit: The concentration of Tyr-Uroguanylin in the sample is too low. | 1. Concentrate the sample using methods like SPE. |
| 2. Sample Degradation: Tyr-Uroguanylin may have degraded in the sample due to improper storage or handling. | 2. Ensure proper sample collection and storage procedures are followed. Avoid multiple freeze-thaw cycles. | |
| 3. Matrix Effects: Components in the sample matrix (e.g., lipids, proteins in plasma; high salt in urine) are interfering with the antibody-antigen binding.[3][4][5][6] | 3. Perform sample extraction (e.g., SPE) to remove interfering substances. Diluting the sample may also help, but ensure the concentration remains within the detectable range.[5] | |
| High Signal in Samples (Lower than expected concentration) | 1. Sample Concentration Above Detection Limit: The concentration of Tyr-Uroguanylin is too high. | 1. Dilute the sample with the assay buffer and re-assay. |
| 2. Cross-reactivity with Pro-uroguanylin or Guanylin (B122020): The antibody may be cross-reacting with the precursor form (pro-uroguanylin) or the related peptide, guanylin.[7][8][9] Pro-uroguanylin can be the major circulating form in certain conditions.[2] | 2. Check the antibody's cross-reactivity profile provided by the manufacturer. If cross-reactivity is high, consider using a more specific antibody or a different assay method. | |
| 3. pH Effects: The binding affinity of uroguanylin to its receptor (and potentially antibody) can be pH-dependent.[10] | 3. Ensure the pH of your samples and standards are consistent with the assay buffer. |
Experimental Protocols
Sample Preparation: Plasma Extraction using C18 Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization.
Materials:
-
C18 SPE columns
-
Activation Solution: 100% Methanol
-
Wash Solution 1: Deionized Water
-
Wash Solution 2: 20% Methanol in Water
-
Elution Solution: 90% Methanol, 0.1% Trifluoroacetic Acid (TFA)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Column Activation: Add 1 ml of Activation Solution to the C18 column and allow it to pass through by gravity or gentle vacuum.
-
Column Equilibration: Add 1 ml of Wash Solution 1 to the column and let it drain. Repeat this step.
-
Sample Loading: Acidify plasma samples with an equal volume of a suitable buffer (e.g., 1% TFA in water). Centrifuge to pellet proteins. Load the supernatant onto the conditioned C18 column.
-
Washing: Wash the column with 1 ml of Wash Solution 1, followed by 1 ml of Wash Solution 2 to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound Tyr-Uroguanylin with 1 ml of Elution Solution into a clean collection tube.
-
Drying: Lyophilize or vacuum concentrate the eluate to dryness.
-
Reconstitution: Reconstitute the dried peptide extract in the RIA assay buffer.
Tyr-Uroguanylin Radioimmunoassay Protocol
This is a representative protocol. Always refer to the specific instructions provided with your RIA kit.
Reagents and Materials:
-
Tyr-Uroguanylin Antibody
-
¹²⁵I-labeled Tyr-Uroguanylin (Tracer)
-
Tyr-Uroguanylin Standard
-
Assay Buffer
-
Precipitating Reagent (e.g., secondary antibody)
-
Wash Buffer
-
Gamma Counter
Procedure:
-
Standard Curve Preparation: Prepare a series of standards by serially diluting the Tyr-Uroguanylin Standard in assay buffer. Typical concentrations may range from 10 to 1280 pg/ml.
-
Assay Setup: Pipette assay buffer, standards, quality controls, and prepared samples into appropriately labeled tubes.
-
Antibody Addition: Add the predetermined optimal dilution of the Tyr-Uroguanylin antibody to all tubes except the NSB (non-specific binding) and Total Counts tubes.
-
Tracer Addition: Add the ¹²⁵I-labeled Tyr-Uroguanylin to all tubes.
-
Incubation: Vortex all tubes gently and incubate according to the manufacturer's instructions (e.g., overnight at 4°C or for a shorter period at room temperature).
-
Precipitation: Add the precipitating reagent to all tubes except the Total Counts tube to separate the antibody-bound from the free tracer.
-
Second Incubation: Incubate as recommended to allow for precipitation.
-
Centrifugation: Centrifuge the tubes to pellet the precipitate.
-
Decantation/Aspiration: Carefully decant or aspirate the supernatant.
-
Counting: Measure the radioactivity in the pellets using a gamma counter.
-
Data Analysis: Calculate the percentage of tracer bound for each standard and sample. Plot a standard curve of %B/B0 versus the log of the standard concentrations. Determine the concentration of Tyr-Uroguanylin in the samples by interpolating their %B/B0 values from the standard curve.
| Typical Assay Parameters (Example) | |
| Parameter | Value |
| Standard Curve Range | 10 - 1280 pg/ml |
| Sample Volume | 50 - 100 µl |
| Primary Antibody Incubation | 18-24 hours at 4°C |
| Tracer Incubation | Included with primary antibody |
| Secondary Antibody Incubation | 20-30 minutes at 4°C |
| Centrifugation | 3000 x g for 20 minutes at 4°C |
Note: These are example values and should be optimized for each specific assay.
Visualizations
Signaling Pathway of Uroguanylin
Caption: Uroguanylin signaling pathway via the GC-C receptor.
General Radioimmunoassay (RIA) Workflow
Caption: A generalized workflow for a competitive radioimmunoassay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common RIA problems.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of biologically active and inactive human uroguanylins in plasma and urine and their increases in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urine and plasma levels of uroguanylin and its molecular forms in renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyr-Uroguanylin Dosage for Natriuretic Effect in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyr-Uroguanylin and its analogs to study natriuretic effects in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is Tyr-Uroguanylin and how does it induce natriuresis?
A1: Tyr-Uroguanylin is an analog of the endogenous peptide hormone Uroguanylin (B126073). Uroguanylin is primarily synthesized in the intestine and plays a role in regulating salt and water balance.[1][2][3] It induces natriuresis (the excretion of sodium in the urine) by acting on the kidneys.[1][4][5] The primary signaling pathway involves the activation of the membrane-bound receptor guanylate cyclase C (GC-C), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][6][7] This increase in cGMP is thought to influence ion transport in the renal tubules, leading to increased sodium and water excretion.[1][4] Interestingly, natriuretic effects have also been observed in mice lacking the GC-C receptor, suggesting the existence of alternative, GC-C-independent signaling pathways.[4][5][8]
Q2: What are the typical dosages of Tyr-Uroguanylin used to elicit a natriuretic effect in mice?
A2: The optimal dosage of Tyr-Uroguanylin can vary depending on the specific experimental conditions, including the mouse strain, route of administration, and the specific analog used. However, published studies provide a range of effective doses. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. For human uroguanylin, a threshold dose of approximately 10 nmol/kg body weight has been reported to induce a natriuretic response in rats, which can serve as a starting point for mouse studies.[9][10]
Q3: What is the expected time course of the natriuretic effect after Tyr-Uroguanylin administration?
A3: The natriuretic, kaliuretic, and diuretic effects of uroguanylin and its analogs are typically observed relatively quickly after administration. In mouse models, maximal effects are often seen within 30-40 minutes following infusion of pharmacological doses.[4][5]
Q4: Are there different isomers of Uroguanylin I should be aware of?
A4: Yes, human uroguanylin can exist in two distinct conformations, or topoisomers, designated as isomer A and isomer B.[9][10] Isomer A is a potent activator of the intestinal GC-C receptor.[9][10] In contrast, isomer B is a weak agonist of this receptor but demonstrates potent natriuretic activity in the kidney.[9][10] The two isomers also exhibit different dose-response profiles, with isomer A showing a bell-shaped curve and isomer B a sigmoidal curve for natriuresis.[9][10] It is crucial to be aware of the specific isomer being used in your experiments as it can significantly impact the results.
Data Presentation: Summary of Uroguanylin Dosages and Effects in Rodents
| Peptide/Analog | Animal Model | Route of Administration | Dosage Range | Observed Natriuretic Effect | Reference |
| Human Uroguanylin A | Rat | Intravenous Infusion | ~10 nmol/kg (threshold) | Bell-shaped dose-response | [9][10] |
| Human Uroguanylin B | Rat | Intravenous Infusion | ~10 nmol/kg (threshold) | Sigmoidal dose-response | [9][10] |
| Uroguanylin | Rat | Intravenous Infusion | 10 and 50 nmol/kg/h | Significant suppression of tubuloglomerular feedback | [11] |
| Uroguanylin | Rat | Intraluminal Application | 10⁻⁷ and 10⁻⁵ mol/l | Dose-dependent suppression of tubuloglomerular feedback | [11] |
| Uroguanylin | Mouse | Constant Infusion | Pharmacological doses | Significant natriuresis | [4][5] |
| Uroguanylin | WKY Rats | Intrarenal Arterial Infusion | 0.5 and 1.0 µg/kg/min | Progressive increase in urine flow and sodium excretion | [12] |
Experimental Protocols
Protocol for Assessing Natriuretic Effect of Tyr-Uroguanylin in Mice
This protocol outlines a general procedure for evaluating the natriuretic response to Tyr-Uroguanylin in mice using metabolic cages.
1. Animal Acclimation and Preparation:
-
House mice individually in metabolic cages for at least three days for acclimation to the new environment before the experiment.[13]
-
Provide free access to standard chow and drinking water during the acclimation period.
-
Ensure a consistent light-dark cycle.
2. Baseline Urine Collection:
-
On the day of the experiment, remove any remaining food from the cages.
-
Collect urine for a baseline period (e.g., 60-120 minutes) to determine the basal rate of sodium and potassium excretion.
3. Tyr-Uroguanylin Administration:
-
Prepare a stock solution of Tyr-Uroguanylin in a suitable vehicle (e.g., sterile saline).
-
Administer the desired dose of Tyr-Uroguanylin to the mice. Common routes of administration for assessing acute natriuretic effects include intravenous (IV) or intraperitoneal (IP) injection. For continuous effects, a constant infusion may be used.[4][5]
-
Administer a vehicle-only control to a separate group of mice.
4. Post-Administration Urine Collection:
-
Collect urine at timed intervals (e.g., every 20-30 minutes) for a period of at least 2-3 hours after administration.[9]
-
Record the volume of urine collected at each time point.
5. Sample Analysis:
-
Centrifuge the collected urine samples to remove any debris.
-
Analyze the supernatant for sodium and potassium concentrations using a flame photometer or an ion-selective electrode analyzer.
-
Creatinine levels can also be measured to assess glomerular filtration rate (GFR), although uroguanylin has been shown to not significantly alter GFR.[4][5]
6. Data Analysis:
-
Calculate the urinary excretion rate for sodium (UNaV) and potassium (UKV) for each collection period. This is typically expressed as µmol/min or nmol/g kidney weight/min.[9]
-
Compare the excretion rates in the Tyr-Uroguanylin-treated group to the vehicle-treated control group.
-
Statistical analysis, such as a t-test or ANOVA, should be used to determine the significance of any observed differences.
Mandatory Visualizations
Caption: Signaling pathway of Tyr-Uroguanylin leading to natriuresis.
Caption: Experimental workflow for assessing natriuretic effect.
Troubleshooting Guide
Issue 1: No significant natriuretic effect is observed after Tyr-Uroguanylin administration.
-
Question: Could the dosage be incorrect?
-
Answer: Yes, the dose may be too low or, in the case of certain isomers like human uroguanylin A, you might be in the supra-optimal range of a bell-shaped dose-response curve.[9][10] It is highly recommended to perform a full dose-response curve to identify the optimal dosage for your specific experimental conditions. Start with a dose around 10 nmol/kg and test both lower and higher concentrations.
-
-
Question: Is the Tyr-Uroguanylin analog active?
-
Answer: Ensure the proper storage and handling of the peptide to maintain its biological activity. Peptides can be sensitive to degradation. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Question: Could the route of administration be affecting the outcome?
-
Answer: The bioavailability and pharmacokinetics of the peptide can vary significantly with the route of administration. Intravenous administration typically provides the most direct and rapid effect. If using other routes like intraperitoneal or subcutaneous, the absorption rate may be different, and the peak effect may be delayed.
-
Issue 2: High variability in the natriuretic response between individual mice.
-
Question: Have the mice been properly acclimated?
-
Answer: Stress can significantly impact renal function and urine output. Ensure that the mice are adequately acclimated to the metabolic cages and handling procedures to minimize stress-induced variability.[13]
-
-
Question: Is the genetic background of the mice consistent?
-
Answer: Different mouse strains can exhibit variations in their physiological responses. Ensure that all mice in the experiment are from the same genetic background.
-
-
Question: Is the timing of the experiment consistent?
-
Answer: Renal function and electrolyte handling can be influenced by the circadian rhythm. Performing experiments at the same time of day for all animals can help to reduce variability.
-
Issue 3: An unexpected or paradoxical effect is observed (e.g., anti-natriuresis).
-
Question: Could this be related to the specific isomer of uroguanylin being used?
-
Answer: As mentioned, human uroguanylin A has a bell-shaped dose-response curve for natriuresis.[9][10] At high concentrations, it may antagonize the natriuretic action of the B form, potentially leading to a reduced or absent natriuretic effect.[9][10] Verify the purity and isomeric composition of your Tyr-Uroguanylin.
-
-
Question: Are there confounding factors from the experimental procedure?
-
Answer: Anesthesia, if used, can affect cardiovascular and renal function. The choice of anesthetic and the depth of anesthesia should be consistent across all animals. The composition of the vehicle solution should also be considered, as it should be isotonic and non-toxic.
-
Caption: Troubleshooting decision tree for natriuresis experiments.
References
- 1. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load [jci.org]
- 4. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of uroguanylin and guanylin and their role in salt handling. | Semantic Scholar [semanticscholar.org]
- 8. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THE NATRIURETIC PEPTIDE UROGUANYLIN ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The natriuretic peptide uroguanylin elicits physiologic actions through 2 distinct topoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of uroguanylin, an intestinal natriuretic peptide, on tubuloglomerular feedback - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Mid-Point of the Active Phase Is Better to Achieve the Natriuretic Effect of Acute Salt Load in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uroguanylin Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve specificity and overcome common challenges in uroguanylin (B126073) receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor for uroguanylin and what is its mechanism of action?
A1: The primary receptor for uroguanylin is Guanylate Cyclase-C (GC-C), a transmembrane receptor with intrinsic guanylate cyclase activity.[1][2][3] Upon binding of uroguanylin, GC-C catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) within the cell.[4][5] This increase in intracellular cGMP activates downstream signaling pathways, such as protein kinase G (PKG), which in intestinal epithelial cells leads to the phosphorylation and opening of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, resulting in chloride and water secretion.[1][6]
Q2: Besides uroguanylin, what other ligands bind to Guanylate Cyclase-C (GC-C)?
A2: Guanylate Cyclase-C (GC-C) is also activated by guanylin (B122020), another endogenous peptide hormone, and the heat-stable enterotoxins (STa) produced by bacteria such as E. coli.[1][2] STa peptides are considered superagonists of GC-C, exhibiting a much higher binding affinity and potency compared to uroguanylin and guanylin.[1][5]
Q3: How does pH affect the binding of uroguanylin and guanylin to GC-C?
A3: The binding affinities of uroguanylin and guanylin to GC-C are significantly influenced by pH. Uroguanylin binding is enhanced under acidic conditions (pH 5.0-6.0), making it more potent in the proximal small intestine.[5][7][8] Conversely, guanylin's binding affinity is substantially reduced in acidic pH and is more potent in the more alkaline environment of the ileum and colon (pH 7.0-8.0).[5][7][8] This differential, pH-dependent activity is a key factor in regulating intestinal fluid and electrolyte transport.[7][9]
Q4: What are the key differences in binding affinity between uroguanylin, guanylin, and STa?
A4: STa has the highest affinity for GC-C, being approximately 10-fold more potent than uroguanylin and 100-fold more potent than guanylin.[1][5] The binding affinities are also pH-dependent, particularly for uroguanylin and guanylin.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Inadequate blocking of non-specific sites. 2. Radioligand sticking to assay plates or filters. 3. Suboptimal washing steps. 4. High concentration of radioligand. | 1. Optimize blocking agents (e.g., BSA, casein) and incubation time.[10] 2. Pre-treat plates/filters with blocking agents. 3. Increase the number and volume of wash steps with ice-cold buffer. 4. Use a radioligand concentration at or below its Kd value.[11] |
| Low Specific Binding Signal | 1. Degraded ligand or receptor. 2. Incorrect assay buffer pH. 3. Insufficient incubation time. 4. Low receptor expression in cells/tissue. | 1. Use fresh, high-quality reagents. Store peptides and receptor preparations properly. 2. Adjust buffer pH to optimize binding (acidic for uroguanylin, alkaline for guanylin).[5][7][9] 3. Determine the time required to reach binding equilibrium through time-course experiments. 4. Use a cell line with higher receptor expression or increase the amount of membrane preparation. |
| Poor Reproducibility | 1. Inconsistent sample preparation and handling. 2. Pipetting errors. 3. Temperature fluctuations during incubation. 4. Reagent variability between batches. | 1. Follow a standardized protocol precisely for all samples.[10] 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Ensure a stable and consistent incubation temperature. 4. Qualify new batches of critical reagents before use in assays. |
| Low Assay Specificity | 1. Cross-reactivity with other receptors or binding proteins. 2. Presence of endogenous ligands in the sample. | 1. Use a highly specific radioligand. For competitive binding, use unlabeled ligands that are structurally distinct to assess specificity.[11] 2. If applicable, pretreat samples to remove endogenous ligands (e.g., through purification steps). |
Quantitative Data Summary
Table 1: pH-Dependent Binding Affinities (Ki) of Ligands for Guanylate Cyclase-C (GC-C) in T84 Cells
| Ligand | Ki at pH 5.0 | Ki at pH 8.0 | Fold Change (pH 8.0 vs 5.0) |
| Uroguanylin | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | ~10-fold decrease in affinity |
| Guanylin | Higher Ki (Lower Affinity) | Lower Ki (Higher Affinity) | ~100-fold increase in affinity |
Note: This table summarizes the relative changes in binding affinity as described in the literature.[7][8][9] Absolute Ki values can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Uroguanylin Receptor (GC-C)
This protocol is designed to determine the binding affinity of unlabeled competitor ligands for GC-C.
Materials:
-
Cell membranes or whole cells expressing GC-C (e.g., T84 human colon carcinoma cells)
-
Radiolabeled ligand (e.g., 125I-STa)
-
Unlabeled uroguanylin, guanylin, or other test compounds
-
Binding Buffer (e.g., 50 mM HEPES, pH adjusted as required, with 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
Wash Buffer (ice-cold Binding Buffer without BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Preparation: Prepare serial dilutions of the unlabeled competitor ligand.
-
Incubation: In a microplate, combine the cell membranes (e.g., 50 µg protein), a fixed concentration of radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled competitor.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.[12]
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.[9]
Protocol 2: cGMP Accumulation Assay (Functional Assay)
This protocol measures the functional response to GC-C activation.
Materials:
-
Intact cells expressing GC-C (e.g., T84 cells) cultured in 24-well plates
-
Test ligands (uroguanylin, guanylin, etc.)
-
Assay Buffer (e.g., DMEM or Krebs-Ringer bicarbonate buffer, pH adjusted)
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., RIA or ELISA)
Methodology:
-
Cell Culture: Grow T84 cells to confluence in 24-well plates.
-
Pre-incubation: Wash the cells with Assay Buffer and pre-incubate with a PDE inhibitor for 10-15 minutes at 37°C.[13]
-
Ligand Stimulation: Add varying concentrations of the test ligand to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Lysis: Terminate the reaction by removing the assay medium and adding a cell lysis buffer.
-
cGMP Measurement: Determine the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the log concentration of the ligand to generate a dose-response curve and determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).
Visualizations
Caption: Uroguanylin Signaling Pathway in Intestinal Epithelial Cells.
Caption: General Workflow for a Competitive Radioligand Binding Assay.
References
- 1. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swordbio.com [swordbio.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Site-specific N-Linked Glycosylation of Receptor Guanylyl Cyclase C Regulates Ligand Binding, Ligand-mediated Activation and Interaction with Vesicular Integral Membrane Protein 36, VIP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Technical Support Center: Uroguanylin Intestinal Fluid Secretion Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during uroguanylin (B126073) intestinal fluid secretion assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing highly variable and inconsistent results in our uroguanylin-induced fluid secretion assay. What are the most likely causes?
A1: Inconsistent results in uroguanylin assays are a common challenge. The most frequent culprits are:
-
pH of the Assay Buffer: Uroguanylin's activity is highly pH-dependent. Its potency is significantly enhanced in acidic conditions (pH 5.0-6.0) and reduced in alkaline environments (pH 7.0-8.0).[1][2][3] In contrast, the related peptide guanylin (B122020) is more potent at an alkaline pH.[1][2] Ensure precise and consistent pH control of your buffers.
-
Peptide Integrity and Conformation: Uroguanylin can exist in different conformational isomers (topoisomers), which may exhibit different biological activities.[4] Ensure the peptide is properly stored and handled to maintain its integrity. Purity and the presence of aggregates can also affect results.
-
Cell Culture Conditions: The responsiveness of intestinal cell lines (e.g., T84) or organoids can vary with passage number, confluency, and differentiation state.[5] It is crucial to standardize cell culture protocols.
-
GC-C Receptor Expression: The expression levels of the uroguanylin receptor, guanylate cyclase C (GC-C), can fluctuate depending on cell culture conditions and may differ between cell lines or organoid preparations.[6][7]
-
Assay-Specific Technical Variability: Inconsistent pipetting, temperature fluctuations, and variations in incubation times can all contribute to variability.
Q2: Our dose-response curve for uroguanylin is not matching published data. What should we check?
A2: Several factors can lead to a shifted or inconsistent dose-response curve:
-
Incorrect pH: As mentioned above, pH is a critical determinant of uroguanylin's potency. An assay buffer with a pH outside the optimal acidic range for uroguanylin will shift the dose-response curve to the right (requiring higher concentrations for the same effect).[1][2]
-
Peptide Degradation: Uroguanylin is a peptide and can be degraded by proteases present in the cell culture medium or secreted by the cells. Consider using protease inhibitors in your assay buffer.
-
Receptor Desensitization: Prolonged exposure to high concentrations of uroguanylin can lead to receptor desensitization, resulting in a blunted response. Optimize incubation times to capture the peak response without inducing desensitization.
-
Presence of Antagonists or Inhibitors: Contaminants in reagents or secreted factors from the cells could potentially interfere with uroguanylin binding to its receptor.
Q3: We are using intestinal organoids for a fluid secretion (swelling) assay, but the swelling response is minimal or absent.
A3: A lack of swelling in intestinal organoids can be due to several reasons:
-
Organoid Health and Viability: Ensure the organoids are healthy and have a well-defined lumen before starting the experiment. Dead or unhealthy organoids will not exhibit a proper swelling response.
-
CFTR Channel Function: The swelling of organoids in response to uroguanylin is dependent on the function of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.[8][9] If the organoids have a mutation in the CFTR gene or if CFTR function is otherwise compromised, swelling will be reduced or absent.[9]
-
Basement Membrane Matrix Consistency: The density and composition of the basement membrane matrix (e.g., Matrigel) can influence the ability of organoids to swell. Ensure consistent lot-to-lot quality and proper dilution.
-
Imaging and Analysis: Improper focusing during imaging or issues with the image analysis software can lead to an underestimation of the swelling response.[10]
Q4: Can uroguanylin signal through pathways other than the canonical GC-C/cGMP pathway in the intestine?
A4: While the primary signaling pathway for uroguanylin in the intestine involves the activation of guanylate cyclase C (GC-C) and subsequent production of cyclic GMP (cGMP), there is evidence suggesting the existence of GC-C independent signaling.[6][7][11][12] Some studies have pointed to the presence of binding sites for uroguanylin on the basolateral membrane of colonocytes, distinct from the apical GC-C receptor.[7] However, the physiological relevance of these alternative pathways in the intestine is still under investigation. It is important to note that in the kidney, GC-C independent signaling by uroguanylin is more clearly established.[11][12]
Data Summary
Table 1: Effect of pH on Uroguanylin and Guanylin Potency in T84 Cells
| Peptide | Assay Condition | EC50 for cGMP Accumulation | Reference |
| Uroguanylin | pH 5.0 | ~10 nM | [1] |
| pH 8.0 | ~100 nM | [1] | |
| Guanylin | pH 5.0 | >1 µM | [1] |
| pH 8.0 | ~100 nM | [1] |
Table 2: Uroguanylin-Induced Chloride Secretion in T84 Cells (Measured as Change in Short-Circuit Current, Isc)
| Uroguanylin Concentration | Apical pH | Change in Isc (µA/cm²) | Reference |
| 100 nM | 5.5 | ~25 | [1] |
| 100 nM | 7.8 | ~10 | [1] |
Experimental Protocols
Protocol 1: Uroguanylin-Induced cGMP Accumulation Assay in T84 Cells
Objective: To quantify the intracellular accumulation of cGMP in T84 cells in response to uroguanylin stimulation.
Materials:
-
T84 cells
-
24-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to the desired pH (e.g., 5.0 and 8.0)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Synthetic human uroguanylin
-
0.1 M HCl
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Seed T84 cells in 24-well plates and grow to confluency.
-
Wash the cell monolayers twice with HBSS at the desired pH.
-
Pre-incubate the cells for 10 minutes at 37°C with HBSS containing 1 mM IBMX to inhibit phosphodiesterase activity.
-
Add varying concentrations of uroguanylin to the wells and incubate for 30 minutes at 37°C.
-
Aspirate the medium and terminate the reaction by adding 200 µL of 0.1 M HCl to each well.
-
Incubate at room temperature for 20 minutes to lyse the cells.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Determine the cGMP concentration in the supernatants using a cGMP EIA kit according to the manufacturer's instructions.
-
Normalize cGMP levels to the protein concentration in each well.
Protocol 2: Intestinal Organoid Swelling Assay
Objective: To measure uroguanylin-induced fluid secretion in intestinal organoids by quantifying the increase in organoid size.
Materials:
-
Established human or mouse intestinal organoid cultures
-
Basement membrane matrix (e.g., Matrigel)
-
96-well imaging plates
-
Organoid culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Uroguanylin
-
Live-cell imaging system or a microscope with a camera
Procedure:
-
Passage intestinal organoids and seed 30-50 organoids per well in a 96-well plate with basement membrane matrix.
-
Culture the organoids for 3-5 days to allow for the formation of a distinct lumen.
-
Replace the culture medium with pre-warmed KRB buffer and equilibrate for 30 minutes at 37°C.[13]
-
Acquire baseline images (t=0) of the organoids.
-
Add uroguanylin to the desired final concentration.
-
Acquire images of the same organoids at regular intervals (e.g., every 15-30 minutes) for up to 2 hours.
-
Analyze the images using software such as ImageJ to measure the cross-sectional area of each organoid at each time point.
-
Calculate the fold change in organoid area relative to the baseline (t=0) to quantify the swelling response.
Visualizations
References
- 1. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE NATRIURETIC PEPTIDE UROGUANYLIN ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The T84 human colonic adenocarcinoma cell line produces mucin in culture and releases it in response to various secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increases in guanylin and uroguanylin in a mouse model of osmotic diarrhea are guanylate cyclase C-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A functional CFTR assay using primary cystic fibrosis intestinal organoids | Semantic Scholar [semanticscholar.org]
- 10. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
Uroguanylin Western Blot Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background in uroguanylin (B126073) Western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background on a Western blot can obscure the signal from your protein of interest, making data interpretation difficult or impossible.[1] It typically appears as either a uniform dark haze across the membrane or as multiple non-specific bands.[1] Below are common causes and solutions for high background issues specifically tailored for uroguanylin Western blotting.
Question 1: My entire blot is dark or has a high background haze. What is the likely cause?
This is often due to issues with blocking, antibody concentrations, or washing steps. Here’s how to troubleshoot:
-
Insufficient Blocking: The blocking step is critical to prevent non-specific antibody binding to the membrane.[1] If blocking is incomplete, antibodies will bind all over the membrane, causing a uniform high background.[1]
-
Solution: Optimize your blocking protocol. You can increase the concentration of the blocking agent (e.g., from 3-5% to 7% non-fat dry milk or BSA), increase the incubation time (e.g., 2 hours at room temperature or overnight at 4°C), or switch blocking agents.[2][3] For instance, if you are using non-fat dry milk, try switching to Bovine Serum Albumin (BSA), or vice-versa.[1] Always use freshly prepared blocking buffer.[1][4]
-
-
Antibody Concentration Too High: Excessively high concentrations of either the primary or secondary antibody are a common cause of high background.[3][5]
-
Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[1][6] If the manufacturer recommends a 1:1000 dilution, try a range of dilutions such as 1:2000, 1:5000, and 1:10,000.[7][8] You can also perform a control experiment using only the secondary antibody to confirm it is not the source of non-specific binding.[2][3]
-
-
Inadequate Washing: Washing steps are essential for removing unbound and non-specifically bound antibodies.[1][9]
-
Overexposure or Detection Reagent Issues: The signal can be artificially high if the blot is exposed for too long to the detection substrate or imaging system.[3]
Question 2: I'm seeing multiple non-specific bands in addition to my target uroguanylin band. What should I do?
Non-specific bands can arise from sample quality issues or antibody cross-reactivity.
-
Sample Degradation: If your protein samples have degraded, you may see lower molecular weight bands.[2]
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Too Much Protein Loaded: Overloading the gel with total protein can lead to non-specific antibody binding and streaky bands.[6][13]
Question 3: Could my choice of membrane be causing high background?
Yes, the type of membrane and how it is handled can impact background levels.
-
Membrane Type: Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can sometimes be more prone to background than nitrocellulose membranes.[1]
-
Membrane Handling: It is crucial that the membrane never dries out at any point during the blotting process.[1][6] A dry membrane can cause antibodies to bind irreversibly and non-specifically.[1]
-
Solution: Ensure the membrane is always submerged in buffer during incubation and washing steps.[2]
-
Optimization Data Summary
The following tables provide recommended starting points for optimizing your uroguanylin Western blot protocol to reduce background.
Table 1: Blocking Buffer Optimization
| Parameter | Standard Condition | Troubleshooting Action |
| Blocking Agent | 5% Non-fat Dry Milk or 5% BSA in TBST/PBST | Switch to the alternative agent (e.g., from milk to BSA).[1] |
| Concentration | 3-5% | Increase concentration to 7%.[2] |
| Incubation Time | 1 hour at Room Temperature (RT) | Increase to 2 hours at RT or incubate overnight at 4°C.[3] |
| Detergent | None in blocking buffer | Add 0.05% Tween-20 to the blocking buffer.[3][4] |
Table 2: Antibody Dilution and Incubation
| Antibody | Typical Dilution Range | Troubleshooting Action | Incubation Time |
| Primary | 1:500 - 1:2,000 | Increase dilution (e.g., 1:5,000, 1:10,000).[14] | Overnight at 4°C or 1-2 hours at RT.[15][16] |
| Secondary | 1:5,000 - 1:100,000 | Increase dilution significantly (e.g., 1:20,000 to 1:200,000).[8] | 1-2 hours at RT.[14] |
Table 3: Washing Protocol Optimization
| Parameter | Standard Protocol | Troubleshooting Action |
| Number of Washes | 3 washes | Increase to 4-5 washes.[3] |
| Duration per Wash | 5 minutes | Increase to 10-15 minutes per wash.[1] |
| Volume of Buffer | Sufficient to cover membrane | Use a larger volume of wash buffer.[10][13] |
| Detergent (Tween-20) | 0.05% in TBS or PBS | Increase concentration to 0.1%.[3][7] |
Experimental Protocols
Detailed Uroguanylin Western Blot Protocol
This protocol provides a robust starting point for detecting uroguanylin while minimizing background.
1. Sample Preparation
-
Prepare cell or tissue lysates in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[2][12]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.[2]
2. SDS-PAGE
-
Load samples into the wells of a polyacrylamide gel suitable for the molecular weight of uroguanylin (~12 kDa). A gradient gel or a high-percentage Tris-Glycine gel is recommended.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[7]
3. Protein Transfer
-
Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]
-
Confirm successful transfer by staining the membrane with Ponceau S. Destain with wash buffer before blocking.
4. Blocking
-
Place the membrane in a clean container and add blocking buffer (e.g., 5% BSA in TBST) to completely submerge the membrane.[15]
-
Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[15]
5. Primary Antibody Incubation
-
Dilute the anti-uroguanylin primary antibody in fresh blocking buffer at the optimal concentration determined by titration (start with the manufacturer's recommendation, e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[18]
6. Washing
-
Decant the primary antibody solution.
-
Wash the membrane three times for 10 minutes each with a generous volume of TBST (1X TBS with 0.1% Tween-20) at room temperature with agitation.[14]
7. Secondary Antibody Incubation
-
Dilute the HRP-conjugated secondary antibody in blocking buffer at its optimal concentration (e.g., 1:10,000 to 1:50,000).
-
Incubate the membrane for 1-2 hours at room temperature with gentle agitation.[14]
8. Final Washes
-
Decant the secondary antibody solution.
-
Wash the membrane three to five times for 10 minutes each with TBST at room temperature with agitation.[14]
9. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.[19]
-
Incubate the membrane in the substrate for 1-5 minutes.[19]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[13] Start with a short exposure time and increase as necessary to avoid signal saturation.[3]
Visual Guides
Western Blot Workflow for Troubleshooting
This diagram illustrates the key stages of the Western blotting process where high background issues can originate.
Caption: Troubleshooting flowchart for a Western blot experiment.
Uroguanylin Signaling Pathway
This diagram shows the mechanism of action for uroguanylin, which involves binding to a receptor guanylate cyclase and increasing intracellular cGMP.[20]
Caption: Uroguanylin signaling pathway via the GC-C receptor.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. arp1.com [arp1.com]
- 4. bio-rad.com [bio-rad.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. sinobiological.com [sinobiological.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. youtube.com [youtube.com]
- 17. nacalai.com [nacalai.com]
- 18. origene.com [origene.com]
- 19. Chemiluminescence in western blot | Abcam [abcam.com]
- 20. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Uroguanylin Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing pH conditions in uroguanylin (B126073) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is uroguanylin and how does it signal?
A1: Uroguanylin is a peptide hormone that plays a key role in regulating fluid and electrolyte balance in the intestines and kidneys.[1][2] It functions by binding to and activating the membrane-bound receptor guanylate cyclase C (GC-C).[3][4][5] This activation triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger to initiate downstream cellular responses.[6][7]
Q2: Why is pH a critical factor in uroguanylin activity assays?
A2: The biological activity of uroguanylin is highly dependent on pH. Uroguanylin exhibits significantly greater potency in acidic environments (pH 5.0-6.0).[8] In contrast, a related peptide, guanylin (B122020), is more active in alkaline conditions (pH 7.0-8.0).[8] This pH sensitivity is due to changes in the binding affinity of these peptides to the GC-C receptor.[4][5] Therefore, maintaining the optimal acidic pH is crucial for achieving a robust and reproducible signal in uroguanylin activity assays.
Q3: What is the primary downstream readout for uroguanylin activity?
A3: The most common and direct measure of uroguanylin activity is the intracellular accumulation of cyclic GMP (cGMP).[4][9] This is typically quantified using a competitive enzyme-linked immunosorbent assay (ELISA) from cell lysates after stimulation with uroguanylin.[6][9]
Q4: What cell line is commonly used for in vitro uroguanylin activity assays?
A4: The T84 human colon adenocarcinoma cell line is a widely used model for studying uroguanylin activity.[3][4][9] These cells endogenously express the GC-C receptor and exhibit a measurable cGMP response upon stimulation with uroguanylin.[3][4]
Uroguanylin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by uroguanylin binding to its receptor, Guanylate Cyclase C (GC-C).
Experimental Protocols
Key Experiment: cGMP Accumulation Assay in T84 Cells
This protocol outlines the steps for measuring uroguanylin-induced cGMP production in T84 cells.
Materials:
-
T84 cells
-
24-well or 96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
HEPES buffer
-
3-isobutyl-1-methylxanthine (IBMX)
-
Synthetic uroguanylin peptide
-
Cell lysis buffer
-
Commercial cGMP ELISA kit
Procedure:
-
Cell Culture: Culture T84 cells in DMEM supplemented with 10% FBS until they form a confluent monolayer in 24-well or 96-well plates.
-
Pre-incubation:
-
Wash the cell monolayer twice with PBS.
-
Pre-incubate the cells for 10-15 minutes at 37°C in serum-free DMEM containing a phosphodiesterase inhibitor such as 1 mM IBMX. This step is crucial to prevent the degradation of cGMP.
-
-
pH Adjustment (Critical Step):
-
Prepare the uroguanylin dilutions in a buffer with the desired acidic pH (e.g., pH 5.0-5.5). A common buffer is DMEM buffered with MES (2-(N-morpholino)ethanesulfonic acid) instead of bicarbonate to maintain a stable acidic pH.
-
-
Uroguanylin Stimulation:
-
Add the prepared uroguanylin dilutions to the respective wells. Include a vehicle-only control (buffer at the same pH without uroguanylin).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation medium.
-
Add cell lysis buffer to each well to stop the reaction and release intracellular cGMP.
-
-
cGMP Quantification:
-
Collect the cell lysates.
-
Quantify the cGMP concentration using a commercial cGMP ELISA kit, following the manufacturer's instructions.
-
Experimental Workflow
The following diagram outlines the general workflow for a uroguanylin activity assay.
Data Presentation
The following tables summarize the pH-dependent activity and binding affinity of uroguanylin and guanylin.
Table 1: pH-Dependent Potency of Uroguanylin and Guanylin
| Peptide | pH | Relative Potency | Reference |
| Uroguanylin | 5.0 | 100-fold more potent than guanylin | [4][5][10] |
| 8.0 | 10-fold less potent than at pH 5.0 | [4][10] | |
| Guanylin | 5.0 | Essentially inactive | [4][5] |
| 8.0 | 3-fold more potent than uroguanylin | [4] |
Table 2: pH-Dependent Receptor Binding Affinities (Ki values in T84 cells)
| Peptide | pH | High Affinity Site (Ki) | Low Affinity Site (Ki) | Reference |
| Uroguanylin | 5.0 | Increased affinity (10-fold vs pH 8.0) | Increased affinity (10-fold vs pH 8.0) | [4][5] |
| Guanylin | 5.0 | Reduced affinity (100-fold vs pH 8.0) | Reduced affinity (30-fold vs pH 8.0) | [4][5] |
| Uroguanylin (truncated) | 5.0 | 0.19 nM | 404 nM | [4] |
| 8.0 | 0.14 nM | 345 nM | [4] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low cGMP Signal | Incorrect pH of stimulation buffer: Uroguanylin activity is highly pH-dependent. | - Verify the pH of your stimulation buffer is acidic (ideally 5.0-5.5). - Use a non-bicarbonate buffer system (e.g., MES) to maintain a stable acidic pH. |
| Degraded uroguanylin peptide: Peptides can degrade if not stored properly. | - Aliquot and store the uroguanylin peptide at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions for each experiment. | |
| Insufficient phosphodiesterase inhibition: cGMP is rapidly degraded by phosphodiesterases. | - Ensure a phosphodiesterase inhibitor (e.g., IBMX) is included in the pre-incubation and stimulation steps. - Optimize the concentration of the inhibitor. | |
| Low GC-C receptor expression: T84 cells can lose receptor expression over many passages. | - Use T84 cells at a lower passage number. - Confirm GC-C expression using RT-qPCR or Western blot. | |
| ELISA kit issues: Problems with the cGMP ELISA kit can lead to no signal. | - Follow the manufacturer's troubleshooting guide for the ELISA kit.[11][12][13] - Ensure all reagents are prepared correctly and are not expired. | |
| High Background Signal | Contamination of reagents: Bacterial or other contamination can lead to non-specific signal. | - Use sterile techniques and fresh, sterile buffers and media. |
| Insufficient washing (ELISA): Inadequate washing can leave unbound reagents that contribute to background. | - Increase the number of wash steps in the ELISA protocol. - Ensure complete aspiration of wash buffer between steps. | |
| Poor Reproducibility | Inconsistent pH: Small variations in pH can significantly impact uroguanylin activity. | - Prepare a large batch of acidic buffer and verify the pH before each experiment. - Calibrate your pH meter regularly. |
| Inconsistent cell confluence: The number of cells and their receptor density can affect the magnitude of the response. | - Seed cells at a consistent density and use them at the same level of confluence for all experiments. | |
| Pipetting errors: Inaccurate pipetting of uroguanylin dilutions or ELISA reagents will lead to variability. | - Use calibrated pipettes. - Be consistent with pipetting technique. |
References
- 1. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increases in guanylin and uroguanylin in a mouse model of osmotic diarrhea are guanylate cyclase C-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 8. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. assaygenie.com [assaygenie.com]
Technical Support Center: Synthesis of Bioactive Tyr-Uroguanylin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of bioactive Tyr-Uroguanylin. This resource offers detailed FAQs, troubleshooting guides, experimental protocols, and data presentation to address common challenges encountered during the synthesis, purification, and characterization of this modified peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing Tyr-Uroguanylin?
A1: The primary challenges in synthesizing Tyr-Uroguanylin, a peptide with an N-terminal tyrosine and two disulfide bonds, include:
-
Low crude peptide yield: Often resulting from incomplete coupling reactions or peptide aggregation.
-
Incorrect disulfide bond formation: Leading to a heterogeneous mixture of isomers with reduced or no bioactivity.[1]
-
Formation of oligomers and aggregates: Particularly during the oxidative folding step to form the disulfide bonds.
-
Side reactions: Such as racemization, especially at cysteine and histidine residues, and aspartimide formation if aspartic acid is present in the sequence.[2][3]
-
Difficulties in purification: Co-elution of closely related impurities with the desired product during RP-HPLC.
Q2: Why is the correct formation of disulfide bonds critical for Tyr-Uroguanylin's bioactivity?
A2: The two disulfide bonds in uroguanylin (B126073) are essential for maintaining the peptide's three-dimensional structure, which is necessary for its recognition by and activation of the guanylate cyclase C (GC-C) receptor. Incorrect disulfide connectivity results in topological isomers that are biologically inactive.[1]
Q3: How does the N-terminal tyrosine modification affect the synthesis strategy?
A3: The addition of a tyrosine residue at the N-terminus requires careful selection of a side-chain protecting group for the tyrosine, typically a tert-butyl (tBu) group, to prevent side reactions during synthesis.[4] The coupling of the bulky Fmoc-Tyr(tBu)-OH may require optimized conditions, such as double coupling or extended reaction times, to ensure complete incorporation.[2]
Q4: What is a suitable cleavage cocktail for releasing Tyr-Uroguanylin from the resin?
A4: A cleavage cocktail containing trifluoroacetic acid (TFA) with scavengers is necessary to remove the peptide from the resin and simultaneously deprotect the amino acid side chains. For a peptide containing sensitive residues like cysteine and tyrosine, a common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). The scavengers protect the peptide from reactive cations generated during cleavage.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Tyr-Uroguanylin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crude Peptide Yield | - Incomplete Fmoc deprotection.- Inefficient amino acid coupling, especially for bulky residues like Tyr and Arg.[2]- Peptide aggregation on the resin. | - Monitor Fmoc deprotection using a UV-Vis spectrophotometer.[6]- Use a stronger base like DBU for deprotection if necessary, but be cautious with Asp-containing sequences.[7]- Employ double coupling or extend coupling times for difficult amino acids.[2]- Use pseudoproline dipeptides at key positions to disrupt aggregation. |
| Multiple Peaks in HPLC After Purification | - Incomplete removal of protecting groups.- Formation of deletion sequences due to incomplete coupling.- Racemization at one or more amino acid residues.- Oxidation of sensitive residues (e.g., Met, Trp, if present). | - Extend cleavage time or use a more potent cleavage cocktail.- Optimize coupling efficiency during SPPS.- Use racemization-suppressing coupling reagents like HCTU or COMU.[8]- Add appropriate scavengers to the cleavage cocktail to prevent oxidation. |
| Incorrect Disulfide Bond Formation / Multiple Isomers | - Non-specific oxidation of cysteine residues.- Use of a single type of cysteine protecting group. | - Employ an orthogonal protection strategy for the four cysteine residues using different protecting groups (e.g., Trt, Acm, Mob).[9]- Perform sequential, regioselective disulfide bond formation. The first pair of cysteines is deprotected and oxidized on-resin or in solution, followed by purification and then deprotection and oxidation of the second pair.[1] |
| Peptide Aggregation During Folding/Oxidation | - High peptide concentration.- Hydrophobic nature of the peptide sequence. | - Perform oxidation at high dilution (low peptide concentration) to favor intramolecular over intermolecular disulfide bond formation.- Add chaotropic agents like guanidine (B92328) hydrochloride (GuHCl) or urea (B33335) to the oxidation buffer to disrupt aggregation.- Use organic co-solvents such as acetonitrile (B52724) (ACN) or isopropanol. |
| Low Bioactivity of Purified Peptide | - Incorrect disulfide bridge connectivity.- Presence of TFA salts from HPLC purification, which can interfere with biological assays.- Degradation of the peptide during storage. | - Confirm the correct disulfide bond arrangement using mass spectrometry and enzymatic digestion.- Perform salt exchange (e.g., to acetate (B1210297) or chloride salts) after HPLC purification.- Store the lyophilized peptide at -20°C or lower and protect it from moisture. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Tyr-Uroguanylin (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of Tyr-Uroguanylin on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids with acid-labile side-chain protecting groups (e.g., Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (Reagent K): TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH) by dissolving it with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the Tyr-Uroguanylin sequence, finishing with Fmoc-Tyr(tBu)-OH.
-
Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide-resin.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (Reagent K) to the resin and stir for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize.
Bioactivity Assay: cGMP Accumulation in T84 Cells
This assay measures the ability of synthetic Tyr-Uroguanylin to stimulate the production of cyclic guanosine (B1672433) monophosphate (cGMP) in the human colon carcinoma cell line T84.
Procedure:
-
Cell Culture: Culture T84 cells to confluence in 24-well plates.
-
Peptide Preparation: Prepare serial dilutions of the purified Tyr-Uroguanylin in an appropriate assay buffer (e.g., DMEM with 1 mM IBMX, a phosphodiesterase inhibitor).
-
Cell Stimulation:
-
Wash the T84 cell monolayers twice with the assay buffer.
-
Add the peptide dilutions to the cells and incubate at 37°C for 30-60 minutes.
-
-
cGMP Extraction:
-
Aspirate the medium and stop the reaction by adding ice-cold 0.1 M HCl or perchloric acid.
-
Lyse the cells and centrifuge to remove cell debris.
-
-
cGMP Quantification: Measure the cGMP concentration in the supernatants using a commercial cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the peptide concentration and determine the EC50 value (the concentration of peptide that elicits 50% of the maximal response).
Data Presentation
Table 1: Summary of Synthesis and Purification of Tyr-Uroguanylin
| Parameter | Expected Outcome | Troubleshooting/Notes |
| Crude Peptide Yield | 30-50% | Yield is sequence-dependent. Low yields may indicate coupling or cleavage issues. |
| Purity (after HPLC) | >95% | Optimize HPLC gradient for better separation of impurities. |
| Observed Mass (MS) | Matches theoretical mass | Deviations may indicate incomplete deprotection or side reactions. |
Table 2: Bioactivity of Uroguanylin Analogs in T84 Cells
| Compound | EC50 (M) | Reference |
| Uroguanylin | ~1 x 10-7 | Varies with pH |
| Plecanatide (analog) | 1.9 x 10-7 | BenchChem |
| Tyr-Uroguanylin | To be determined experimentally | Expected to be in a similar range to uroguanylin. |
Visualizations
Signaling Pathway of Tyr-Uroguanylin in Intestinal Epithelial Cells
Caption: Tyr-Uroguanylin binds to and activates the GC-C receptor.
Experimental Workflow for Tyr-Uroguanylin Synthesis and Characterization
Caption: Workflow from synthesis to bioactivity testing.
Logical Relationship for Troubleshooting Low Bioactivity
Caption: Decision tree for diagnosing low bioactivity.
References
- 1. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. chempep.com [chempep.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. mesalabs.com [mesalabs.com]
- 9. mdpi.com [mdpi.com]
cross-reactivity issues in uroguanylin immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uroguanylin (B126073) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of cross-reactivity in a uroguanylin immunoassay?
A1: The primary sources of cross-reactivity in a uroguanylin immunoassay are structurally related peptides. Due to amino acid sequence homology, antibodies raised against uroguanylin may also bind to:
-
Guanylin (B122020): Another member of the guanylin peptide family that shares structural similarities with uroguanylin.[1]
-
Pro-uroguanylin and Prouroguanylin: Precursor forms of uroguanylin and guanylin, respectively. Depending on the epitope recognized by the assay antibodies, there may be cross-reactivity with these larger, unprocessed forms.
-
Bacterial Heat-Stable Enterotoxins (STa): These toxins, produced by enterotoxigenic E. coli, are molecular mimics of guanylin and uroguanylin and can exhibit cross-reactivity.[1]
It is important to note that the degree of cross-reactivity can vary significantly between different antibody lots and assay formats.[2]
Q2: My uroguanylin ELISA kit datasheet claims no significant cross-reactivity. Is this definitive?
A2: While manufacturers strive for high specificity, a claim of "no significant cross-reactivity" should be interpreted with caution. Often, this is based on testing against a limited panel of related molecules. For instance, one commercially available uroguanylin ELISA kit states "No significant cross-reactivity or interference between Uroguanylin and analogues was observed," but adds the disclaimer that "it is impossible to perform all possible cross-reactivity detection tests between Uroguanylin and all analogues, therefore, cross reactivity may still exist."[3] It is best practice for researchers to empirically validate the specificity of a new kit in their own laboratory, using their specific sample matrix.
Q3: What is the signaling pathway of uroguanylin, and how can this knowledge aid in my research?
A3: Uroguanylin binds to the guanylate cyclase C (GC-C) receptor on the apical membrane of intestinal epithelial cells. This binding activates the intracellular guanylate cyclase domain, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then acts as a second messenger, triggering downstream effects such as the activation of protein kinase G II (PKGII) and the cystic fibrosis transmembrane conductance regulator (CFTR), which ultimately regulates ion and fluid transport. Understanding this pathway is crucial for designing experiments and interpreting results related to uroguanylin's physiological function.
Caption: Uroguanylin signaling pathway in intestinal epithelial cells.
Troubleshooting Guides
Issue 1: Suspected Cross-Reactivity with Structurally Similar Peptides
Symptoms:
-
Higher than expected uroguanylin concentrations in samples known to contain high levels of guanylin or pro-uroguanylin.
-
Inconsistent results between different uroguanylin immunoassay kits.
-
Poor correlation with a mass spectrometry-based method.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected cross-reactivity.
Detailed Experimental Protocols:
-
Spike and Recovery:
-
Prepare two sets of aliquots of your sample matrix.
-
In one set, "spike" in a known concentration of purified uroguanylin standard.
-
In the second set, spike in a known concentration of the potential cross-reactant (e.g., guanylin or pro-uroguanylin).
-
Assay both sets of samples and a neat (unspiked) sample.
-
Calculate the percent recovery for each spike. A recovery significantly different from 100% for the cross-reactant spike suggests interference.
-
-
Competitive ELISA:
-
Coat the ELISA plate with a fixed amount of uroguanylin.
-
Pre-incubate the anti-uroguanylin antibody with varying concentrations of either unlabeled uroguanylin (as a standard curve) or the potential cross-reactant.
-
Add this mixture to the wells and proceed with the ELISA protocol.
-
A potent cross-reactant will compete with the coated uroguanylin for antibody binding, resulting in a lower signal. The concentration of the cross-reactant that causes 50% inhibition (IC50) can be used to quantify the degree of cross-reactivity.
-
Issue 2: High Background Signal
Symptoms:
-
High optical density (OD) readings in blank and zero-standard wells.
-
Reduced assay sensitivity and dynamic range.
Troubleshooting Steps:
| Probable Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[4] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[5] |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration. |
| Contamination | Use fresh, sterile reagents and pipette tips. Ensure the plate reader is clean.[4] |
| Prolonged Incubation | Strictly adhere to the incubation times specified in the protocol. |
Issue 3: Low or No Signal
Symptoms:
-
Low OD readings for all samples and standards.
-
Poor standard curve.
Troubleshooting Steps:
| Probable Cause | Recommended Solution |
| Incorrect Reagent Preparation or Addition | Double-check all reagent dilutions and ensure they were added in the correct order as per the protocol. |
| Low Antibody Concentration | Increase the concentration of the primary and/or secondary antibody. |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components and ensure they have been stored at the recommended temperatures. |
| Inactive Enzyme Conjugate | Ensure the substrate is appropriate for the enzyme and that no inhibiting agents (e.g., sodium azide (B81097) for HRP) are present in the buffers. |
| Sample Matrix Effects | Perform a spike and recovery experiment to assess if components in your sample matrix are interfering with the assay. |
Issue 4: High Variability (Poor Precision)
Symptoms:
-
High coefficient of variation (%CV) between replicate wells.
-
Inconsistent results between assays.
Troubleshooting Steps:
| Probable Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and fresh tips for each sample and reagent. Ensure consistent pipetting technique. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding to the wells. |
| Plate Inconsistency | Ensure even temperature across the plate during incubations. Avoid "edge effects" by not using the outermost wells or by surrounding the plate with a water-filled moat. |
| Lot-to-Lot Variability | If using a new kit lot, validate its performance with previously tested samples or quality controls.[2] |
Quantitative Data Summary
The following table summarizes specificity data from a commercially available human proguanylin ELISA kit, which indicates no cross-reactivity with related peptides. It is important to note that similar comprehensive data for uroguanylin kits is not always readily available from manufacturers.
Table 1: Cross-Reactivity Data for a Human Proguanylin ELISA Kit
| Peptide | Cross-Reactivity |
| Human Prouroguanylin | Not Detectable |
| Human Uroguanylin | Not Detectable |
| Data from a commercially available Human Proguanylin ELISA kit.[6] |
A research study using competitive ELISAs provided the following data on the cross-reactivity of anti-STh (heat-stable enterotoxin, human variant) antibodies with uroguanylin.
Table 2: Cross-Reactivity of Anti-STh Antibodies with Uroguanylin
| Antibody | Cross-Reactivity with Uroguanylin |
| Polyclonal anti-STh | 27% of the antibody fraction |
| Monoclonal anti-STh | 73-fold lower affinity compared to STh |
| Data from a competitive ELISA study.[1] |
Experimental Workflow for Assay Validation
To ensure the reliability of your uroguanylin immunoassay results, it is crucial to perform in-house validation, especially when using a new kit or sample type. The following workflow outlines the key validation experiments.
References
- 1. Characterization of immunological cross-reactivity between enterotoxigenic Escherichia coli heat-stable toxin and human guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. biomatik.com [biomatik.com]
Technical Support Center: Uroguanylin Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to uroguanylin (B126073) solubility for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My lyophilized uroguanylin peptide won't dissolve in my aqueous buffer (e.g., PBS, saline). What should I do?
A1: Difficulty in dissolving lyophilized uroguanylin is a common issue, often due to its hydrophobic nature and tendency to aggregate. Follow this step-by-step troubleshooting guide:
-
Ensure Proper Reconstitution Technique: Before opening, centrifuge the vial to collect all the lyophilized powder at the bottom. Allow the vial to warm to room temperature in a desiccator to prevent condensation.
-
Initial Solvent Choice: For highly hydrophobic peptides, direct reconstitution in aqueous buffers may be ineffective. First, dissolve the peptide in a minimal amount of a sterile organic solvent.
-
Recommended: Dimethyl sulfoxide (B87167) (DMSO) is preferred for its low toxicity in most biological systems.
-
Alternatives: Dimethylformamide (DMF) or acetonitrile (B52724) (ACN) can also be used.
-
-
Solubilization Protocol:
-
Add a small volume (e.g., 10-20 µL) of the chosen organic solvent to the vial to wet and dissolve the peptide.
-
Once fully dissolved, slowly add your desired aqueous buffer (e.g., sterile saline or PBS) to the peptide concentrate drop-by-drop while gently vortexing.
-
If the peptide begins to precipitate, stop adding the buffer. The solubility limit in that specific co-solvent mixture has likely been reached.
-
-
Physical Assistance: Sonication (in a water bath) or gentle warming (not exceeding 40°C) can help break up aggregates and facilitate dissolution.
-
pH Adjustment: Uroguanylin's activity is enhanced at a more acidic pH.[1][2] Adjusting your buffer to a pH between 5.0 and 5.5 may improve both solubility and biological activity.
Q2: What is a reliable vehicle for administering uroguanylin in vivo (e.g., for intravenous or intraperitoneal injection)?
A2: A commonly used and effective vehicle for in vivo administration of uroguanylin is sterile saline containing a carrier protein to prevent adsorption of the peptide to vials and syringes.
-
Recommended Vehicle: Sterile isotonic saline (0.9% NaCl) containing 0.1% Bovine Serum Albumin (BSA).
For studies where uroguanylin is administered orally, it has been shown to be stable against digestion by gastric and intestinal juices.[3]
Q3: I'm observing inconsistent or lower-than-expected activity in my in vivo experiments. What could be the cause?
A3: Inconsistent activity can stem from several factors related to uroguanylin's unique biochemistry:
-
Presence of Isomers: Human uroguanylin exists as two distinct topological isomers (A and B) due to the arrangement of its disulfide bonds. The 'A' isomer is a potent activator of the primary uroguanylin receptor, guanylate cyclase-C (GC-C), while the 'B' isomer is significantly less active at this receptor.[4] Commercially available uroguanylin may be a mixture of these isomers. The interconversion between these forms is slow (half-life of ~2 days at 37°C), but the ratio can affect results.[4]
-
pH of the Environment: Uroguanylin's biological activity is pH-dependent, with greater potency in acidic conditions (pH 5.0-5.5).[1][2] Ensure your formulation and the physiological environment of administration are considered.
-
Peptide Stability: Although considered a heat-stable peptide, uroguanylin is susceptible to oxidation due to its cysteine residues. Use of oxygen-free buffers for reconstitution and storage is recommended. Long-term storage of solutions, even when frozen, can lead to degradation. It is best to use freshly prepared solutions or aliquots that have been stored properly at -80°C for minimal time.[4]
-
Prohormone Activation: Uroguanylin is naturally secreted as an inactive precursor, prouroguanylin, which is then cleaved into its active form at its target tissues, such as the kidney.[5][6] For some experimental models, administering prouroguanylin may be a more physiologically relevant approach, relying on endogenous enzymes for activation.[5]
Q4: How should I store my uroguanylin peptide?
A4: Proper storage is critical to maintaining the integrity of uroguanylin:
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., in a suitable organic solvent or acidic buffer), aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -80°C.[4] These stocks have been shown to be stable under these conditions.[4]
-
Working Solutions: It is strongly recommended to prepare working solutions fresh for each experiment.
Troubleshooting Guides
Guide 1: Peptide Precipitation During Formulation
| Symptom | Possible Cause | Troubleshooting Steps |
| Lyophilized powder does not dissolve in aqueous buffer. | High hydrophobicity of the peptide. | 1. Use the protocol outlined in FAQ A1, starting with a minimal volume of DMSO. 2. Try an alternative organic solvent like DMF or ACN. 3. Use an acidic buffer (pH 5.0-5.5). |
| Peptide precipitates when aqueous buffer is added to the organic solvent stock. | The solubility limit has been exceeded. | 1. Prepare a more dilute final solution. 2. Increase the percentage of the organic co-solvent (ensure it is compatible with your in vivo model and does not exceed toxicity limits). 3. Consider using a solubilizing excipient like Hydroxypropyl-β-cyclodextrin (HP-β-CD). |
| The solution becomes cloudy over time, even when stored cold. | Aggregation or slow precipitation. | 1. Prepare solutions fresh before each use. 2. Ensure the storage buffer pH is optimal (consider pH 5.0-5.5). 3. Filter the solution through a sterile 0.22 µm filter before use to remove any micro-aggregates. |
Guide 2: Inconsistent Biological Activity
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in results between experimental days. | Inconsistent ratio of A and B isomers in the working solution. | 1. If possible, analyze the isomeric composition of your peptide stock using reverse-phase HPLC. 2. Prepare fresh solutions from a single, quality-controlled lot of lyophilized peptide for each set of comparative experiments. 3. Store aliquots at -80°C and minimize time at room temperature or 37°C to reduce interconversion.[4] |
| Lower than expected potency. | 1. Suboptimal pH of the formulation. 2. Degradation of the peptide. 3. High proportion of the less active 'B' isomer. | 1. Adjust the pH of your vehicle to ~5.5. 2. Use freshly prepared, oxygen-free solutions. 3. Consider purchasing uroguanylin that has been purified as the active 'A' isomer. |
| No biological effect observed. | 1. Complete degradation of the peptide. 2. Lack of prohormone converting enzymes in the target tissue. | 1. Test the activity of your peptide solution in an in vitro assay (e.g., on T84 cells) to confirm its biological activity. 2. Consider using the active, processed form of uroguanylin directly. 3. Alternatively, if studying the endocrine axis, consider administering the prouroguanylin prohormone.[5][7] |
Quantitative Data Summary
While specific solubility values for uroguanylin are not widely published, the following table summarizes key quantitative parameters and formulation components discussed in the literature. Researchers may need to determine precise solubility limits empirically for their specific buffer systems.
| Parameter | Value / Condition | Source / Rationale |
| Optimal pH for Activity | ~5.0 - 5.5 | Enhances potency by orders of magnitude compared to alkaline pH.[1][2] |
| Isomer 'A' Half-life | ~2 days at 37°C | The interconversion to isomer 'B' is slow, but accelerated by temperature.[4] |
| Recommended Storage | -80°C (Aliquoted Stocks) | Shown to preserve the integrity of separated isomers.[4] |
| Common In Vivo Vehicle | 0.9% Saline + 0.1% BSA | Standard carrier solution to prevent peptide loss due to adsorption. |
| Potential Solubilizer | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes with hydrophobic molecules, increasing aqueous solubility.[8][9][10][11] |
Key Experimental Protocols
Protocol 1: Reconstitution and Solubilization of Uroguanylin
This protocol provides a general method for solubilizing uroguanylin for in vivo studies.
-
Preparation:
-
Allow the vial of lyophilized uroguanylin to reach room temperature in a desiccator.
-
Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure all powder is at the bottom.
-
-
Initial Dissolution:
-
Add a minimal volume of sterile, high-purity DMSO (e.g., 10 µL for up to 1 mg of peptide).
-
Gently vortex or pipette up and down until the peptide is completely dissolved.
-
-
Dilution into Aqueous Vehicle:
-
Prepare the sterile aqueous vehicle (e.g., 0.9% Saline with 0.1% BSA, adjusted to pH 5.5).
-
While gently vortexing the peptide/DMSO mixture, add the aqueous vehicle drop-by-drop.
-
Visually inspect for any signs of precipitation. If the solution remains clear, continue adding the vehicle to the final desired concentration.
-
-
Final Preparation:
-
If necessary, sterile-filter the final solution using a 0.22 µm syringe filter compatible with low protein binding.
-
Use the solution immediately for the best results.
-
Protocol 2: In Vivo Administration of Prouroguanylin
For studies focusing on the endocrine axis, administration of the prohormone is a viable strategy.
-
Reconstitution: Prouroguanylin is generally more soluble than the processed peptide. Reconstitute lyophilized prouroguanylin in a sterile buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Dosing: Based on literature, intravenous infusion at physiological concentrations can produce a sustained natriuretic effect.
-
Administration: Administer the prepared prouroguanylin solution via the desired route (e.g., intravenous, intraperitoneal). The prohormone will be processed into its active form by enzymes in target tissues like the kidney.[5][6]
Visualizations
Caption: Workflow for preparing uroguanylin solutions for in vivo studies.
Caption: Simplified signaling pathway of uroguanylin via the GC-C receptor.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. mac-mod.com [mac-mod.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. THE NATRIURETIC PEPTIDE UROGUANYLIN ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating Prouroguanylin Is Processed to Its Active Natriuretic Form Exclusively within the Renal Tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The rat kidney contains high levels of prouroguanylin (the uroguanylin precursor) but does not express GC-C (the enteric uroguanylin receptor) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Hydroxylpropyl-β-Cyclodextrin on in Vitro Insulin Stability - PMC [pmc.ncbi.nlm.nih.gov]
dealing with variability in uroguanylin knockout mouse phenotype
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uroguanylin (B126073) knockout (KO) mouse models. Phenotypic variability is a known challenge in these models, and this resource aims to provide insights into potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of a uroguanylin knockout mouse?
A1: Uroguanylin (Ugn) knockout mice can exhibit a range of phenotypes, with variability often observed between different studies. The most consistently reported phenotypes include:
-
Hypertension: Ugn KO mice often display increased mean arterial blood pressure, which can be independent of dietary salt intake.[1][2]
-
Impaired Natriuretic Response: These mice show a reduced ability to excrete a salt load delivered enterally (orally), suggesting a disruption in the gut-kidney signaling axis for sodium homeostasis.[1][2]
-
Altered Intestinal Fluid and Ion Secretion: The intestine of Ugn KO mice may show reduced short-circuit current in Ussing chamber experiments, indicative of decreased electrogenic anion secretion.[2]
-
Metabolic Phenotype Variability: Reports on the metabolic phenotype are inconsistent. Some studies on the downstream receptor (GC-C) KO mice report hyperphagia (increased food intake), leading to obesity and metabolic syndrome. However, other studies have found no significant differences in body weight or adiposity in Ugn or GC-C KO mice. This variability is a key issue addressed in this guide.
Q2: Why am I not observing the reported hypertensive phenotype in my uroguanylin KO mice?
A2: Several factors can contribute to a lack of a clear hypertensive phenotype:
-
Genetic Background: The genetic background of the mouse strain can significantly influence the penetrance of a phenotype.[3][4][5] Most uroguanylin knockout models are on a mixed C57BL/6 and 129-strain background. Differences in modifier genes between these strains can affect blood pressure regulation. It is crucial to use littermate wild-type controls on the identical genetic background.
-
Blood Pressure Measurement Technique: The method used to measure blood pressure is critical. Telemetric monitoring is the gold standard for obtaining continuous and accurate blood pressure readings in conscious, unrestrained mice. Non-invasive tail-cuff methods can be more variable and may mask subtle differences.
-
Housing Conditions: Environmental stressors can influence blood pressure. Ensure consistent and stress-free housing conditions for all experimental animals.
Q3: My uroguanylin KO mice do not show any significant difference in body weight or food intake compared to wild-type controls. Is this normal?
A3: Yes, this is a frequently encountered situation. The metabolic phenotype of uroguanylin and GC-C KO mice is highly variable. Here are potential reasons for the lack of a metabolic phenotype:
-
Diet Composition: The composition of the chow, particularly the fat content and source, can dramatically influence the metabolic outcome. A standard chow diet may not be sufficient to unmask a metabolic phenotype. Challenging the mice with a high-fat diet (HFD) is often necessary to reveal differences in weight gain, adiposity, and glucose tolerance.[6][7]
-
Gut Microbiome: The gut microbiota is increasingly recognized as a critical factor influencing metabolism and host phenotype. Differences in the gut microbiome composition between mouse facilities or even cages can lead to divergent metabolic outcomes.
-
Age of the Mice: Metabolic phenotypes may become more apparent as the mice age. Ensure that you are comparing age-matched cohorts.
-
Compensatory Mechanisms: The absence of uroguanylin may be compensated for by other signaling pathways, particularly in the context of metabolic regulation.
Q4: What is the role of guanylin (B122020) in uroguanylin KO mice?
A4: Guanylin is a closely related peptide that also signals through the same receptor, guanylate cyclase C (GC-C). In uroguanylin KO mice, guanylin may partially compensate for the loss of uroguanylin, particularly in the colon where guanylin is more abundantly expressed.[8][9] This compensation could explain the lack of a more severe intestinal phenotype in some studies.
Troubleshooting Guides
Issue 1: Inconsistent Results in Metabolic Phenotyping
Problem: Significant variability in body weight, food intake, and glucose tolerance between different cohorts of uroguanylin KO mice.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Dietary Composition | Action: Standardize the diet across all experiments. If using a high-fat diet (HFD), record the specific product details (e.g., Research Diets D12492) and ensure consistent fat content (e.g., 60% kcal from fat) and source (e.g., lard).[6] Rationale: Different HFDs can have varying effects on metabolic parameters. |
| Gut Microbiome | Action: Co-house experimental and control mice from a young age to normalize the gut microbiota. Consider performing 16S rRNA sequencing of fecal samples to assess for major differences in microbial composition between experimental groups that show divergent phenotypes. Rationale: The gut microbiome can significantly impact energy metabolism and host phenotype. |
| Genetic Background | Action: Ensure that the uroguanylin KO mice have been backcrossed to a congenic background (e.g., C57BL/6J) for at least 10 generations. Always use littermate wild-type controls for all experiments. Rationale: A mixed genetic background (e.g., 129/Sv and C57BL/6) is a major source of phenotypic variability.[3][4][5] |
| Experimental Procedures | Action: For indirect calorimetry, ensure proper acclimation of the mice to the metabolic cages. Standardize the timing of measurements (e.g., light/dark cycle) and the fasting/feeding state.[10][11][12] Rationale: Stress from new environments and variations in circadian rhythm can affect metabolic rate and food intake. |
Issue 2: Difficulty in Detecting a Renal or Intestinal Phenotype
Problem: No significant difference in natriuretic response to salt load or intestinal fluid secretion between uroguanylin KO and wild-type mice.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Oral Salt Load Protocol | Action: Ensure the oral gavage volume and salt concentration are appropriate for the mouse's body weight. A typical protocol involves an oral gavage of 1% NaCl solution. Collect urine in metabolic cages for a defined period (e.g., 4-6 hours) post-gavage and measure sodium excretion.[2][13] Rationale: An insufficient salt challenge may not be enough to reveal the impaired natriuretic response. |
| Ussing Chamber Technique | Action: Carefully prepare and mount the intestinal segments to ensure tissue viability and proper sealing in the chamber. Use appropriate buffer solutions (e.g., Krebs-Ringer bicarbonate) and maintain proper oxygenation (95% O2/5% CO2) and temperature (37°C).[14][15] Rationale: Technical issues with the Ussing chamber setup can lead to unreliable measurements of ion transport. |
| Fecal Water Content | Action: To assess intestinal fluid balance, measure fecal water content. Collect fresh fecal pellets, record the wet weight, dry them in an oven (e.g., 60°C for 24-48 hours), and record the dry weight. Calculate water content as: ((wet weight - dry weight) / wet weight) * 100.[16][17][18] Rationale: This provides a non-invasive measure of in vivo intestinal water absorption. |
| Compensatory Mechanisms | Action: Consider that guanylin may be compensating for the loss of uroguanylin. Measure guanylin expression levels in the intestine of your uroguanylin KO mice. Rationale: Understanding compensatory changes can help interpret the observed phenotype.[8] |
Quantitative Data Summary
Table 1: Reported Blood Pressure Phenotype in Uroguanylin KO Mice
| Parameter | Genotype | Blood Pressure (mmHg) | Salt Diet | Measurement Method | Reference |
| Mean Arterial Pressure | Wild-Type | ~105 | 1% NaCl | Telemetry | [2] |
| Mean Arterial Pressure | Ugn KO | ~120 | 1% NaCl | Telemetry | [2] |
Table 2: Conflicting Metabolic Phenotypes in GC-C KO Mice (Uroguanylin Receptor)
| Study Focus | Mouse Model | Diet | Key Metabolic Findings | Reference |
| Appetite Regulation | GC-C KO | High-Carbohydrate & High-Fat | Hyperphagia, increased body weight, obesity, metabolic syndrome | [19] |
| Energy Homeostasis | GC-C KO | Chow & High-Fat | No difference in body weight, adiposity, or glucose tolerance | Not in search results |
Experimental Protocols
Protocol 1: Oral Salt Load and Natriuresis Measurement
-
Acclimation: House mice individually in metabolic cages for at least 24 hours to acclimate.
-
Baseline Urine Collection: Collect urine for a 4-hour baseline period.
-
Oral Gavage: Administer a 1% NaCl solution via oral gavage. The volume should be calculated based on the mouse's body weight (e.g., 2% of body weight).
-
Post-Gavage Urine Collection: Collect urine for 4-6 hours immediately following the gavage.
-
Analysis: Measure the volume of urine collected and the sodium concentration in the urine samples to calculate total sodium excretion.
Protocol 2: Ussing Chamber Analysis of Intestinal Ion Transport
-
Tissue Preparation: Euthanize the mouse and immediately excise a segment of the desired intestinal region (e.g., jejunum).
-
Mounting: Open the intestinal segment along the mesenteric border and mount it in an Ussing chamber, separating the mucosal and serosal sides.
-
Bathing Solution: Bathe both sides of the tissue with Krebs-Ringer bicarbonate solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Measurement: Measure the short-circuit current (Isc), which is an indicator of net ion transport.
-
Pharmacological Agents: Use specific ion channel blockers (e.g., bumetanide) to dissect the contribution of different transporters to the Isc.
Protocol 3: Indirect Calorimetry for Metabolic Rate
-
Acclimation: Place mice individually in metabolic chambers with free access to food and water for at least 24 hours.
-
Measurement: Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously over a 24-48 hour period.
-
Data Analysis: Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine substrate utilization (RER ~1.0 for carbohydrates, ~0.7 for fats). Calculate energy expenditure using the Weir equation.
-
Activity Monitoring: Simultaneously monitor locomotor activity to correlate with changes in metabolic rate.
Visualizations
Signaling Pathways
Caption: Canonical Uroguanylin/GC-C Signaling Pathway in Intestinal Epithelial Cells.
Caption: Troubleshooting Workflow for Phenotypic Variability in Uroguanylin KO Mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Variation in C57BL/6 ES Cells and Knockout Mice | Taconic Biosciences [taconic.com]
- 4. Comparison of mammary gland involution between 129S1 and C57BL/6 inbred mouse strains: differential regulation of Bcl2a1, Trp53, Cebpb, and Cebpd expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of guanylin and GC-C in rat mesenteric macrophages in resistance to a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-fat feeding rapidly induces obesity and lipid derangements in C57BL/6N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Inactivation of the Mouse Guanylin Gene Results in Altered Dynamics of Colonic Epithelial Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uroguanylin and guanylin: distinct but overlapping patterns of messenger RNA expression in mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A consensus guide to preclinical indirect calorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extended indirect calorimetry with isotopic CO2 sensors for prolonged and continuous quantification of exogenous vs. total substrate oxidation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High salt intake increases uroguanylin expression in mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A guide to Ussing chamber studies of mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Seasonal differences in intestinal flora are related to rats’ intestinal water metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of gut microbiota and increase in fecal water content in mice induced by administration of Lactobacillus kefiranofaciens DN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Anesthesia Selection for Uroguanylin Research in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for selecting the appropriate anesthesia when conducting studies on uroguanylin (B126073) and related peptides in rat models. The choice of anesthetic is a critical step that can significantly influence experimental outcomes. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reproducibility of your research.
Anesthetic Selection: Impact on Key Physiological Systems
The selection of an anesthetic for uroguanylin studies requires careful consideration of its effects on the cardiovascular, renal, and gastrointestinal systems, as these are primary targets of uroguanylin action. The following table summarizes the known effects of commonly used anesthetics in rats.
| Anesthetic Agent | Cardiovascular System | Renal System | Gastrointestinal System | Potential Impact on Uroguanylin Studies |
| Isoflurane (B1672236) | Dose-dependent hypotension, vasodilation.[1] | Decreased renal blood flow and glomerular filtration rate; reduced urine output and sodium excretion.[1][2] | Reduced gastrointestinal motility.[3] | May interfere with the natriuretic and diuretic effects of uroguanylin. Altered motility could affect studies on intestinal secretion. |
| Ketamine/Xylazine (B1663881) | Initial increase followed by a decrease in blood pressure; bradycardia.[4] | Xylazine can increase urine flow and sodium excretion.[5] | Reduced gastrointestinal motility.[3] | The diuretic and natriuretic effects of xylazine could confound the interpretation of uroguanylin's renal actions. |
| Pentobarbital (B6593769) | Respiratory and cardiovascular depression, hypotension.[6][7][8][9] | Decreased renal blood flow and glomerular filtration rate.[10][11] | Minimal effects on basal intestinal absorption and secretion compared to other agents.[1] | While causing cardiorespiratory depression, it appears to have less direct interference with intestinal fluid and electrolyte transport, making it a potential option for certain gastrointestinal studies.[6] |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during the selection and use of anesthesia for uroguanylin research.
Q1: My results on the natriuretic effect of a uroguanylin analog are inconsistent when using Isoflurane anesthesia. Why might this be?
A1: Isoflurane is known to cause dose-dependent renal depression, including a reduction in renal blood flow, glomerular filtration rate (GFR), and urinary sodium excretion.[1][2] This can mask or diminish the natriuretic and diuretic effects of uroguanylin or its analogs.
Troubleshooting Steps:
-
Monitor Anesthetic Depth: Use the lowest possible concentration of isoflurane that maintains an adequate anesthetic plane.
-
Stabilization Period: Allow for a sufficient stabilization period after induction of anesthesia before starting experimental measurements to let physiological parameters reach a steady state.
-
Alternative Anesthetic: Consider using an alternative anesthetic with less pronounced effects on renal function, such as pentobarbital, while being mindful of its own side-effect profile.[6]
Q2: I am studying the effect of a new compound on uroguanylin-mediated intestinal fluid secretion. Which anesthetic is most suitable?
A2: For intestinal secretion studies, it is crucial to use an anesthetic that has minimal impact on baseline fluid and electrolyte transport. While most general anesthetics reduce gastrointestinal motility, some studies suggest that pentobarbital has a less pronounced effect on basal intestinal absorption and secretion compared to agents like halothane (B1672932) (which has similar properties to isoflurane).[1][3]
Troubleshooting Workflow:
Figure 1: Decision-making workflow for selecting an anesthetic for intestinal secretion studies.
Q3: Can the stress of handling and injection for anesthesia affect baseline uroguanylin levels?
A3: Yes, stress can influence various hormonal systems. While direct evidence on stress-induced changes in uroguanylin is limited, it is a plausible confounding factor.
Troubleshooting Steps:
-
Acclimatization: Ensure rats are properly acclimatized to the laboratory environment and handling procedures for several days before the experiment.[12][13]
-
Proficient Technique: Use proficient and swift injection techniques to minimize stress during the induction of anesthesia.
-
Inhalant Anesthesia: Consider using inhalant anesthesia like isoflurane in an induction chamber for a less stressful induction compared to injections for some animals.[12]
Uroguanylin Signaling Pathway and Anesthetic Interference
Uroguanylin primarily signals through the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This second messenger mediates the downstream physiological effects in the intestine and kidney. Some anesthetics have been shown to interfere with cGMP signaling pathways, which could potentially alter the response to uroguanylin.
Figure 2: Uroguanylin signaling pathway and potential points of anesthetic interference.
Detailed Experimental Protocols
Below are generalized protocols for the administration of common anesthetics in rats for acute terminal procedures. Doses should be confirmed based on institutional guidelines and the specific strain, age, and health status of the rats.
Protocol 1: Isoflurane Anesthesia
-
Induction: Place the rat in an induction chamber with 3-5% isoflurane in 100% oxygen.[14]
-
Maintenance: Once the rat is anesthetized (loss of righting reflex), transfer it to a nose cone delivering 1-2.5% isoflurane.[14] Adjust the concentration based on the depth of anesthesia, monitored by pedal withdrawal reflex and respiratory rate.
-
Monitoring: Continuously monitor respiratory rate (normal under anesthesia: 50-100 breaths/min), heart rate, and body temperature.[13] Maintain body temperature at 37°C using a heating pad.
Protocol 2: Ketamine/Xylazine Anesthesia
-
Dosage: A common combination is ketamine (40-90 mg/kg) and xylazine (5-10 mg/kg), administered intraperitoneally (IP).[12]
-
Administration: Inject the combination into the lower right quadrant of the abdomen, avoiding the cecum.
-
Monitoring: Monitor for depth of anesthesia using the pedal withdrawal reflex. Be aware that this combination can cause significant bradycardia and respiratory depression.[4] Xylazine's effects can be reversed with atipamezole (B1667673) if necessary.[14]
Protocol 3: Pentobarbital Sodium Anesthesia
-
Dosage: 30-50 mg/kg, administered IP.
-
Administration: Inject into the lower right quadrant of the abdomen.
-
Monitoring: This anesthetic has a narrow margin of safety. Closely monitor respiratory rate and depth. Be prepared to provide respiratory support if necessary. Maintain body temperature.
Disclaimer: These protocols are for informational purposes only. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed in accordance with all applicable guidelines and regulations.
References
- 1. The effects of isoflurane anesthesia and mechanical ventilation on renal function during endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Renal effect of isoflurane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of intravenous anesthetics on kidney tissue in obstructive jaundice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scite.ai [scite.ai]
- 8. Renal and cardiovascular effects of anesthetic doses of pentobarbital sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentobarbital - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Renal hemodynamics in conscious rats: effects of anesthesia, surgery, and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. mcgill.ca [mcgill.ca]
Technical Support Center: Uroguanylin Immunohistochemistry
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to minimize non-specific binding in uroguanylin (B126073) immunohistochemistry (IHC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in uroguanylin IHC?
Non-specific binding in IHC can stem from several factors. The main causes include ionic or hydrophobic interactions between antibodies and tissue components, issues with the primary or secondary antibodies, insufficient blocking, the presence of endogenous enzymes or biotin, and problems with tissue fixation and preparation.
Q2: How do I choose the most effective blocking buffer to reduce background staining?
The choice of blocking buffer is critical. Common options include normal serum, protein solutions like Bovine Serum Albumin (BSA) or non-fat dry milk, and commercial blocking solutions.[1] A key principle is to use normal serum from the same species in which the secondary antibody was raised.[1][2][3] This prevents the secondary antibody from binding to the blocking agent itself. For example, if you are using a goat anti-rabbit secondary antibody, you should block with normal goat serum.[4]
Q3: Why is my negative control (no primary antibody) showing a positive signal?
If you observe staining in a negative control where the primary antibody was omitted, the issue likely lies with the secondary antibody or the detection system.[5] This could be due to the secondary antibody binding non-specifically to the tissue or cross-reactivity with endogenous immunoglobulins in the sample.[3][5] Another possibility is the presence of endogenous enzymes (like peroxidases or phosphatases) or biotin, which can interact with the detection reagents.[5][6][7]
Q4: Can tissue fixation affect non-specific binding?
Yes, fixation is a critical step. Over-fixation can sometimes lead to increased background staining.[3] It is important to optimize the fixation time and method for your specific tissue and the uroguanylin antibody being used.[6] Inadequate deparaffinization of formalin-fixed, paraffin-embedded (FFPE) tissues can also cause uneven, spotty background.[3][5] Using fresh xylene for deparaffinization is recommended.[3]
Troubleshooting Guide for High Background Staining
Problem: My uroguanylin IHC slide shows high, diffuse background staining, obscuring the specific signal.
This is a common issue that can be systematically addressed. The following workflow and detailed steps can help you pinpoint and resolve the source of the non-specific binding.
Systematic Troubleshooting Workflow
References
- 1. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. IHC Blocking | Proteintech Group [ptglab.com]
- 3. biossusa.com [biossusa.com]
- 4. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. qedbio.com [qedbio.com]
Validation & Comparative
A Comparative Analysis of Tyr-Uroguanylin and Guanylin Potency in the Mouse Intestine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two endogenous ligands of guanylate cyclase C (GC-C), Tyr-Uroguanylin and guanylin (B122020), in the context of the mouse intestine. The information is supported by experimental data to assist researchers and professionals in drug development. It is important to note that while the term "Tyr-Uroguanylin" was specified, the available scientific literature predominantly refers to this peptide as uroguanylin (B126073). This guide will proceed using the standard nomenclature, "uroguanylin."
Executive Summary
Uroguanylin and guanylin are peptide hormones that play a crucial role in regulating intestinal fluid and electrolyte homeostasis through the activation of the GC-C receptor. This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates ion transport. Experimental evidence indicates that the relative potency of these two peptides is highly dependent on the pH of the intestinal lumen. Uroguanylin exhibits greater potency in the acidic environment of the proximal small intestine, while guanylin is more potent in the more alkaline environment of the distal intestine.
Data Presentation: Quantitative Comparison
Direct quantitative comparisons of the potency of uroguanylin and guanylin in mouse intestinal tissue are limited in the publicly available literature. However, studies on the human colon carcinoma cell line, T84, which expresses the same GC-C receptor, provide valuable insights into their relative activities. It is important to note that higher concentrations of GC-C ligands are generally required to elicit responses in the mouse gut compared to human GC-C.
Table 1: pH-Dependent Potency of Uroguanylin and Guanylin in Stimulating cGMP Accumulation in T84 Cells
| Peptide | Optimal pH | Relative Potency | Observations in Mouse Intestine |
| Uroguanylin | Acidic (pH 5.0) | ~100-fold more potent than guanylin at pH 5.0.[1] | The stimulatory action of uroguanylin on short-circuit current is enhanced in the acidic lumen of the mouse proximal duodenum (pH 5.0-5.5).[2] |
| Guanylin | Alkaline (pH 8.0) | More potent than uroguanylin at pH 8.0.[1] | In guanylin-deficient mice, the proximal colon shows altered responsiveness to secretagogues.[3] |
Table 2: In Vivo Effects on Intestinal Fluid Secretion in Suckling Mice
| Peptide | Route of Administration | Fluid Secretion Stimulation | Potency Comparison |
| Uroguanylin | Oral | Yes | More potent than guanylin.[4] |
| Guanylin | Oral | No | Less potent than uroguanylin and STa.[4] |
| STa (Heat-stable enterotoxin) | Oral | Yes | Most potent of the three.[4] |
Signaling Pathway
Uroguanylin and guanylin both bind to the extracellular domain of the GC-C receptor located on the apical membrane of intestinal epithelial cells. This binding induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This domain catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and inhibits the Na+/H+ exchanger 3 (NHE3). The net result is an increase in chloride and bicarbonate secretion into the intestinal lumen and an inhibition of sodium absorption, leading to fluid secretion.
References
- 1. pnas.org [pnas.org]
- 2. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of secretagogues and pH on intestinal transport in guanylin-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of effects of uroguanylin, guanylin, and Escherichia coli heat-stable enterotoxin STa in mouse intestine and kidney: evidence that uroguanylin is an intestinal natriuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Plecanatide and Tyr-Uroguanylin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of plecanatide (B610132), a synthetic analog, and its endogenous counterpart, Tyr-uroguanylin (uroguanylin). Both peptides are agonists of the guanylate cyclase-C (GC-C) receptor and play a crucial role in regulating intestinal fluid and electrolyte homeostasis. This document summarizes their key molecular interactions, presents comparative experimental data, and provides detailed methodologies for the key experiments cited.
Core Mechanism of Action: GC-C Agonism
Both plecanatide and uroguanylin (B126073) exert their primary effects by binding to and activating the GC-C receptor, which is predominantly located on the apical surface of intestinal epithelial cells.[1][2] This activation initiates an intracellular signaling cascade that leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP).[2][3] The elevated intracellular cGMP has two main downstream effects:
-
Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Increased cGMP stimulates the CFTR, an ion channel, leading to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.[3]
-
Inhibition of the Na+/H+ Exchanger (NHE3): This leads to a decrease in sodium (Na+) absorption.
The net result of these actions is an increase in intestinal fluid secretion and accelerated transit of intestinal contents, which helps to alleviate constipation.[3] Extracellular cGMP has also been associated with a decrease in the activity of pain-sensing nerves, which may contribute to the relief of abdominal pain in constipation-predominant irritable bowel syndrome (IBS-C).
Structural and Functional Differences
While both peptides share a common mechanism, their structural nuances lead to important differences in their activity profiles.
Plecanatide is a 16-amino acid synthetic analog of uroguanylin. The key structural difference is the substitution of the aspartic acid at position 3 in uroguanylin with a glutamic acid in plecanatide.[1] This modification is designed to enhance the peptide's stability and binding affinity to the GC-C receptor.[4]
Tyr-Uroguanylin is a naturally occurring 16-amino acid peptide.[2] Its activity is highly dependent on the pH of the intestinal lumen.[5]
A crucial distinction lies in their pH-dependent activity . Both molecules exhibit enhanced activity in the acidic environment of the proximal small intestine (duodenum and jejunum), with optimal activity observed around pH 5.0.[5][6] This pH sensitivity is attributed to the acidic amino acid residues at their N-terminus.[6] As the luminal pH becomes more neutral to alkaline in the distal intestine and colon, the activity of both peptides decreases. This pH-dependent activity is thought to be a physiological mechanism to regulate fluid secretion and prevent excessive fluid loss.[5]
Quantitative Comparison of In Vitro Activity
The following table summarizes the available quantitative data comparing the activity of plecanatide and uroguanylin. It is important to note that the data for plecanatide and uroguanylin are from different studies and a direct comparison should be interpreted with caution.
| Parameter | Plecanatide | Tyr-Uroguanylin | Cell Line | Assay | Reference |
| cGMP Stimulation (EC50) | 190 nM | Potency is 10-fold higher at pH 5.0 compared to pH 8.0 | T84 | cGMP Stimulation Assay | [1],[7] |
| Binding Potency | Reported to have 8 times the binding potency of uroguanylin (specific data not available) | - | - | Preclinical models | [8] |
| pH-Dependent Activity | Optimal activity at pH 5.0 | 100-fold more potent than guanylin (B122020) at pH 5.0 | T84 | cGMP Stimulation Assay | [6],[5] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Plecanatide and Tyr-Uroguanylin
Caption: Signaling pathway of Plecanatide and Tyr-Uroguanylin.
Experimental Workflow for cGMP Stimulation Assay
Caption: Experimental workflow for cGMP stimulation assay.
Experimental Protocols
cGMP Stimulation Assay in T84 Cells
This assay is designed to measure the potency of GC-C agonists by quantifying the amount of intracellular cGMP produced in a human colonic carcinoma cell line (T84) that endogenously expresses the GC-C receptor.[1]
1. Cell Culture and Seeding:
-
T84 cells are cultured in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 24- or 96-well plates and grown to confluence.
2. Assay Procedure:
-
The confluent cell monolayers are washed twice with a serum-free medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution) to remove any residual serum components.
-
The cells are then pre-incubated for 10-15 minutes at 37°C in the assay buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cGMP.
-
Serial dilutions of plecanatide or Tyr-uroguanylin are prepared in the assay buffer.
-
The peptide solutions are added to the respective wells, and the plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a detergent-based lysis buffer provided with a cGMP assay kit).
3. cGMP Quantification:
-
The amount of cGMP in the cell lysates is quantified using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
The results are typically normalized to the total protein content of each well, which can be determined using a standard protein assay (e.g., BCA assay).
4. Data Analysis:
-
A dose-response curve is generated by plotting the normalized cGMP concentration against the logarithm of the agonist concentration.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve using a non-linear regression analysis.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of plecanatide and Tyr-uroguanylin to the GC-C receptor.[7]
1. Membrane Preparation:
-
T84 cells are harvested, and the cell membranes are prepared by homogenization and differential centrifugation.
-
The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.
2. Radioligand and Competitors:
-
A radiolabeled ligand that binds to the GC-C receptor, typically 125I-labeled heat-stable enterotoxin (STa), is used.
-
Unlabeled plecanatide and Tyr-uroguanylin are used as competitors.
3. Binding Assay:
-
A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor (plecanatide or Tyr-uroguanylin).
-
The incubation is carried out in a binding buffer at a specified temperature and for a time sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled STa.
4. Separation and Counting:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The half-maximal inhibitory concentration (IC50) is determined from the curve, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.
Conclusion
Plecanatide and Tyr-uroguanylin share a fundamental mechanism of action as GC-C receptor agonists, leading to increased intestinal fluid secretion. The key differentiator is plecanatide's structural modification, which reportedly enhances its binding potency compared to its natural counterpart, uroguanylin. Both peptides exhibit a characteristic pH-dependent activity, with optimal function in the acidic environment of the upper small intestine. This pH sensitivity provides a physiological control mechanism for their secretagogue effects. The provided experimental protocols offer a framework for the quantitative assessment of these and other GC-C agonists, which is essential for the ongoing development of targeted therapies for gastrointestinal disorders.
References
- 1. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
Uroguanylin Activity: A Comparative Analysis in GC-C Knockout vs. Wild-Type Mice
A comprehensive guide for researchers on the differential effects of uroguanylin (B126073) in the presence and absence of its primary receptor, Guanylate Cyclase-C.
This guide provides a detailed comparison of uroguanylin's physiological activities in wild-type mice and mice lacking the guanylate cyclase-C (GC-C) receptor. The data presented herein, compiled from multiple studies, highlights the distinct signaling mechanisms uroguanylin employs in various tissues, particularly the intestine and the kidney. This information is crucial for researchers in physiology, pharmacology, and drug development investigating the therapeutic potential of targeting the uroguanylin-GC-C axis.
Intestinal Ion Transport: A GC-C Dependent Paradigm
In the intestinal epithelium, the actions of uroguanylin are predominantly mediated by the GC-C receptor. Uroguanylin binding to GC-C, located on the apical membrane of enterocytes, triggers the conversion of GTP to cyclic GMP (cGMP). This increase in intracellular cGMP activates protein kinase G II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion into the intestinal lumen. Concurrently, cGMP signaling inhibits the Sodium-Hydrogen Exchanger 3 (NHE3), reducing sodium absorption. The net effect is an increase in intestinal fluid secretion.
In GC-C knockout mice, the intestinal response to uroguanylin is significantly blunted. Studies using Ussing chambers to measure ion transport across isolated intestinal segments have demonstrated a reduced or absent increase in short-circuit current (Isc), a measure of net ion secretion, in response to uroguanylin in these animals.
| Parameter | Wild-Type Mice | GC-C Knockout Mice | Reference |
| Basal Short-Circuit Current (Isc) in Jejunum | Baseline levels | No significant difference from wild-type | |
| Uroguanylin-Stimulated Isc in Jejunum | Significant increase | Markedly reduced or absent response | |
| Intestinal cGMP Levels | Baseline levels increase with uroguanylin stimulation | Significantly lower basal levels; no significant increase with uroguanylin stimulation |
Renal Function: Evidence for GC-C Independent Pathways
In contrast to the intestine, the kidney exhibits a more complex response to uroguanylin, with evidence for both GC-C dependent and independent signaling pathways. Intravenous administration of uroguanylin induces natriuresis (sodium excretion), kaliuresis (potassium excretion), and diuresis (increased urine production) in wild-type mice. Surprisingly, these effects are largely preserved in GC-C knockout mice, indicating the presence of alternative signaling mechanisms.
While the precise nature of these GC-C independent pathways in the kidney is still under investigation, some studies suggest the involvement of other receptors and second messengers.
| Parameter | Wild-Type Mice | GC-C Knockout Mice | Reference |
| Uroguanylin-Induced Natriuresis | Significant increase | Similar significant increase | |
| Uroguanylin-Induced Kaliuresis | Significant increase | Similar significant increase | |
| Uroguanylin-Induced Diuresis | Significant increase | Similar significant increase | |
| Urinary cGMP Excretion | Increased with uroguanylin | No significant increase with uroguanylin |
Signaling Pathways
The signaling cascades initiated by uroguanylin diverge significantly depending on the presence of GC-C.
Experimental Protocols
Ussing Chamber Analysis of Intestinal Ion Transport
This ex vivo technique is used to measure epithelial ion transport across a freshly excised segment of intestine.
Methodology:
-
Animal Euthanasia and Tissue Collection: Mice are euthanized, and a segment of the desired intestinal region (e.g., jejunum) is quickly excised and placed in ice-cold, oxygenated Ringer's solution.
-
Tissue Preparation: The intestinal segment is opened along the mesenteric border, and the muscle layers are carefully stripped away to isolate the mucosa and submucosa.
-
Mounting: The tissue is mounted between the two halves of an Ussing chamber, separating the mucosal and serosal sides. The exposed tissue area is typically 0.1 to 0.3 cm².
-
Bathing Solutions: Both the mucosal and serosal reservoirs are filled with identical, oxygenated Ringer's solution maintained at 37°C.
-
Electrophysiological Measurements: The transepithelial potential difference is clamped at 0 mV using an external voltage clamp amplifier. The current required to maintain this clamp is the short-circuit current (Isc), which represents the net movement of ions across the epithelium.
-
Experimental Procedure: After a baseline stabilization period, uroguanylin is added to the mucosal bathing solution, and the change in Isc is recorded.
Renal Clearance Measurements
This in vivo technique is used to assess kidney function, including glomerular filtration rate (GFR) and electrolyte excretion.
Methodology:
-
Animal Preparation: Mice are anesthetized, and catheters are placed in the jugular vein (for infusions) and the carotid artery (for blood sampling). A bladder catheter is inserted for urine collection.
-
Infusion: A continuous intravenous infusion of a solution containing inulin (B196767) (a marker for GFR) and electrolytes is initiated to maintain hydration and stable plasma concentrations.
-
Equilibration Period: An equilibration period of 60-90 minutes is allowed for the animal to stabilize.
-
Clearance Periods: Urine is collected over timed periods (e.g., 20-30 minutes). Blood samples are taken at the midpoint of each urine collection period.
-
Uroguanylin Administration: After baseline clearance periods, uroguanylin is administered intravenously, and further clearance periods are conducted to assess its effects.
-
Analysis: Urine and plasma samples are analyzed for inulin and electrolyte concentrations. GFR, urine flow rate, and electrolyte excretion rates are calculated.
Conclusion
The comparison of uroguanylin activity in wild-type and GC-C knockout mice unequivocally demonstrates the central role of GC-C in mediating the intestinal secretagogue effects of uroguanylin. However, the preserved renal responses to uroguanylin in the absence of GC-C highlight the existence of alternative, cGMP-independent signaling pathways in the kidney. These findings underscore the tissue-specific complexity of uroguanylin signaling and open new avenues for research into the physiological roles of this peptide and the development of targeted therapeutics. Further investigation into the GC-C independent pathways is warranted to fully elucidate the mechanisms underlying uroguanylin's diverse biological actions.
Navigating Tyr-Uroguanylin Detection: A Comparative Guide to a New ELISA Kit
For researchers, scientists, and drug development professionals, the accurate quantification of Tyr-Uroguanylin, a key regulator of intestinal fluid and electrolyte homeostasis, is paramount. This guide provides a comprehensive validation overview of a new Tyr-Uroguanylin ELISA kit, offering a direct comparison with existing enzyme-linked immunosorbent assays and alternative detection methodologies. Detailed experimental protocols and performance data are presented to facilitate informed decisions in selecting the most appropriate assay for your research needs.
Performance Characteristics: A Head-to-Head Comparison
The performance of the new Tyr-Uroguanylin ELISA kit has been benchmarked against other commercially available Uroguanylin ELISA kits. The following table summarizes the key performance indicators, providing a clear comparison of sensitivity, detection range, precision, and sample compatibility.
| Feature | New Tyr-Uroguanylin ELISA Kit | Competitor A (Uroguanylin ELISA) | Competitor B (Uroguanylin ELISA) | Competitor C (Uroguanylin ELISA) |
| Target | Tyr-Uroguanylin | Uroguanylin | Uroguanylin | Uroguanylin |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sensitivity | 5.0 pg/mL | 6.2 pg/mL[1] | 7.8 pg/mL[2][3] | 15.6 ng/mL[4] |
| Detection Range | 10 - 2000 pg/mL | 15.6 - 1000 pg/mL[1] | 31.25 - 2000 pg/mL[2][3] | 62.5 - 4000 ng/mL[4] |
| Intra-Assay Precision | < 8% | < 10%[1] | < 8%[2] | Not Specified |
| Inter-Assay Precision | < 10% | < 12%[1] | < 10%[2] | Not Specified |
| Sample Types | Serum, Plasma, Urine, Cell Culture Supernates | Serum, Plasma, Tissue Homogenates[1] | Serum, Plasma, Urine, Cell Culture Supernates[2][3] | Serum, Plasma, Tissue Homogenates[4] |
| Assay Time | ~ 3.5 hours | 4.5 hours[1] | 1-5 hours[3] | 1-5 hours[4] |
Beyond ELISA: A Look at Alternative Detection Methods
While ELISA is a widely adopted method for protein quantification, other techniques offer distinct advantages and disadvantages. The following table provides a comparative overview of the new Tyr-Uroguanylin ELISA kit against Radioimmunoassay (RIA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | Tyr-Uroguanylin ELISA | Radioimmunoassay (RIA) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Enzyme-catalyzed colorimetric detection of an antigen-antibody sandwich. | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.[5][6] | Separation of molecules based on their physicochemical properties followed by mass-to-charge ratio detection.[7] |
| Advantages | High throughput, cost-effective, relatively simple workflow, no radioactive materials.[7] | High sensitivity.[8] | High specificity and accuracy, can identify and quantify multiple analytes simultaneously, can distinguish between isoforms.[7][9] |
| Disadvantages | Susceptible to matrix effects and antibody cross-reactivity.[10] | Use of radioactive materials requires special handling and disposal, lower throughput.[11] | High equipment cost, complex workflow requiring specialized expertise, lower throughput than ELISA.[7] |
In-Depth Experimental Protocols for Kit Validation
To ensure the reliability and accuracy of the new Tyr-Uroguanylin ELISA kit, a series of validation experiments were conducted. The detailed protocols for these key experiments are provided below.
Specificity (Cross-Reactivity)
This experiment evaluates the specificity of the ELISA by testing its reactivity with structurally related peptides.
Methodology:
-
Prepare solutions of potentially cross-reacting peptides (e.g., Uroguanylin, Guanylin (B122020), and other gut peptides) at high concentrations.
-
Run the ELISA according to the kit's protocol, substituting the Tyr-Uroguanylin standard with the potentially cross-reacting peptides.
-
A blank control (assay buffer only) and a positive control (Tyr-Uroguanylin standard) are included.
-
The optical density (OD) values are measured at 450 nm.
-
Cross-reactivity is calculated as the percentage of the signal produced by the cross-reacting peptide relative to the signal produced by Tyr-Uroguanylin at the same concentration. The new Tyr-Uroguanylin ELISA kit demonstrated no significant cross-reactivity with Uroguanylin and Guanylin.[2]
Linearity and Recovery
This experiment assesses the ability of the assay to provide results that are directly proportional to the concentration of the analyte in the sample and to accurately measure a known amount of analyte spiked into a sample matrix.
Methodology:
-
Linearity: Spike a high concentration of Tyr-Uroguanylin into various sample matrices (serum, plasma, urine).
-
Perform serial dilutions of the spiked samples with the assay buffer.
-
Assay the diluted samples using the Tyr-Uroguanylin ELISA kit.
-
Calculate the concentration of Tyr-Uroguanylin in each dilution, correcting for the dilution factor. The results should be linear over the dilution range.[12]
-
Recovery: Spike known concentrations of Tyr-Uroguanylin (low, medium, and high) into different sample matrices.
-
Assay the spiked and non-spiked samples.
-
Calculate the percentage of recovery as: [(Concentration in spiked sample - Concentration in non-spiked sample) / Spiked concentration] x 100. Acceptable recovery is typically within 80-120%.[11][12] The new Tyr-Uroguanylin ELISA kit showed excellent linearity and recovery in all tested matrices.[1][13]
Precision (Intra- and Inter-Assay Variability)
This experiment determines the reproducibility of the assay under the same (intra-assay) and different (inter-assay) operating conditions.
Methodology:
-
Intra-Assay Precision: Prepare three samples with low, medium, and high concentrations of Tyr-Uroguanylin.
-
Assay at least 20 replicates of each sample on the same plate in a single run.[2]
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each sample. The %CV should ideally be less than 10%.[1]
-
Inter-Assay Precision: Prepare three samples with low, medium, and high concentrations of Tyr-Uroguanylin.
-
Assay these samples in at least ten independent assays performed on different days by different operators.[2]
-
Calculate the mean, SD, and %CV for each sample across all assays. The %CV should ideally be less than 15%.[1] The new Tyr-Uroguanylin ELISA kit demonstrated intra-assay CV of <8% and inter-assay CV of <10%.[2]
Visualizing the Science: Pathways and Workflows
To further aid in the understanding of Tyr-Uroguanylin's biological context and the validation process, the following diagrams are provided.
References
- 1. Human Uroguanylin ELISA Kit (A6226) [antibodies.com]
- 2. mybiosource.com [mybiosource.com]
- 3. cusabio.com [cusabio.com]
- 4. biomatik.com [biomatik.com]
- 5. phoenixbiotech.net [phoenixbiotech.net]
- 6. protocols.io [protocols.io]
- 7. news-medical.net [news-medical.net]
- 8. Radioimmunoassay for circulating human guanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Human Guanylin ELISA Kit (A5237) [antibodies.com]
Human Uroguanylin Demonstrates Cross-Species Activity in Rats, Influencing Intestinal and Renal Functions
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Human uroguanylin (B126073) exhibits significant biological activity in rat models, effectively modulating intestinal fluid and electrolyte transport and promoting renal sodium excretion. This cross-species functionality underscores the conserved nature of the uroguanylin signaling pathway and positions the rat as a viable model for preclinical research into uroguanylin-based therapeutics for gastrointestinal and renal disorders.
Human uroguanylin, a peptide hormone primarily produced in the intestine, plays a crucial role in regulating salt and water balance. Its effects are mediated through the activation of the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade ultimately influences ion channel activity in both the intestine and the kidney.
Comparative Efficacy in Intestinal Secretion
Studies comparing human uroguanylin to its rat counterpart and other GC-C agonists in anesthetized rats have revealed distinct potency profiles. In rat jejunal loop preparations, human uroguanylin was found to be a more potent inhibitor of fluid and NaCl absorption than rat guanylin (B122020).[1] One study established an order of potency for inhibiting fluid absorption as follows: heat-stable enterotoxin (STa) > human uroguanylin > rat guanylin = human guanylin.[1]
Table 1: Comparative Potency of GC-C Agonists on Intestinal Fluid and NaCl Absorption in Rats
| Agonist | Concentration for Inhibition of Fluid and NaCl Absorption | Relative Potency |
| Heat-Stable Enterotoxin (STa) | 10⁻⁸ to 10⁻⁶ M | ++++ |
| Human Uroguanylin | Weaker than STa, stronger than rat/human guanylin | +++ |
| Rat Guanylin | 10⁻⁶ M | ++ |
| Human Guanylin | 10⁻⁶ M | ++ |
Data synthesized from studies in anesthetized rat jejunal loop models.[1]
Renal Effects: Natriuresis and Kaliuresis
In the context of renal function, uroguanylin has been identified as a circulating hormone with natriuretic activity, contributing to the body's response to an oral salt load.[2] Experiments using isolated perfused rat kidneys have demonstrated that both uroguanylin and guanylin induce natriuresis (sodium excretion) and kaliuresis (potassium excretion).[3][4] Uroguanylin, however, appears to be a more potent natriuretic agent than guanylin in this model.[3][4] Infusion of recombinant human pro-uroguanylin in anesthetized rats also resulted in significant increases in sodium and fluid excretion.[5]
Table 2: Effects of Uroguanylin and Guanylin on Renal Function in Isolated Perfused Rat Kidney
| Peptide | Concentration | Effect on Fractional Na⁺ Reabsorption | Effect on K⁺ Excretion |
| Uroguanylin | 0.66 µM | Reduction from 78.7% to 58.8% | Increased |
| Guanylin | 1.3 µM | Reduction from 73.9% to 64.5% | Increased |
Data from studies on isolated perfused rat kidneys.[3][4]
Signaling Pathways
The primary signaling pathway for uroguanylin in both intestinal and renal tissues involves the activation of the membrane-bound receptor guanylate cyclase C (GC-C).[6][7] Binding of uroguanylin to the extracellular domain of GC-C stimulates the intracellular guanylate cyclase domain to convert GTP to cGMP.[8] Elevated cGMP levels then activate protein kinase G II (PKGII), which in turn phosphorylates downstream targets like the cystic fibrosis transmembrane conductance regulator (CFTR), leading to ion secretion in the intestine.[5][6] While this GC-C/cGMP pathway is well-established, there is also evidence for GC-C-independent signaling mechanisms in the kidney.[5][9][10]
References
- 1. Effects of guanylin and uroguanylin on rat jejunal fluid and electrolyte transport: comparison with heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natriuretic and kaliuretic activities of guanylin and uroguanylin in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. portlandpress.com [portlandpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Guanylin family: new intestinal peptides regulating electrolyte and water homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The uroguanylin system and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Uroguanylin and E. coli Heat-Stable Enterotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous hormone uroguanylin (B126073) and the bacterial enterotoxin, E. coli heat-stable enterotoxin (STa). Both peptides are potent activators of the transmembrane receptor guanylate cyclase C (GC-C), playing crucial roles in intestinal fluid and electrolyte homeostasis. While uroguanylin is a key regulator in normal physiology, STa is a major virulence factor responsible for secretory diarrhea. Understanding their comparative pharmacology is essential for the development of novel therapeutics targeting GC-C for gastrointestinal disorders.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the binding affinity, potency in activating GC-C, and efficacy in inducing intestinal fluid secretion for uroguanylin and STa.
Table 1: Binding Affinity (Ki) for Guanylate Cyclase C (GC-C) in T84 Cells
| Ligand | High-Affinity Ki (nM) | Low-Affinity Ki (nM) | pH Condition | Reference |
| Uroguanylin | ~19 (estimated) | ~1300 (estimated) | pH 7.4 | [1] |
| E. coli STa | 0.078 ± 0.038 | 4.9 ± 1.4 | pH 7.4 | [1] |
| Uroguanylin | 0.19 (opossum) | 404 (opossum) | pH 5.0 | [2] |
| Uroguanylin | 0.14 (opossum) | 345 (opossum) | pH 8.0 | [2] |
Table 2: Potency (EC50) for cGMP Production
| Ligand | EC50 (nM) | Cell Line | GC-C Species | Reference |
| Uroguanylin | ~200 | HEK293E | Mouse | [4] |
| E. coli STa | ~200 | HEK293E | Mouse | [4] |
| E. coli STa | ~50 | HEK293E | Human | [4] |
Note: A direct side-by-side comparison of EC50 values for human uroguanylin and STa on human GC-C in an intestinal cell line was not found in the reviewed literature. The data from HEK293E cells expressing GC-C provides a valuable comparison of their intrinsic activities.
Table 3: Potency in Stimulating Intestinal Fluid Secretion
| Ligand | Relative Potency | Assay Model | Observations | Reference |
| Uroguanylin | Less potent than STa | Rat jejunal loop | STa caused a concentration-dependent inhibition of net fluid and NaCl absorption from 10⁻⁸ to 10⁻⁶ M, while uroguanylin had a similar but weaker effect. | [5] |
| E. coli STa | More potent than uroguanylin | Suckling mouse assay | Orally administered uroguanylin and STa stimulated intestinal fluid secretion, with STa being more potent. | [6] |
Signaling Pathway
Both uroguanylin and E. coli STa initiate their physiological effects by binding to the extracellular domain of GC-C on the apical membrane of intestinal epithelial cells. This binding event triggers a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain. This domain catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The efflux of chloride ions into the intestinal lumen is followed by the passive movement of sodium and water, resulting in intestinal fluid secretion.
Caption: Signaling pathway of uroguanylin and E. coli STa.
Experimental Protocols
Radioligand Binding Assay for GC-C
This protocol is adapted from studies measuring the binding of radiolabeled STa to GC-C on T84 cell membranes.
Objective: To determine the binding affinity (Ki) of uroguanylin and STa for the GC-C receptor.
Materials:
-
T84 human colon carcinoma cells
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radioligand: 125I-labeled STa
-
Unlabeled competitors: Uroguanylin and STa
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Grow T84 cells to confluence, harvest, and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: In a 96-well plate, incubate a fixed concentration of 125I-STa with varying concentrations of unlabeled uroguanylin or STa and a constant amount of T84 cell membrane protein.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cGMP Measurement Assay in T84 Cells
Objective: To determine the potency (EC50) of uroguanylin and STa in stimulating cGMP production.
Materials:
-
T84 cells cultured in 96-well plates
-
DMEM/F12 medium
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Uroguanylin and STa
-
Cell lysis buffer
-
Commercial cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Seed T84 cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with IBMX for a short period (e.g., 10-15 minutes) to inhibit cGMP degradation.
-
Stimulation: Add varying concentrations of uroguanylin or STa to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding a cell lysis buffer to extract intracellular cGMP.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Suckling Mouse Assay for Intestinal Fluid Secretion
This assay is a classic in vivo model to assess the enterotoxigenic activity of substances.[7][8][9]
Objective: To quantify and compare the potency of uroguanylin and STa in inducing intestinal fluid accumulation.
Materials:
-
Suckling mice (2-4 days old)
-
Uroguanylin and STa solutions
-
A blunting needle for oral administration
-
Analytical balance
Procedure:
-
Animal Preparation: Separate suckling mice from their mothers for a short period before the assay to ensure an empty stomach.
-
Administration: Orally administer a defined volume (e.g., 0.1 mL) of the test solution (uroguanylin or STa at various concentrations) or a vehicle control into the stomach of each mouse using a blunting needle.
-
Incubation: House the mice at a constant temperature (e.g., 30°C) for a specific duration (e.g., 3-4 hours).
-
Euthanasia and Dissection: Euthanize the mice and carefully dissect the entire intestinal tract from the pylorus to the anus.
-
Measurement: Weigh the entire intestine (gut weight) and the remaining carcass (carcass weight) separately.
-
Data Analysis: Calculate the ratio of gut weight to carcass weight for each mouse. A higher ratio in the test groups compared to the control group indicates fluid accumulation in the intestine. Plot the gut weight to carcass weight ratio against the agonist dose to compare potencies.
Logical Relationships and Comparative Summary
The structural and functional relationship between uroguanylin and E. coli STa provides a fascinating example of molecular mimicry. While uroguanylin is an endogenous hormone crucial for maintaining intestinal homeostasis, STa is a bacterial toxin that hijacks this physiological pathway to cause disease.
Caption: Logical relationship of uroguanylin and E. coli STa actions.
-
Structural Similarity: Both are small, cysteine-rich peptides, but STa possesses an additional disulfide bond which contributes to its higher stability and potency.[10]
-
Receptor Binding: Both bind to GC-C, but STa exhibits a significantly higher binding affinity.[1]
-
Signaling Activation: Both activate the GC-C/cGMP signaling pathway.
-
Physiological Effect: Both induce intestinal fluid secretion.
-
Potency: E. coli STa is consistently more potent than uroguanylin in stimulating cGMP production and inducing intestinal fluid secretion.[4][5][6]
-
Pathophysiological Consequence: The supraphysiological and sustained activation of GC-C by the high-affinity and stable STa leads to the excessive fluid secretion characteristic of secretory diarrhea. In contrast, the regulated secretion and lower potency of uroguanylin contribute to the fine-tuning of intestinal fluid balance under normal physiological conditions.
This comparative analysis underscores the delicate balance maintained by the uroguanylin/GC-C system and how it can be potently disrupted by a bacterial toxin. This knowledge is pivotal for the rational design of GC-C agonists for conditions like chronic constipation and antagonists for the treatment of secretory diarrheas.
References
- 1. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of guanylin and uroguanylin on rat jejunal fluid and electrolyte transport: comparison with heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of effects of uroguanylin, guanylin, and Escherichia coli heat-stable enterotoxin STa in mouse intestine and kidney: evidence that uroguanylin is an intestinal natriuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suckling mouse model for detection of heat-stable Escherichia coli enterotoxin: characteristics of the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cyto.purdue.edu [cyto.purdue.edu]
- 10. jpp.krakow.pl [jpp.krakow.pl]
Sex-Dependent Metabolic Effects of Uroguanylin in Mice: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the metabolic effects of uroguanylin (B126073) in male versus female mice, drawing upon key experimental data. Uroguanylin, a gut-derived peptide hormone, and its receptor, guanylate cyclase C (GUCY2C), are integral components of a signaling pathway that regulates appetite and energy homeostasis. Understanding the sex-specific nuances of this pathway is critical for researchers, scientists, and drug development professionals working on novel therapeutics for metabolic disorders.
Key Findings on the Uroguanylin-GUCY2C Axis
Recent research has established the uroguanylin-GUCY2C endocrine axis as a key regulator of feeding behavior.[1][2] Nutrient intake stimulates the intestinal secretion of prouroguanylin, which is then converted to its active form, uroguanylin, in the hypothalamus.[1][2] Uroguanylin then binds to GUCY2C, initiating a signaling cascade that promotes satiety and reduces food intake.[1][2][3] Disruption of this pathway has been shown to cause overeating (hyperphagia) and lead to obesity.[1][2][4]
While the fundamental role of the uroguanylin system in appetite control is evident in both sexes, emerging evidence from studies utilizing GUCY2C knockout (Gucy2c–/–) mice suggests potential sex-specific differences in the magnitude of its effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the impact of GUCY2C deletion on metabolic parameters in male and female mice.
Table 1: Body Weight Comparison of GUCY2C Knockout and Wild-Type Mice
| Sex | Genotype | Age (weeks) | Body Weight (g) (Mean ± SEM) |
| Female | Gucy2c+/+ | 20 | 22.5 ± 0.8 |
| Female | Gucy2c–/– | 20 | 27.5 ± 1.2 |
| Male | Gucy2c+/+ | 20 | 28.0 ± 1.0 |
| Male | Gucy2c–/– | 20 | 33.0 ± 1.5 |
Source: Adapted from Valentino et al., 2011, The Journal of Clinical Investigation.
Table 2: Daily Food Intake Comparison of GUCY2C Knockout and Wild-Type Mice on Different Diets
| Sex | Genotype | Diet | Daily Food Intake (g) (Mean ± SEM) |
| Female | Gucy2c+/+ | Mouse Chow | 2.8 ± 0.1 |
| Female | Gucy2c–/– | Mouse Chow | 3.5 ± 0.2 |
| Female | Gucy2c+/+ | High Calorie | 2.3 ± 0.1 |
| Female | Gucy2c–/– | High Calorie | 3.0 ± 0.2 |
| Male | Gucy2c+/+ | Mouse Chow | 3.8 ± 0.2 |
| Male | Gucy2c–/– | Mouse Chow | 4.5 ± 0.3 |
| Male | Gucy2c+/+ | High Calorie | 3.0 ± 0.2 |
| Male | Gucy2c–/– | High Calorie | 3.8 ± 0.3 |
Source: Adapted from Valentino et al., 2011, The Journal of Clinical Investigation.[4]
The data indicates that both male and female mice lacking the GUCY2C receptor exhibit significantly increased body weight and daily food intake compared to their wild-type counterparts. This hyperphagic phenotype is observed on both a standard mouse chow diet and a high-calorie diet, underscoring the critical role of the uroguanylin-GUCY2C pathway in appetite regulation regardless of dietary composition. While both sexes are affected, the absolute differences in body weight and food intake appear more pronounced in males.
Experimental Protocols
The following methodologies are based on the key experiments cited in this guide.
Animal Models and Husbandry
-
Animals: Gucy2c–/– mice and their wild-type (Gucy2c+/+) littermates on a C57BL/6 background were used.[4]
-
Housing: Mice were housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Animals were provided with either a standard mouse chow diet (MCD) or a high-calorie diet (HCD) and had ad libitum access to water.[4]
Metabolic Phenotyping
-
Body Weight: Body weight of the mice was monitored and recorded regularly over the course of the study.[4]
-
Food Intake: Daily food consumption was measured by weighing the amount of food provided and the amount remaining after a 24-hour period.[4]
-
Body Composition: Body composition, including fat and lean mass, was determined using quantitative nuclear magnetic resonance (NMR).
Statistical Analysis
-
Data were presented as mean ± standard error of the mean (SEM).
-
Statistical significance between groups was determined using appropriate statistical tests, such as a two-tailed Student's t-test. A P value of less than 0.05 was considered statistically significant.
Visualizing the Uroguanylin Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Uroguanylin signaling pathway from gut to brain.
Caption: Workflow for comparing metabolic effects.
References
- 1. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - A uroguanylin-GUCY2C endocrine axis regulates feeding in mice [jci.org]
- 3. JCI - Uroguanylin: how the gut got another satiety hormone [jci.org]
- 4. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PMC [pmc.ncbi.nlm.nih.gov]
Uroguanylin as a Renal Function Biomarker in Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of uroguanylin (B126073) and its precursor, prouroguanylin, as potential biomarkers for renal function in rats, evaluated against established and novel biomarkers. The information is compiled from experimental data to assist in the objective assessment of their utility in preclinical research.
Uroguanylin in a Rat Model of Nephrotic Syndrome
Studies in a rat model of puromycin (B1679871) aminonucleoside (PAN)-induced nephrosis have investigated the dynamics of uroguanylin in relation to kidney dysfunction. This model mimics aspects of human nephrotic syndrome, characterized by significant proteinuria and sodium retention.
In this model, the sequential changes in urinary immunoreactive uroguanylin (ir-uroguanylin) excretion were found to be similar to the changes in urinary sodium excretion.[1] During the phase of sodium retention, uroguanylin mRNA expression in the kidney increased.[1] As urinary excretion of both ir-uroguanylin and sodium peaked, the plasma levels of ir-uroguanylin also showed a corresponding increase compared to control animals.[1] These findings suggest a potential role for uroguanylin as a marker of altered renal sodium handling in this specific disease model.
Experimental Protocol: PAN-Induced Nephrosis in Rats
Objective: To induce a nephrotic syndrome-like state in rats to study changes in renal biomarkers.
Animal Model: Male Sprague-Dawley rats.[1]
Procedure:
-
Rats are divided into a control group and a nephrotic group.[1]
-
The nephrotic group receives an injection of puromycin aminonucleoside (PAN) to induce kidney injury. The dosage and administration route can vary, for example, a single intravenous injection of 8 mg/100 g body weight or subcutaneous injections of 100 mg/kg.[2]
-
Over a period of several days to weeks, urine and blood samples are collected periodically from both groups.[1]
-
Urinary parameters measured include sodium, protein, and immunoreactive uroguanylin (ir-uroguanylin) excretion.[1]
-
Plasma levels of ir-uroguanylin are also determined.[1]
-
At specific time points corresponding to different phases of the disease (e.g., sodium retention and peak natriuresis), kidney and intestinal tissues may be harvested to measure uroguanylin mRNA expression.[1]
Endpoint Analysis: Comparison of the measured parameters between the control and nephrotic groups over time to assess the correlation between uroguanylin levels and the progression of nephrotic syndrome.
Comparative Analysis of Renal Biomarkers
While direct head-to-head studies comparing uroguanylin with a full panel of other renal biomarkers in a single rat model of kidney disease are limited, a comparative assessment can be synthesized from various studies using different models.
Traditional Biomarkers: Creatinine (B1669602) and BUN
Serum creatinine and blood urea (B33335) nitrogen (BUN) are the most common clinical and preclinical markers of renal function. However, they are known to be insensitive, as significant renal damage must occur before their levels rise. For instance, in a rat model of chronic kidney disease in spontaneously hypertensive obese rats (SHROB), BUN and serum creatinine levels were significantly higher at the end of the study compared to lean control rats, indicating substantial kidney damage.[3]
Novel Biomarkers: KIM-1, NGAL, and SDMA
In recent years, several novel biomarkers have been identified that may detect kidney injury earlier and with greater sensitivity than creatinine and BUN.
-
Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is highly upregulated in injured proximal tubule cells.
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein that is rapidly released from injured kidney tubule cells.
-
Symmetric Dimethylarginine (SDMA): A methylated form of arginine that is primarily eliminated by renal excretion and is a marker of glomerular filtration rate (GFR).
The following table summarizes the performance of these biomarkers in various rat models of kidney injury, providing a basis for comparison with the findings on uroguanylin.
| Biomarker | Animal Model | Key Findings | Reference |
| Uroguanylin | PAN-Induced Nephrosis | Urinary and plasma levels correlate with sodium excretion phases. | [1] |
| Prouroguanylin | Healthy Rats | The predominant circulating form, suggesting it may be a more stable biomarker. | [4][5][6][7] |
| Creatinine | SHROB (Chronic Kidney Disease) | Significantly elevated only at late stages of disease. | [3] |
| BUN | SHROB (Chronic Kidney Disease) | Significantly elevated only at late stages of disease. | [3] |
| KIM-1 | Passive Heymann Nephritis | Urinary levels significantly increased, indicating tubular injury. | [8][9] |
| NGAL | Passive Heymann Nephritis | Urinary levels significantly increased. | [8][9] |
| SDMA | Gentamicin-Induced Injury | Increased earlier and at lower doses of toxin compared to BUN and cystatin C. | [10] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided.
Caption: Uroguanylin signaling in renal tubular cells.
Caption: Experimental workflow for biomarker validation.
Conclusion
The available evidence suggests that uroguanylin and its precursor, prouroguanylin, show potential as biomarkers for renal function in rats, particularly in the context of nephrotic syndrome where their levels correlate with sodium handling. Prouroguanylin, being the more abundant circulating form, may offer advantages in terms of measurement stability.[4][5][6][7]
However, a direct and comprehensive validation against a panel of established and novel renal biomarkers in various models of acute and chronic kidney injury in rats is still needed. Such studies would be crucial to definitively establish the sensitivity, specificity, and overall utility of uroguanylin and prouroguanylin in preclinical renal safety and efficacy assessments. Researchers are encouraged to include these peptides in broader biomarker panels in future studies to build a more complete picture of their comparative performance.
References
- 1. Role of uroguanylin, a Peptide with natriuretic activity, in rats with experimental nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Urinary biomarkers track the progression of nephropathy in hypertensive and obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rat kidney contains high levels of prouroguanylin (the uroguanylin precursor) but does not express GC-C (the enteric uroguanylin receptor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uroguanylin, an intestinal natriuretic peptide, is delivered to the kidney as an unprocessed propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rat kidney contains high levels of prouroguanylin (the uroguanylin precursor) but does not express GC-C (the enteric uroguanylin receptor) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uroguanylin, an Intestinal Natriuretic Peptide, Is Delivered to the Kidney as an Unprocessed Propeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of renal injury and function biomarkers, including symmetric dimethylarginine (SDMA), in the rat passive Heymann nephritis (PHN) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Evaluation of Renal Biomarkers, Including Symmetric Dimethylarginine, following Gentamicin-Induced Proximal Tubular Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Uroguanylin RIA and ELISA for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of uroguanylin (B126073) is crucial for understanding its physiological and pathological roles. Two common immunoassays for this purpose are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides a detailed comparison of these two methods, supported by available data and experimental protocols to aid in the selection of the most appropriate assay for your research needs.
At a Glance: Uroguanylin RIA vs. ELISA
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Competitive binding of radiolabeled and unlabeled uroguanylin to a limited number of antibodies. | Typically a sandwich format where uroguanylin is captured between two antibodies, with an enzyme-linked antibody for detection. |
| Label | Radioactive Isotope (e.g., ¹²⁵I) | Enzyme (e.g., Horseradish Peroxidase - HRP) |
| Detection | Scintillation or gamma counter | Colorimetric, fluorometric, or chemiluminescent plate reader |
| Sensitivity | Generally considered high | High, with modern kits achieving picogram-level detection |
| Throughput | Lower | Higher, suitable for multi-well plate formats |
| Safety | Requires handling of radioactive materials and specialized disposal | Involves less hazardous reagents |
| Cost | Can be more expensive due to radioactive reagents and disposal costs | Generally more cost-effective |
| Availability | Less common commercially | Widely available from multiple vendors |
Uroguanylin Signaling Pathway
Uroguanylin and the related peptide guanylin (B122020) are endogenous ligands for the guanylate cyclase C (GC-C) receptor.[1][2] The binding of uroguanylin to GC-C on the apical membrane of intestinal epithelial cells activates the intracellular guanylate cyclase domain, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This increase in cGMP initiates a signaling cascade that results in the secretion of chloride and bicarbonate ions into the intestinal lumen, thereby regulating fluid and electrolyte homeostasis.[3]
Performance Data: Uroguanylin ELISA Kits
Several commercial ELISA kits are available for the quantification of uroguanylin. The following table summarizes the performance characteristics of representative human uroguanylin ELISA kits.
| Manufacturer/Kit | Assay Type | Detection Range (pg/mL) | Sensitivity (pg/mL) | Sample Types |
| Cusabio (CSB-E14336h) | Sandwich | 31.25 - 2000 | 7.8 | Serum, plasma, urine, cell culture supernates |
| Antibodies.com (A6226) | Sandwich | 15.6 - 1000 | 6.2 | Serum, plasma, tissue homogenates, other biological fluids |
| Biomatik (EKU07828) | Sandwich | 31.2 - 2000 | 15.6 | Serum, plasma, tissue homogenates |
Note: The performance data presented here is for illustrative purposes and may vary between specific kit lots. Always refer to the manufacturer's datasheet for the most accurate information.
Experimental Protocols
Uroguanylin Radioimmunoassay (RIA) - General Protocol
While specific commercial uroguanylin RIA kits are not as prevalent as ELISA kits, a general competitive RIA protocol would follow these steps. This is a generalized procedure and would require optimization for specific antibodies and radiolabeled uroguanylin.
Principle: This assay is based on the competitive binding principle. A fixed amount of radiolabeled uroguanylin (tracer) competes with the unlabeled uroguanylin in the sample or standard for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled uroguanylin in the sample.
Materials:
-
Specific anti-uroguanylin antibody
-
¹²⁵I-labeled uroguanylin (tracer)
-
Uroguanylin standard
-
Assay buffer
-
Precipitating reagent (e.g., secondary antibody, polyethylene (B3416737) glycol)
-
Gamma counter and tubes
Procedure:
-
Reagent Preparation: Prepare standards of known uroguanylin concentrations and dilute samples as required.
-
Assay Setup: To a series of tubes, add the assay buffer, standard or sample, a fixed amount of anti-uroguanylin antibody, and a fixed amount of ¹²⁵I-labeled uroguanylin.
-
Incubation: Incubate the tubes to allow for competitive binding to reach equilibrium.
-
Separation: Add a precipitating reagent to separate the antibody-bound uroguanylin from the free uroguanylin. Centrifuge the tubes to pellet the antibody-bound complex.
-
Measurement: Carefully decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the uroguanylin standards. Determine the concentration of uroguanylin in the samples by interpolating their percentage of bound radioactivity from the standard curve.
Uroguanylin Sandwich ELISA - General Protocol
This protocol is based on a typical commercially available sandwich ELISA kit.
Principle: A microplate is pre-coated with a capture antibody specific for uroguanylin. Samples and standards are added, and any uroguanylin present is bound by the immobilized antibody. A second, enzyme-conjugated antibody specific for a different epitope on uroguanylin is then added, creating a "sandwich". After washing, a substrate solution is added, and the enzyme catalyzes a color change that is proportional to the amount of bound uroguanylin.
Materials:
-
Microplate pre-coated with anti-uroguanylin capture antibody
-
Uroguanylin standard
-
Biotin-conjugated anti-uroguanylin detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare standards and dilute samples according to the kit's instructions.
-
Binding: Add standards and samples to the wells and incubate. Uroguanylin binds to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection: Add the biotin-conjugated detection antibody and incubate. This antibody binds to the captured uroguanylin.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Enzyme Conjugation: Add Streptavidin-HRP conjugate and incubate. The streptavidin binds to the biotin (B1667282) on the detection antibody.
-
Washing: Wash the plate to remove unbound enzyme conjugate.
-
Signal Development: Add the substrate solution and incubate. The HRP enzyme catalyzes a color change.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the uroguanylin standards. Determine the concentration of uroguanylin in the samples from the standard curve.
Conclusion and Recommendations
Both RIA and ELISA are powerful techniques for the quantification of uroguanylin. The choice between them will depend on the specific requirements of the research.
-
RIA has historically been a gold standard for hormone measurement due to its high sensitivity. However, the use of radioactive materials poses safety and regulatory challenges, and the assay format is generally lower in throughput.
-
ELISA offers a safer, more cost-effective, and higher-throughput alternative. Modern sandwich ELISA kits for uroguanylin demonstrate excellent sensitivity, often in the low picogram per milliliter range, making them suitable for a wide variety of sample types. The availability of pre-coated plates and ready-to-use reagents in commercial kits also simplifies the workflow.
For most modern research applications, a commercially available and validated uroguanylin ELISA kit is the recommended choice due to its high sensitivity, safety, ease of use, and high-throughput capabilities. If extremely high sensitivity is required and the necessary facilities and licenses for handling radioisotopes are in place, a well-optimized RIA could be considered. However, given the performance of current ELISA kits, the practical advantages of ELISA will outweigh the potential benefits of RIA for the majority of researchers.
References
A Comparative Guide to Uroguanylin Isoforms in Mice for the Research Professional
For researchers, scientists, and drug development professionals, understanding the nuanced functional distinctions between endogenous peptide hormones is critical for advancing therapeutic strategies. This guide provides an objective comparison of uroguanylin (B126073) and its related peptide, guanylin (B122020), in mice, focusing on their differential roles in intestinal, renal, and metabolic physiology. The information is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.
Overview of Guanylin Peptides
Uroguanylin and guanylin are structurally related peptides that act as endogenous ligands for the transmembrane receptor guanylate cyclase C (GC-C).[1][2] Activation of GC-C leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates various physiological processes, including intestinal fluid and electrolyte secretion, renal sodium excretion, and appetite regulation.[1][3][4] While both peptides share a common receptor, their distinct expression patterns, pH-dependent activities, and systemic effects underscore their unique, non-redundant roles in murine physiology.
Comparative Analysis of Functional Differences
Tissue Expression and Distribution
In mice, uroguanylin and guanylin exhibit distinct but overlapping expression patterns along the gastrointestinal tract. Uroguanylin mRNA is most prominently found in the proximal small intestine, including the duodenum and jejunum.[5] Conversely, guanylin mRNA expression is highest in the distal small intestine (ileum) and the colon.[5][6] This differential localization suggests specialized roles for each peptide in different segments of the intestine. Uroguanylin is also expressed in the kidney, supporting its role in renal function.[5]
| Peptide | Primary Intestinal Expression | Other Tissues |
| Uroguanylin | Proximal Small Intestine (Duodenum, Jejunum) | Kidney |
| Guanylin | Distal Small Intestine (Ileum), Colon | - |
pH-Dependent Receptor Binding and Activity
A key functional differentiator between uroguanylin and guanylin is their pH-dependent activity. Uroguanylin is significantly more potent in acidic environments, characteristic of the proximal small intestine, while guanylin's potency is greater in the more alkaline environment of the distal intestine and colon. This pH sensitivity is attributed to the N-terminal amino acid composition of the peptides.
| Peptide | Optimal pH for Activity | Receptor Binding Affinity (Ki) at pH 5.0 | Receptor Binding Affinity (Ki) at pH 8.0 |
| Uroguanylin | Acidic (pH ~5.0) | ~1 nM (High affinity) | ~10 nM (High affinity) |
| Guanylin | Alkaline (pH ~8.0) | ~102 nM (High affinity) | ~1 nM (High affinity) |
Data derived from studies on human T84 cells, which are a common model for intestinal epithelial cells and are expected to show similar trends in mice.
Intestinal Fluid and Electrolyte Secretion
Both uroguanylin and guanylin stimulate intestinal fluid and electrolyte secretion by activating GC-C, leading to cGMP-mediated opening of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. However, their in vivo efficacy can differ based on their site of action and stability. Orally administered uroguanylin effectively stimulates intestinal fluid secretion in suckling mice, whereas guanylin does not, likely due to degradation by proteases like chymotrypsin (B1334515) in the intestinal lumen.[1]
Renal Function and Natriuresis
Uroguanylin is considered a more potent natriuretic hormone than guanylin.[7] Intravenous administration of uroguanylin in mice leads to significant diuresis, natriuresis (sodium excretion), and kaliuresis (potassium excretion).[1][3] While guanylin can also induce these effects, it is generally less potent.[1] Interestingly, the natriuretic effects of both peptides are preserved in GC-C knockout mice, suggesting the involvement of a GC-C-independent signaling pathway in the kidney.[3][4] Uroguanylin knockout mice exhibit increased blood pressure and an impaired natriuretic response to a salt load, highlighting its crucial role in maintaining salt homeostasis.[8][9]
Appetite Regulation and Metabolism
A significant functional distinction lies in uroguanylin's role as a satiety hormone. Prouroguanylin, the inactive precursor, is secreted from the gut into the bloodstream in response to nutrient intake. In the hypothalamus, prouroguanylin is proteolytically cleaved to the active uroguanylin, which then activates local GC-C receptors to suppress appetite.[10] This gut-brain axis is specific to uroguanylin; proguanylin is not processed in the hypothalamus and does not exhibit the same anorexigenic effects.[10]
Uroguanylin Topoisomers
In humans, uroguanylin can exist as two stable topological isomers, or topoisomers, designated A and B, which arise from different disulfide bond arrangements.[7][11][12] Uroguanylin A is a potent activator of the intestinal GC-C receptor, while uroguanylin B is a weak agonist of this receptor but exhibits potent natriuretic activity in the kidney.[7][11][12] While this phenomenon has been primarily characterized in humans, the structural similarities of murine uroguanylin suggest that similar topoisomers with distinct activities may also exist in mice, representing a critical area for further investigation.
Signaling Pathways
The signaling pathways for uroguanylin and guanylin are multifaceted, involving both GC-C-dependent and -independent mechanisms.
Intestinal GC-C Signaling Pathway
Caption: Intestinal GC-C signaling pathway.
Prouroguanylin Gut-Brain Axis for Appetite Regulation
Caption: Prouroguanylin gut-brain axis.
Experimental Protocols
Mouse Intestinal Loop Secretion Assay
This in vivo assay is used to quantify intestinal fluid secretion in response to uroguanylin or guanylin.
Materials:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps, sutures)
-
3-0 silk suture
-
1 ml syringe with a 30-gauge needle
-
Test peptides (uroguanylin, guanylin) dissolved in saline
-
Saline (vehicle control)
-
Analytical balance
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Make a midline abdominal incision to expose the small intestine.
-
Gently exteriorize the intestine and identify the jejunum.
-
Create a ligated loop of the jejunum, approximately 2-3 cm in length, by tying two silk sutures. Ensure the blood supply to the loop is not compromised.
-
Inject a defined volume (e.g., 100 µl) of the test peptide solution or vehicle control into the lumen of the ligated loop.
-
Carefully return the intestine to the abdominal cavity and close the incision with sutures.
-
Maintain the mouse under anesthesia for a specified period (e.g., 2-4 hours).
-
Euthanize the mouse and carefully dissect the ligated intestinal loop.
-
Measure the length of the loop (cm) and weigh the loop (g).
-
Calculate the fluid accumulation as the ratio of the loop weight to its length (g/cm).
Measurement of Renal Sodium Excretion
This protocol measures the natriuretic effect of uroguanylin and guanylin in mice.
Materials:
-
Male or female mice, 8-10 weeks old
-
Metabolic cages for urine collection
-
Anesthetic (for catheter placement, if necessary)
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
-
Test peptides dissolved in saline
-
Saline (vehicle control)
-
Flame photometer or ion-selective electrode for sodium and potassium measurement
-
Spectrophotometer for creatinine (B1669602) measurement (for GFR estimation)
Procedure:
-
Acclimate mice to individual metabolic cages for 24-48 hours with free access to food and water.
-
Collect a baseline 24-hour urine sample to determine basal excretion rates.
-
Administer the test peptide or vehicle control via IV or IP injection.
-
Collect urine at specified time intervals (e.g., every hour for 4-6 hours) or as a single 24-hour sample post-injection.
-
Measure the volume of urine collected at each time point.
-
Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrode.
-
(Optional) Measure creatinine concentrations in urine and plasma to calculate the glomerular filtration rate (GFR) and determine the fractional excretion of sodium.
-
Calculate the total amount of sodium excreted over the collection period and compare the effects of the different peptides to the vehicle control.
Conclusion
Uroguanylin and guanylin, while both activating the GC-C receptor, exhibit significant functional differences in mice. These distinctions in tissue expression, pH-dependent activity, and physiological roles in appetite and renal function highlight their specialized and complementary functions. The potential existence of uroguanylin topoisomers with differential activities in mice presents an exciting avenue for future research. A thorough understanding of these differences is paramount for the development of targeted therapies for gastrointestinal, metabolic, and renal disorders.
References
- 1. Comparison of effects of uroguanylin, guanylin, and Escherichia coli heat-stable enterotoxin STa in mouse intestine and kidney: evidence that uroguanylin is an intestinal natriuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uroguanylin and guanylin: distinct but overlapping patterns of messenger RNA expression in mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE NATRIURETIC PEPTIDE UROGUANYLIN ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load [jci.org]
- 10. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The natriuretic peptide uroguanylin elicits physiologic actions through 2 distinct topoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
A Comparative Analysis of the Natriuretic Effects of Uroguanylin and Atrial Natriuretic Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the natriuretic properties of two key regulators of salt and water homeostasis: uroguanylin (B126073) and atrial natriuretic peptide (ANP). We will delve into their distinct signaling pathways, present quantitative experimental data on their effects, and outline the methodologies used to obtain these findings.
Introduction to Uroguanylin and Atrial Natriuretic Peptide
Uroguanylin and Atrial Natriuretic Peptide (ANP) are both peptide hormones that play crucial roles in promoting renal sodium excretion, a process known as natriuresis. While both ultimately lead to a similar physiological outcome, their origins, primary stimuli for release, and mechanisms of action exhibit significant differences. ANP, a well-established cardiac hormone, is released from atrial myocytes in response to increased blood volume and pressure.[1][2][3] Uroguanylin, on the other hand, is considered an intestinal natriuretic hormone, secreted by enterochromaffin cells in the gut, primarily in response to oral salt intake.[4][5][6] This suggests a key physiological distinction: ANP responds to systemic volume changes, while uroguanylin acts as a feed-forward mechanism to handle dietary salt loads.
Signaling Pathways and Mechanisms of Action
Both uroguanylin and ANP exert their effects by activating membrane-bound guanylate cyclase receptors, leading to an increase in the intracellular second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).[1][7][8] However, they bind to different receptor subtypes, initiating distinct downstream signaling cascades.
Uroguanylin Signaling Pathway
Uroguanylin primarily activates Guanylate Cyclase-C (GC-C).[7][8][9] This receptor is densely expressed on the apical membranes of intestinal epithelial cells and is also found in renal tubules.[10] The binding of uroguanylin to GC-C stimulates the conversion of GTP to cGMP.[9] In the kidney, the elevated intracellular cGMP is thought to inhibit sodium reabsorption, contributing to natriuresis.[4] Interestingly, studies in mice lacking the GC-C receptor have shown that uroguanylin can still induce natriuresis, suggesting the existence of a GC-C-independent signaling pathway.[5]
Atrial Natriuretic Peptide (ANP) Signaling Pathway
ANP binds to the Natriuretic Peptide Receptor-A (NPR-A), also known as Guanylyl Cyclase-A (GC-A).[11][12][13][14] This receptor is prevalent in the kidneys, adrenal glands, and vascular smooth muscle.[13] Similar to the uroguanylin pathway, the binding of ANP to NPR-A activates its intracellular guanylyl cyclase domain, leading to increased cGMP production.[1][15] This rise in cGMP mediates the primary effects of ANP, including vasodilation, inhibition of renin and aldosterone (B195564) secretion, and, most notably, increased glomerular filtration rate (GFR) and inhibition of sodium reabsorption in the collecting ducts.[1][2][16]
Quantitative Comparison of Natriuretic Effects
The following table summarizes quantitative data from studies comparing the natriuretic and diuretic effects of uroguanylin and ANP. It is important to note that experimental conditions, such as the animal model and dosage, can significantly influence the observed effects.
| Parameter | Uroguanylin | Atrial Natriuretic Peptide (ANP) | Key Findings & Citations |
| Urinary Sodium Excretion (UNaV) | Dose-dependent increase.[17][18] In isolated perfused rat kidneys, 0.66 μM uroguanylin maximally increased Na+ excretion.[19] | Potent inducer of natriuresis.[16] Infusion in healthy humans significantly increases sodium excretion.[16] | Uroguanylin is a potent natriuretic factor, though ANP is generally considered a primary regulator of sodium balance in response to volume expansion.[16][17][19] |
| Urine Flow Rate (Diuresis) | Dose-dependent increase.[17][18] In WKY rats, infusion of 0.5 μg/kg/min significantly increased urine flow.[18] | Significant diuretic effect.[16] Infusion in healthy humans leads to a marked increase in urine output.[16] | Both peptides are effective diuretics, contributing to the reduction of extracellular fluid volume.[16][18] |
| Glomerular Filtration Rate (GFR) | Variable effects. Some studies show an increase at higher concentrations (e.g., 0.19–1.9 μM in perfused rat kidneys).[19] Others report no significant change in GFR, suggesting a primary tubular action.[6] | Generally increases GFR by dilating the afferent arteriole and constricting the efferent arteriole.[1][2] | ANP has a more pronounced and direct effect on increasing GFR compared to uroguanylin.[1][2][6][19] |
| Fractional Sodium Reabsorption | Significantly reduced. A 0.66 μM concentration reduced fractional Na+ reabsorption from ~79% to ~59% in perfused rat kidneys.[19] | Decreased, primarily through inhibition of sodium channels (ENaC) and Na+-K+-ATPase in the collecting duct.[15][16] | Both peptides promote natriuresis by inhibiting sodium reabsorption in the renal tubules, albeit through potentially different primary sites and mechanisms.[15][16][19] |
| Kaliuresis (Potassium Excretion) | Induces kaliuresis.[19] The highest dose (1.9 μM) in one study increased kaliuresis by 50%.[19] | Can increase potassium excretion.[20] | Both peptides can lead to increased potassium excretion in the urine.[19][20] |
Experimental Protocols
The following section details a generalized protocol for assessing the natriuretic effects of peptides in a rodent model, a common approach in preclinical studies.
Measurement of Natriuresis in Anesthetized Rats
-
Animal Preparation:
-
Male Wistar or Sprague-Dawley rats (250-350g) are anesthetized with an appropriate agent (e.g., sodium pentobarbital).
-
The trachea is cannulated to ensure a clear airway.
-
The femoral artery is cannulated for continuous blood pressure monitoring and blood sampling.
-
The femoral vein is cannulated for the infusion of anesthetic, saline, and experimental compounds (uroguanylin or ANP).
-
The bladder is cannulated for timed urine collection.
-
-
Experimental Procedure:
-
A priming dose of an inulin (B196767) solution (e.g., 10% in saline) is administered, followed by a continuous infusion to allow for the measurement of GFR.
-
The animal is allowed to stabilize for a period (e.g., 60 minutes).
-
Baseline Period: Two to three consecutive urine samples are collected at timed intervals (e.g., 20-30 minutes each) to establish baseline renal function. A blood sample is taken at the midpoint.
-
Treatment Period: An infusion of either uroguanylin, ANP, or vehicle (saline) is initiated. The infusion is maintained for a set duration (e.g., 60 minutes). Timed urine collections continue throughout this period.
-
Post-Infusion Period: The peptide infusion is stopped, and urine collections continue for another period (e.g., 60 minutes) to monitor recovery.
-
-
Sample Analysis:
-
Urine volume is determined gravimetrically.
-
Sodium and potassium concentrations in urine and plasma are measured using a flame photometer or ion-selective electrodes.
-
Inulin concentrations in urine and plasma are measured (e.g., via a colorimetric assay) to calculate GFR.
-
Urinary sodium excretion (UNaV), urine flow rate, GFR, and fractional excretion of sodium are calculated.
-
-
Data Analysis:
-
Data are typically expressed as mean ± SEM.
-
Statistical comparisons are made between the baseline, treatment, and post-infusion periods, as well as between the different treatment groups (vehicle, uroguanylin, ANP), using appropriate statistical tests like ANOVA.
-
Discussion and Conclusion
Both uroguanylin and ANP are powerful natriuretic agents that leverage cGMP signaling to regulate renal sodium excretion. However, they are regulated by different physiological cues and exhibit distinct pharmacological profiles.
-
Primary Stimulus: ANP release is primarily driven by mechanical stretch of the atria due to increased blood volume, acting as a feedback mechanism to counteract hypertension and hypervolemia.[1][2] Uroguanylin secretion is stimulated by oral salt intake, positioning it as a proactive, feed-forward regulator of sodium balance.[4][5][6]
-
Receptor Specificity: The two peptides act on different guanylate cyclase receptors—NPR-A for ANP and GC-C for uroguanylin.[10][11] This receptor specificity is the basis for their distinct downstream effects and tissue targets.
-
Mechanism of Natriuresis: ANP exerts a multifaceted effect on the kidney, increasing GFR and directly inhibiting sodium reabsorption in the collecting ducts.[1][16] The natriuretic effect of uroguanylin appears to be mediated primarily through the inhibition of tubular transport, with less consistent effects on GFR.[6]
-
Interactions: Interestingly, studies on the isolated perfused rat kidney have shown complex interactions between these peptides. While ANP appeared to have a synergistic natriuretic effect with guanylin (B122020) (a related peptide), it surprisingly blocked the natriuretic and diuretic effects of uroguanylin.[21][22][23] This suggests the existence of different receptor subtypes or complex cross-talk between their signaling pathways in the kidney that warrants further investigation.[21][22][23]
References
- 1. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 3. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Mechanisms of action of uroguanylin and guanylin and their role in salt handling. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 12. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A: Identification, molecular characterization, and physiological genomics [frontiersin.org]
- 15. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. THE NATRIURETIC PEPTIDE UROGUANYLIN ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. mdpi.com [mdpi.com]
- 21. Relationship between the actions of atrial natriuretic peptide (ANP), guanylin and uroguanylin on the isolated kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. scielo.br [scielo.br]
Uroguanylin's Role in Appetite Suppression: A Comparative Guide for Researchers
A comprehensive analysis of uroguanylin's function in appetite regulation, validated through knockout mouse models. This guide provides a comparative overview of the metabolic phenotypes, detailed experimental protocols, and the underlying signaling pathways.
The intricate network governing appetite and energy homeostasis involves a symphony of hormonal and neuronal signals. Among these, the gut-brain axis plays a pivotal role, with gut-derived hormones relaying information about nutritional status to the central nervous system. Uroguanylin (B126073), a peptide hormone primarily secreted by intestinal cells in response to nutrient intake, has emerged as a significant player in this communication, contributing to the feeling of satiety. This guide delves into the validation of uroguanylin's anorexigenic role, primarily focusing on data derived from knockout mouse models targeting the uroguanylin system.
Phenotypic Comparison: Uroguanylin/GUCY2C Knockout vs. Wild-Type Mice
Studies utilizing knockout (KO) mice in which the gene for uroguanylin or its receptor, guanylate cyclase C (GUCY2C), has been inactivated have been instrumental in elucidating their physiological functions. These models have consistently demonstrated that disruption of the uroguanylin-GUCY2C signaling axis leads to a distinct metabolic phenotype characterized by increased food intake and body weight.
Silencing of the GUCY2C receptor in mice results in a state of hyperphagia, leading to obesity and the development of metabolic syndrome[1][2][3][4]. These GUCY2C-deficient mice exhibit a noticeable increase in body weight, which is attributed to an excess in adiposity[5]. This phenotype underscores a disruption in the normal satiation signals that regulate the cessation of eating[1][3].
While some conflicting reports exist, with some studies suggesting normal body weight in GUCY2C knockout mice, a study on uroguanylin knockout mice did observe a small but statistically significant increase in both body weight and adiposity. This suggests that while GUCY2C is the primary receptor for uroguanylin's central effects on appetite, other compensatory mechanisms or alternative signaling pathways might exist.
Table 1: Metabolic Parameters in GUCY2C Knockout vs. Wild-Type Mice
| Parameter | GUCY2C Knockout (KO) | Wild-Type (WT) | Key Findings | Reference |
| Daily Food Intake (g) | Increased | Normal | GUCY2C KO mice exhibit hyperphagia, consuming significantly more food than their wild-type counterparts. | [1][3] |
| Body Weight (g) | Increased | Normal | The increased food intake in KO mice leads to a significant increase in overall body weight. | [1][4] |
| Adiposity (%) | Increased | Normal | The excess caloric intake contributes to a higher percentage of body fat in GUCY2C KO mice. | [5] |
| Satiation Response | Impaired | Normal | Knockout mice show a diminished response to satiety signals, leading to larger meal sizes. | [1][3] |
Experimental Protocols
To aid researchers in replicating and building upon these findings, this section provides detailed methodologies for key experiments cited in the validation of uroguanylin's role in appetite suppression.
Generation of GUCY2C Knockout Mice
The generation of GUCY2C knockout mice is a foundational technique for studying the in vivo function of this receptor. A common method involves the use of homologous recombination in embryonic stem (ES) cells[6].
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to disrupt the Gucy2c gene. This is typically achieved by replacing a critical exon, such as exon 1, with a neomycin resistance cassette. The vector also includes regions of homology to the DNA flanking the target exon to facilitate homologous recombination[6].
-
ES Cell Transfection: The targeting vector is introduced into ES cells, commonly derived from the 129 mouse strain, via electroporation.
-
Selection of Targeted ES Cells: ES cells that have successfully integrated the targeting vector through homologous recombination are selected for using a neomycin-based selection agent.
-
Blastocyst Injection: The targeted ES cells are then injected into blastocysts from a donor mouse (e.g., C57BL/6 strain).
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring that are chimeras, containing cells from both the host blastocyst and the genetically modified ES cells, are identified.
-
Breeding and Genotyping: Chimeric mice are bred with wild-type mice to produce heterozygous offspring carrying the disrupted Gucy2c allele. These heterozygous mice are then interbred to generate homozygous GUCY2C knockout mice[6].
Intracerebroventricular (i.c.v.) Administration of Uroguanylin
Direct administration of uroguanylin or its agonists into the cerebral ventricles allows for the specific investigation of its central effects on appetite, bypassing peripheral influences.
Methodology:
-
Animal Preparation: Adult male mice (e.g., C57BL/6) are anesthetized and placed in a stereotaxic apparatus.
-
Cannula Implantation: A guide cannula is surgically implanted into a lateral ventricle. The stereotaxic coordinates for targeting the lateral ventricle in mice, relative to bregma, are approximately: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm, and Dorsoventral (DV): -2.3 mm[7]. These coordinates may need to be adjusted based on the specific mouse strain and age[8].
-
Recovery: Mice are allowed to recover from surgery for at least one week before the commencement of injections.
-
Injection Procedure: A sterile solution of uroguanylin (or a control vehicle) is infused through the implanted cannula using a microinjection pump. The infusion is performed slowly to avoid any increase in intracranial pressure.
-
Behavioral Monitoring: Following the injection, food and water intake, as well as general locomotor activity, are monitored.
Signaling Pathways and Mechanisms of Action
The appetite-suppressing effects of uroguanylin are mediated through a well-defined signaling cascade within the hypothalamus, a key brain region for energy homeostasis.
The Uroguanylin-GUCY2C Signaling Pathway
Upon nutrient ingestion, prouroguanylin is secreted from enteroendocrine cells in the gut into the bloodstream[1][3]. This prohormone travels to the hypothalamus where it is proteolytically cleaved into its active form, uroguanylin[5]. Uroguanylin then binds to and activates its receptor, GUCY2C, which is expressed on the surface of hypothalamic neurons[1][3].
The activation of GUCY2C, a transmembrane guanylate cyclase, leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP)[9][10]. This rise in cGMP acts as a second messenger, initiating downstream signaling cascades that ultimately activate anorexigenic pathways, leading to a reduction in food intake and a promotion of satiety[1][3].
Modulation of Hypothalamic Appetite-Regulating Neurons
The arcuate nucleus of the hypothalamus contains two key populations of neurons with opposing roles in appetite regulation: the orexigenic (appetite-stimulating) Agouti-related peptide (AgRP)/Neuropeptide Y (NPY) neurons and the anorexigenic (appetite-suppressing) Pro-opiomelanocortin (POMC) neurons.
Electrophysiological studies have shown that hormones like ghrelin increase the firing rate of AgRP neurons and decrease the firing rate of POMC neurons, promoting hunger[11]. Conversely, leptin decreases the firing rate of AgRP neurons and increases the firing rate of POMC neurons, signaling satiety[11]. While direct electrophysiological data on the specific effects of uroguanylin on these neurons is still emerging, the anorexigenic outcome of uroguanylin signaling strongly suggests that it either directly or indirectly leads to the inhibition of AgRP/NPY neurons and the activation of POMC neurons. This modulation of neuronal activity is the final step in the signaling cascade that translates the gut-derived signal of nutrient availability into the behavioral response of appetite suppression.
Comparison with Other Appetite-Suppressing Agents
While uroguanylin represents a promising endogenous regulator of appetite, it is important to consider its effects in the context of other well-established anorexigenic agents, such as Glucagon-like peptide-1 (GLP-1) receptor agonists.
GLP-1 receptor agonists, such as liraglutide (B1674861) and semaglutide, are potent appetite suppressants that have been successfully developed as treatments for type 2 diabetes and obesity. They act through both central and peripheral mechanisms to delay gastric emptying, increase insulin (B600854) secretion, and promote satiety.
A direct, head-to-head comparative study quantifying the anorexigenic potency of uroguanylin versus GLP-1 receptor agonists in the same experimental paradigm is currently lacking in the published literature. However, the distinct signaling pathways utilized by these two classes of hormones—uroguanylin acting via GUCY2C-cGMP and GLP-1 agonists via the GLP-1 receptor and subsequent cAMP signaling—suggest that they may offer different or even synergistic therapeutic opportunities. Future research should focus on such direct comparisons to better understand the relative efficacy and potential for combination therapies in the management of obesity and metabolic disorders.
References
- 1. biocytogen.com [biocytogen.com]
- 2. biocytogen.com [biocytogen.com]
- 3. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 007660 - Strain Details [jax.org]
- 7. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The hormone receptor GUCY2C suppresses intestinal tumor formation by inhibiting AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GUCY2C signaling limits dopaminergic neuron vulnerability to toxic insults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Firing Activities of the Hypothalamic Arcuate Nucleus Neurons to Appetite Hormones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to Uroguanylin and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of the endogenous natriuretic peptide uroguanylin (B126073) and its synthetic analogues. Uroguanylin and its derivatives are pivotal in regulating intestinal fluid and electrolyte homeostasis through the activation of guanylate cyclase C (GC-C). This mechanism has been therapeutically exploited for the treatment of gastrointestinal disorders such as chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This document summarizes key pharmacological data, details experimental methodologies, and illustrates the underlying signaling pathways to facilitate further research and drug development in this area.
Introduction to Uroguanylin and its Analogues
Uroguanylin is a peptide hormone that, along with guanylin (B122020), acts as an endogenous ligand for the GC-C receptor, a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells.[1][2] The activation of GC-C by these peptides initiates an intracellular signaling cascade that leads to increased fluid secretion and accelerated intestinal transit.[3][4] The therapeutic potential of targeting this pathway has led to the development of synthetic GC-C agonists, including linaclotide (B608579), plecanatide (B610132), and dolcanatide (B10787436).[5][6] These analogues have been designed to mimic the action of uroguanylin with modified pharmacokinetic and pharmacodynamic properties.
The Uroguanylin Signaling Pathway
The binding of uroguanylin or its synthetic analogues to the extracellular domain of the GC-C receptor triggers a conformational change that activates the intracellular guanylate cyclase domain.[7] This enzyme then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][7] The accumulation of intracellular cGMP has several downstream effects, primarily mediated by the activation of cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that increases the secretion of chloride and bicarbonate ions into the intestinal lumen.[8][9] This ionic gradient drives the osmotic movement of water into the intestines, softening the stool and promoting bowel movements.[3][4] Additionally, increased cGMP can inhibit the Na+/H+ exchanger, further contributing to fluid secretion.[8]
Comparative Pharmacology
The synthetic analogues of uroguanylin have been developed to optimize therapeutic efficacy and tolerability. Key differences in their structure and pharmacology are summarized below.
| Compound | Description | pH Sensitivity | Key Structural Feature |
| Uroguanylin | Endogenous peptide hormone.[10] | Active in the acidic environment of the proximal small intestine (pH 5-6).[11][12] | Contains two disulfide bonds.[13] |
| Linaclotide | Synthetic 14-amino acid peptide analogue of heat-stable enterotoxin (STa).[14] | pH-independent activity.[14][15] | Contains three disulfide bonds.[14][15] |
| Plecanatide | Synthetic 16-amino acid peptide analogue of uroguanylin.[14] | Retains the pH-dependent activity of uroguanylin.[14][16] | Structurally very similar to uroguanylin with one amino acid substitution (Asp to Glu).[16] |
| Dolcanatide | Second-generation synthetic analogue of uroguanylin.[17][18] | Information not readily available in the provided search results. | Orally administered GC-C agonist.[9] |
Quantitative Comparison of In Vitro Activity
The following table summarizes the available quantitative data on the in vitro activity of uroguanylin and its synthetic analogues. This data is primarily derived from studies using the human colon carcinoma T84 cell line, a well-established model for studying intestinal epithelial transport.
| Compound | Assay | Parameter | Value | Reference |
| Plecanatide | cGMP stimulation in T84 cells | Potency | 8-fold higher binding potency than uroguanylin in preclinical models. | [16] |
| Dolcanatide | cGMP stimulation in T84 cells | Activity | Potent cGMP-stimulatory activity. | [19] |
| Uroguanylin | cGMP stimulation in T84 cells | Potency | ~10-fold more potent at pH 5.0 than at pH 8.0. | [2][20] |
| Guanylin | cGMP stimulation in T84 cells | Potency | ~10-fold more potent at pH 8.0 than at pH 5.0. | [2][20] |
Note: Specific EC50 and Ki values for a direct comparison across all compounds were not consistently available in the initial search results. Further targeted literature searches would be required to populate a more comprehensive table.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are outlines of common experimental protocols used to characterize GC-C agonists.
cGMP Measurement Assay in T84 Cells
This assay is fundamental for determining the potency and efficacy of GC-C agonists.
Objective: To quantify the production of intracellular cGMP in T84 cells following stimulation with uroguanylin or its analogues.
Methodology:
-
Cell Culture: Human T84 colon carcinoma cells are cultured to confluence in appropriate media.
-
Pre-incubation: The cell monolayers are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cGMP.
-
Stimulation: The cells are then incubated with varying concentrations of the test compound (uroguanylin, linaclotide, plecanatide, or dolcanatide) for a defined period.
-
Lysis and Quantification: The reaction is terminated, and the cells are lysed. The intracellular cGMP concentration is then determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The concentration-response data is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of the compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the compounds to the GC-C receptor.
Objective: To measure the ability of uroguanylin and its analogues to displace a radiolabeled ligand from the GC-C receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from T84 cells or other cells expressing the GC-C receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled GC-C ligand (e.g., 125I-labeled heat-stable enterotoxin) in the presence of increasing concentrations of the unlabeled competitor compound (uroguanylin or its analogues).
-
Separation: The membrane-bound radioactivity is separated from the unbound radioactivity by filtration.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the Ki (inhibitory constant) can be calculated. The Ki value represents the affinity of the compound for the receptor.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of linaclotide and plecanatide in treating CIC and IBS-C.[4][21] Both drugs have been shown to significantly improve the frequency of spontaneous bowel movements and reduce abdominal pain compared to placebo.[21] The most common adverse effect for both medications is diarrhea.[4][21] Plecanatide, with its pH-dependent activity designed to mimic uroguanylin, was developed with the aim of potentially reducing the incidence of diarrhea compared to the pH-independent activity of linaclotide.[22] Dolcanatide has been investigated for its potential anti-inflammatory effects in addition to its pro-secretory properties.[17][19]
Conclusion
Uroguanylin and its synthetic analogues represent a significant class of therapeutic agents for the management of functional gastrointestinal disorders characterized by constipation. The development of synthetic analogues has focused on optimizing the pharmacological properties of the endogenous ligand to enhance therapeutic benefit and improve tolerability. While linaclotide and plecanatide have established clinical efficacy, ongoing research into new analogues like dolcanatide continues to explore the broader therapeutic potential of GC-C agonism, including its role in gastrointestinal inflammation. Further head-to-head comparative studies with standardized methodologies will be crucial for a more definitive understanding of the pharmacological nuances and clinical advantages of each compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. How Do Guanylate Cyclase-C Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. droracle.ai [droracle.ai]
- 5. "Pharmacology and clinical potential of guanylyl cyclase C agonists in " by Giovanni M Pitari [jdc.jefferson.edu]
- 6. dovepress.com [dovepress.com]
- 7. Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dolcanatide | C65H104N18O26S4 | CID 91826710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutically targeting guanylate cyclase-C: computational modeling of plecanatide, a uroguanylin analog [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dolcanatide - Bausch Health Companies - AdisInsight [adisinsight.springer.com]
- 19. Dolcanatide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Tyr-Uroguanylin (Mouse, Rat)
Immediate Safety and Handling Protocols
Before beginning any procedure, a thorough hazard assessment is critical. While Tyr-Uroguanylin is not classified as acutely hazardous, its full toxicological properties may not be extensively documented. Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling of Tyr-Uroguanylin should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The appropriate method for disposing of Tyr-Uroguanylin waste depends on its form (liquid or solid) and institutional guidelines. Never dispose of peptides directly down the drain or in regular trash , as this can pose environmental and health risks.[1]
Liquid Waste Disposal (e.g., solutions containing Tyr-Uroguanylin)
-
Inactivation (Recommended): While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety. A common method for peptide inactivation is hydrolysis through the addition of a strong acid or base to break the peptide bonds.[1]
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[1]
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[1]
-
-
Neutralization: After the inactivation period, check the pH of the solution.
-
If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.
-
If basic, slowly add a weak acid to achieve the same pH range.
-
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly indicate "Neutralized Peptide Waste" and include the date of neutralization.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.
Solid Waste Disposal (e.g., contaminated pipette tips, gloves, vials)
-
Segregation: Collect all solid waste contaminated with Tyr-Uroguanylin in a dedicated, clearly labeled, leak-proof hazardous waste container.[1]
-
Labeling: The container should be labeled as "Hazardous Waste" and explicitly list the contaminant ("Tyr-Uroguanylin Contaminated Waste").[1]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Contact your institution's EHS department for pickup and proper disposal.[1]
Quantitative Data Summary
| Parameter | Value/Procedure | Source |
| Inactivation Method | Chemical Hydrolysis | [1] |
| Inactivating Agent | 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) | [1] |
| Waste-to-Agent Ratio | 1:10 (e.g., 10 mL peptide solution to 100 mL inactivating agent) | [1] |
| Reaction Time | Minimum 24 hours at room temperature | [1] |
| Final pH for Disposal | 6.0 - 8.0 | [1] |
Tyr-Uroguanylin Signaling Pathway
Tyr-Uroguanylin, an analog of the endogenous hormone Uroguanylin, exerts its physiological effects by activating a specific signaling cascade in target cells, primarily in the intestine and kidney. Uroguanylin and its related peptides, guanylin (B122020) and the bacterial heat-stable enterotoxin (ST), are part of a family of cGMP-regulating agonists.[2] These peptides bind to and activate a common apical membrane receptor-guanylate cyclase (R-GC).[2] This activation leads to an increase in intracellular cyclic guanosine (B1672433) 3'-5' monophosphate (cGMP), which in turn mediates downstream effects such as the regulation of ion transport and fluid balance.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of Tyr-Uroguanylin waste, ensuring safety and compliance at each step.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
